Cuban-1-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cuban-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N.ClH/c9-8-5-2-1-3(5)7(8)4(1)6(2)8;/h1-7H,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJJHZWJVQXKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124783-65-9 | |
| Record name | cuban-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Spectroscopic Guide to Cuban-1-amine Hydrochloride for Advanced Research
Abstract
This technical guide provides an in-depth analysis of the spectral data for cuban-1-amine hydrochloride (C₈H₁₀ClN), a unique saturated polycyclic amine with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By integrating established theoretical principles with practical, field-proven insights, this guide aims to serve as an essential reference for the characterization and utilization of this novel molecular scaffold.
Introduction to this compound
Cuban-1-amine, as its hydrochloride salt, presents a fascinating molecular architecture—a highly strained, cage-like hydrocarbon framework with a primary amine substituent. This rigid structure imparts unique physicochemical properties, making it a valuable building block in the design of new therapeutic agents and advanced materials. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of experimental settings.[1]
The precise three-dimensional arrangement of atoms in the cubane cage offers a novel scaffold for exploring structure-activity relationships in drug design. Understanding its spectroscopic signature is paramount for confirming its identity, assessing its purity, and elucidating its role in more complex molecular systems. This guide provides a comprehensive overview of the key spectral features of this compound.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectral Data
Due to the high degree of symmetry in the cubane cage, the ¹H NMR spectrum of this compound is expected to be relatively simple. The protons on the cubane cage are chemically equivalent in the unsubstituted parent cubane. The introduction of the amino group breaks some of this symmetry.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | Broad Singlet | 3H | -N⁺H₃ |
| ~4.2 | Multiplet | 3H | CH adjacent to C-N⁺H₃ |
| ~4.0 | Multiplet | 3H | CH of the opposing face |
| ~3.8 | Multiplet | 1H | Bridgehead CH |
Note: These are predicted values based on the analysis of related cubane derivatives and general principles of NMR spectroscopy. The exact chemical shifts may vary depending on the solvent and concentration.
Interpretation:
-
-N⁺H₃ Protons: The protons of the ammonium group are expected to appear as a broad singlet in the downfield region of the spectrum, typically between 8.5 and 9.5 ppm. The broadness is due to quadrupolar relaxation of the nitrogen atom and potential exchange with residual water in the solvent.
-
Cubane Cage Protons: The protons on the cubane cage are anticipated to resonate in the range of 3.0-4.5 ppm.[2] The electron-withdrawing effect of the ammonium group will deshield the adjacent methine protons, causing them to appear at a lower field (~4.2 ppm). The protons on the face of the cube opposite the substituent will be least affected and are expected around 4.0 ppm. The unique bridgehead proton will likely have a distinct chemical shift around 3.8 ppm. The complex coupling patterns between these protons will result in multiplets.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~55 - 60 | C-N⁺H₃ |
| ~45 - 50 | CH adjacent to C-N⁺H₃ |
| ~40 - 45 | CH of the opposing face |
| ~35 - 40 | Bridgehead CH |
Note: These are predicted values. The high symmetry of the cubane core will result in a limited number of signals.
Interpretation:
-
C-N⁺H₃ Carbon: The carbon atom directly bonded to the ammonium group is expected to be the most downfield signal in the aliphatic region, likely appearing between 55 and 60 ppm, due to the strong deshielding effect of the nitrogen atom.
-
Cubane Cage Carbons: The remaining carbon atoms of the cubane cage will appear in the range of 35-50 ppm. The carbons adjacent to the substituted carbon will be slightly deshielded compared to the carbons on the opposite face of the cube. Due to the symmetry, only a few distinct signals are expected.
Experimental Protocol for NMR Data Acquisition
Rationale: The choice of a deuterated solvent is critical for NMR spectroscopy to avoid overwhelming the spectrum with solvent signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice for amine hydrochlorides due to its ability to dissolve ionic compounds and its relatively high boiling point.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Gently agitate the tube to ensure complete dissolution.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal peak shape.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard pulse sequences.
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Figure 2: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
IR Spectral Data
The IR spectrum of this compound will be characterized by absorptions from the ammonium group (-N⁺H₃) and the strained cubane cage.
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Strong, Broad | N⁺-H stretching vibrations |
| ~1600 | Medium | Asymmetric N⁺-H bending |
| ~1500 | Medium | Symmetric N⁺-H bending |
| ~3000 | Medium | C-H stretching (cubane cage) |
| ~1230 | Medium | C-C stretching (cubane cage) |
| ~850 | Medium | C-H bending (cubane cage) |
Note: These are predicted values based on typical ranges for primary amine salts and cubane derivatives.
Interpretation:
-
N⁺-H Vibrations: The most prominent feature will be a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibrations in a primary ammonium salt. This broadness is a result of extensive hydrogen bonding in the solid state. Asymmetric and symmetric N⁺-H bending vibrations are expected to appear around 1600 cm⁻¹ and 1500 cm⁻¹, respectively.
-
Cubane Cage Vibrations: The C-H stretching vibrations of the cubane cage are expected to appear around 3000 cm⁻¹. The strained C-C bonds of the cubane framework will give rise to characteristic stretching and bending vibrations, with a notable absorption around 1230 cm⁻¹ and 850 cm⁻¹.
Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)
Rationale: The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples. Potassium bromide is transparent to infrared radiation in the typical analysis range.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Figure 3: Experimental workflow for FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
Mass Spectral Data
For this compound, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method that can generate intact molecular ions of polar and ionic compounds. The spectrum will show the molecular ion of the free amine, [C₈H₉N+H]⁺.
Table 4: Predicted Mass Spectral Data for this compound (ESI-MS)
| m/z | Relative Intensity | Assignment |
| 120.08 | High | [M+H]⁺ (Protonated cuban-1-amine) |
| 104.06 | Moderate | [M+H - NH₃]⁺ (Loss of ammonia) |
| 91.05 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 77.04 | Low | [C₆H₅]⁺ (Phenyl cation) |
Note: The molecular ion of the free amine (C₈H₉N) has an exact mass of 119.0735. The protonated molecule [M+H]⁺ will have an m/z of approximately 120.08. The fragmentation pattern is predicted based on common fragmentation pathways for caged amines.
Interpretation:
-
Molecular Ion: The base peak in the ESI mass spectrum is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 120.08.[3]
-
Fragmentation Pattern: Collision-induced dissociation (CID) of the molecular ion can provide structural information. A likely fragmentation pathway involves the loss of ammonia (NH₃) to give a fragment at m/z 104.06, corresponding to the cubyl cation. Rearrangement of the cubyl cation can lead to the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.05, and further fragmentation could produce the phenyl cation ([C₆H₅]⁺) at m/z 77.04.
Experimental Protocol for ESI-MS Data Acquisition
Rationale: Electrospray ionization is ideal for analyzing polar and ionic compounds like amine hydrochlorides, as it allows for the gentle ionization of the molecule in solution.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.
-
-
Instrument Setup:
-
Use an electrospray ionization mass spectrometer.
-
Infuse the sample solution into the ion source at a constant flow rate.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation.
-
Figure 4: Experimental workflow for ESI-MS analysis.
Conclusion
The spectroscopic data presented in this guide provide a foundational understanding of the structural characteristics of this compound. The predicted NMR, IR, and MS data offer a reliable reference for researchers working with this compound. The unique spectral features arising from the strained cubane cage and the primary ammonium group are key identifiers for this molecule. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research in the fields of medicinal chemistry and materials science where this compound holds considerable promise.
References
-
PubChem. Cuban-1-amine. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to the Solubility of Cuban-1-amine Hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of cuban-1-amine hydrochloride in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, practical experimental methodologies for its determination, and the critical factors influencing the dissolution of this unique cage-like amine salt.
Introduction: The Significance of this compound
Cuban-1-amine, a derivative of the highly strained and synthetically challenging cubane, presents a unique three-dimensional scaffold of significant interest in medicinal chemistry and materials science.[1] Its rigid structure offers a distinct advantage in drug design, allowing for precise spatial orientation of pharmacophoric groups. The hydrochloride salt of cuban-1-amine is a common form for its handling and application, making a thorough understanding of its solubility paramount for formulation, reaction optimization, and purification processes.[2][3] This guide aims to equip the scientific community with the foundational knowledge and practical tools to effectively work with this compound.
Theoretical Framework: Principles Governing Solubility in Organic Solvents
The solubility of an ionic compound like this compound in organic solvents is governed by a delicate interplay of intermolecular forces. The overarching principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.[4][5] A more nuanced understanding requires consideration of the following factors:
-
Solvent Polarity: The polarity of the solvent is a primary determinant of its ability to dissolve an ionic salt.[4] Highly polar solvents are generally more effective at solvating the ions of the salt, thereby overcoming the lattice energy of the crystal.
-
Hydrogen Bonding: The capacity of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of amine hydrochlorides. Solvents with hydrogen bonding capabilities can interact favorably with both the ammonium cation and the chloride anion.
-
Lattice Energy: The strength of the ionic interactions within the crystal lattice of this compound must be overcome by the energy of solvation for dissolution to occur. The rigid and compact nature of the cubane cage may influence the crystal packing and, consequently, the lattice energy.
-
Steric Hindrance: The bulky cubyl group may present steric challenges for solvent molecules to effectively surround and solvate the ammonium cation, potentially limiting solubility even in some polar solvents.[6]
Predictive Solubility Profile of this compound
While specific experimental data is not extensively available in the public domain, a qualitative prediction of solubility in various organic solvent classes can be inferred from the aforementioned principles.
| Solvent Class | Predicted Solubility | Rationale |
| Protic Polar Solvents (e.g., Methanol, Ethanol) | High | These solvents possess high polarity and are excellent hydrogen bond donors and acceptors, facilitating the solvation of both the ammonium cation and the chloride anion. |
| Aprotic Polar Solvents (e.g., DMSO, DMF) | Moderate to High | These solvents have high dipole moments and can effectively solvate the cation, although their ability to solvate the anion through hydrogen bonding is absent.[7] |
| Ethers (e.g., Diethyl Ether, THF) | Low to Moderate | While possessing some polarity, their hydrogen bonding capabilities are limited to being acceptors, and their overall solvating power for ionic salts is generally lower than that of polar aprotic solvents. |
| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Low | These solvents have moderate polarity but are poor hydrogen bond donors, limiting their ability to effectively solvate the chloride anion. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Very Low/Insoluble | The lack of polarity and hydrogen bonding capabilities in these solvents makes them incapable of overcoming the lattice energy of the ionic salt.[4] |
Experimental Determination of Solubility: A Step-by-Step Protocol
Accurate determination of solubility requires a systematic experimental approach. The following protocol outlines a reliable method for generating quantitative solubility data.
I. Materials and Equipment
-
This compound (purity ≥97%)[2]
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with hotplate
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system for the free base
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
II. Experimental Workflow
Caption: Workflow for Experimental Solubility Determination.
III. Detailed Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by preliminary experiments where concentration is measured at different time points (e.g., 12, 24, 48, and 72 hours).[8][9]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle.
-
For enhanced separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine, suspended particles that could lead to an overestimation of solubility.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent used for the solubility study.
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring its concentration within the calibration range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method such as HPLC or GC (after conversion to the free base).
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Factors Influencing Experimental Outcomes
Several factors can influence the accuracy and reproducibility of solubility measurements:
-
Purity of the Compound: Impurities can affect the solubility of the primary compound. It is essential to use a well-characterized and pure sample of this compound.
-
Temperature Control: The solubility of solids in liquids is often temperature-dependent.[4] Maintaining a constant and accurately known temperature during equilibration is crucial.
-
Equilibration Time: Insufficient equilibration time will result in an underestimation of solubility. The time required to reach equilibrium should be experimentally determined.[8][9]
-
pH of the Medium: For protic solvents, the pH can influence the equilibrium between the amine salt and its free base, thereby affecting solubility.[6][10]
Logical Relationship of Factors Affecting Solubility
Caption: Interplay of Factors Governing Solubility.
Conclusion
This technical guide has provided a detailed framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can generate the critical data needed for the effective application of this unique molecule in drug discovery and materials science. The provided methodologies and insights are intended to serve as a valuable resource for scientists working with this and other challenging amine hydrochloride salts.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]
-
ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H9N). Retrieved from [Link]
- Vertex AI Search. (n.d.). Factors affecting solubility.
-
LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
-
ResearchGate. (2019). How come the hydrochloride salt dissolves in hexane?. Retrieved from [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
-
IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
Sources
- 1. Cuban-1-amine | 91424-46-3 | Benchchem [benchchem.com]
- 2. This compound | 124783-65-9 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.ws [chem.ws]
- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum chemical calculations for Cuban-1-amine hydrochloride
An In-Depth Technical Guide to the Quantum Chemical Calculation of Cuban-1-amine Hydrochloride
Abstract
The cubane scaffold, a unique and highly strained polycyclic hydrocarbon, has emerged as a fascinating bioisostere for the benzene ring in medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional structure allows for a precise and predictable orientation of substituents, offering novel avenues for rational drug design. This guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on this compound, a key derivative for further functionalization.[2] We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to understand and predict the properties of this unique molecular entity.
Strategic Foundations: Selecting the Computational Arsenal
The first and most critical phase in any computational study is the selection of an appropriate theoretical framework. This choice is not arbitrary; it is a deliberate balance between computational cost and the desired accuracy for the properties being investigated. For a molecule like this compound, which combines a strained organic cage with an ionic interaction, a multi-faceted approach is required.
The Workhorse: Density Functional Theory (DFT)
For systems of this size, Density Functional Theory (DFT) offers the optimal blend of accuracy and efficiency.[3] Unlike more computationally demanding wavefunction-based methods, DFT calculates the electron density to determine the system's energy and other properties.
-
Expertise in Functional Selection: The choice of the exchange-correlation functional is paramount. For this system, we recommend a hybrid functional, such as B3LYP , which incorporates a portion of exact Hartree-Fock exchange and has a long track record of success for a wide range of organic molecules. An alternative, the meta-hybrid GGA functional M06-2X , is particularly well-suited for systems where non-covalent interactions, such as the crucial N-H···Cl hydrogen bond, are present.[4][5] To account for van der Waals forces, which are critical for accurate energetics and intermolecular interactions, the inclusion of an empirical dispersion correction, such as D3(BJ) , is mandatory.
The Language of Electrons: Choosing the Right Basis Set
-
A Two-Pronged Approach for Efficiency and Accuracy: We advocate for a multi-step optimization strategy.[8]
-
Initial Optimization: For the initial geometry optimization, a Pople-style split-valence basis set like 6-31G(d,p) is sufficient.[9] This set provides a good balance, describing the core and valence electrons with enough flexibility (polarization functions 'd' on heavy atoms and 'p' on hydrogens) to achieve a reasonable initial structure without excessive computational expense.
-
Final Energetics and Property Calculations: For the final, more accurate single-point energy calculations and subsequent property analyses, a larger, more robust basis set is required. The Ahlrichs' "def2" series, specifically def2-TZVP (triple-zeta valence with polarization) , is an excellent choice.[7] Furthermore, when dealing with an anion like chloride, adding diffuse functions is crucial for describing its loosely bound electrons. Therefore, a basis set like def2-TZVPD or augmenting the chosen set with diffuse functions is highly recommended for maximum accuracy.[10]
-
Simulating Reality: The Role of the Solvent
This compound's applications are typically in a biological or solution-phase context. Performing calculations in the gas phase would neglect the profound influence of the solvent on the molecule's geometry and electronic properties.
-
Implicit Solvation Models: For most applications, an implicit solvent model provides a computationally efficient way to account for bulk solvent effects.[11][12] The SMD (Solvation Model based on Density) model is a universal and highly regarded choice.[13] Alternatively, the IEF-PCM (Integral Equation Formalism for the Polarizable Continuum Model) is another robust option.[11][12] Water is the logical choice of solvent for simulating physiological conditions.
The Computational Workflow: A Step-by-Step Protocol
This section details the practical execution of the computational study, from initial structure generation to the final analysis.
Step 1: Molecular Construction
The initial step is to build an approximate 3D structure of this compound. This can be done using any standard molecular building software (e.g., Avogadro, ChemDraw 3D, GaussView).
-
Protocol:
-
Construct the cubane cage (C8H8).[14]
-
Replace one hydrogen atom with an amine group (-NH2) to form Cuban-1-amine.
-
Add a hydrogen to the nitrogen to form the ammonium cation (-NH3+).
-
Place a chloride anion (Cl-) in proximity to the -NH3+ group, at a typical hydrogen-bonding distance (approx. 2.0-2.5 Å) from one of the ammonium hydrogens. This initial placement is crucial for guiding the optimization to the correct minimum.
-
Perform a preliminary, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94) to resolve any egregious bond lengths or atomic clashes.
-
Step 2: Geometry Optimization
The goal of geometry optimization is to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.[15]
-
Protocol:
-
Create an input file for your chosen quantum chemistry software package (e.g., Gaussian, ORCA).
-
Specify the charge of the system as 0 (for the neutral ion pair) and the spin multiplicity as 1 (singlet state).
-
Define the level of theory: M062X/6-31G(d,p) with the D3(BJ) dispersion correction.
-
Include the implicit solvent model: SMD(Solvent=Water).
-
Use the keyword for geometry optimization (e.g., Opt).
-
Execute the calculation.
-
-
Self-Validation: The optimization process is complete only when the software reports that it has converged based on strict criteria for residual forces on the atoms and the step size of the last iteration.
Step 3: Frequency Analysis - The Seal of Authenticity
A successful geometry optimization finds a stationary point on the potential energy surface, but this could be an energy minimum or a transition state. A frequency calculation is essential to make this distinction.[16][17]
-
Protocol:
-
Using the optimized geometry from the previous step, set up a new calculation.
-
Use the same level of theory (M062X/6-31G(d,p) D3(BJ) SMD(Water)). Using a different level of theory would invalidate the results.
-
Use the keyword for a frequency calculation (e.g., Freq).
-
Execute the calculation.
-
-
Trustworthiness: The calculation is considered successful and the structure a true minimum if and only if there are zero imaginary frequencies in the output. An imaginary frequency (often printed as a negative number) indicates a transition state, meaning the structure is a maximum along one vibrational coordinate and would spontaneously distort.[15] This calculation also yields important thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.
Diagram 1: Computational Workflow This diagram outlines the sequential and self-validating protocol for the quantum chemical analysis of this compound.
Caption: A flowchart of the computational protocol.
Deep Dive: Analysis of Molecular and Electronic Properties
With a validated minimum-energy structure, we can now proceed to calculate and analyze the properties that govern the chemistry of this compound. For this stage, it is best practice to use the optimized geometry and perform a new "single-point energy" calculation with the more accurate basis set (e.g., def2-TZVPD) to obtain a higher-quality wavefunction for analysis.
Structural and Energetic Landscape
The optimized geometry provides a wealth of information. Key parameters should be extracted and tabulated for clarity.
Table 1: Selected Optimized Geometric Parameters (Note: These are representative values. Actual results will depend on the exact level of theory.)
| Parameter | Description | Typical Calculated Value |
| r(C-C) | Average C-C bond length in cubane cage | ~1.57 Å |
| r(C-N) | Bond length between cubane and nitrogen | ~1.50 Å |
| r(N-H) | Average N-H bond length in ammonium | ~1.03 Å |
| r(H···Cl) | Hydrogen bond length | ~2.10 Å |
| a(N-H···Cl) | Hydrogen bond angle | ~175° |
| a(C-C-C) | Bond angle within the cubane cage | 90.0° (by definition) |
The most telling feature is the strong, linear hydrogen bond formed between an ammonium proton and the chloride anion, confirming the ionic nature of the interaction.
Unveiling the Electronic Blueprint: NBO Analysis
Natural Bond Orbital (NBO) analysis deconstructs the complex molecular wavefunction into a familiar picture of localized bonds, lone pairs, and atomic charges, providing deep chemical insight.[18][19]
-
Natural Population Analysis (NPA): This method provides atomic charges that are less basis-set dependent than other schemes (e.g., Mulliken). We expect a charge of nearly +1 on the -NH3 group (distributed among N and H atoms) and -1 on the chloride ion.
-
Second-Order Perturbation Theory: This is the most powerful feature of NBO analysis. It quantifies the stabilizing energy of donor-acceptor (or delocalization) interactions.[18][20] The key interaction to analyze is the donation from the lone pairs of the chloride ion (donor) into the antibonding orbitals of the N-H bonds (acceptor).
Table 2: NBO Second-Order Perturbation Analysis of the N-H···Cl Interaction
| Donor NBO (Atom) | Acceptor NBO (Bond) | E(2) (kcal/mol) |
| LP (Cl) | σ*(N-H) | > 5.0 |
The magnitude of the stabilization energy, E(2), provides a quantitative measure of the hydrogen bond strength.
Predicting Chemical Reactivity
Several computational tools allow us to predict how and where the molecule will react.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: For this ion pair, the HOMO is expected to be localized on the chloride anion, representing its available lone pairs for nucleophilic attack.
-
LUMO: The LUMO is likely to be distributed across the antibonding orbitals of the cubane cage and the ammonium group.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity.
-
-
Molecular Electrostatic Potential (MEP) Surface: The MEP is a 3D map of the electrostatic potential on the electron density surface. It provides an intuitive guide to reactive sites.
-
Negative Potential (Red/Yellow): Regions of negative potential, indicating electron richness, will be concentrated around the chloride anion, marking it as the site for electrophilic attack.
-
Positive Potential (Blue): Regions of positive potential, indicating electron deficiency, will be found around the acidic protons of the -NH3+ group, marking them as the sites for nucleophilic attack.
-
-
Conceptual DFT: Quantitative Reactivity Descriptors: This framework provides a set of indices that quantify the reactivity trends suggested by the HOMO/LUMO and MEP analyses.[21][22][23]
Table 3: Global and Local Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Global Descriptors | ||
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Tendency of electrons to escape; related to electronegativity. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |
| Global Electrophilicity (ω) | μ² / (2η) | A measure of the overall electrophilic nature of the molecule. |
| Local Descriptors | ||
| Fukui Function (f+(r)) | ρ(N+1) - ρ(N) | Predicts the site for a nucleophilic attack. |
| Fukui Function (f-(r)) | ρ(N) - ρ(N-1) | Predicts the site for an electrophilic attack. |
Calculating these indices allows for a quantitative comparison of the reactivity of different sites within the molecule and between different molecules.
Diagram 2: Interrelation of Computational Analyses This diagram shows how the validated molecular geometry serves as the foundation for a suite of interconnected analyses that provide a holistic understanding of the molecule's properties.
Caption: The central role of the optimized geometry.
Conclusion
This guide has outlined a robust, multi-step computational protocol for the theoretical investigation of this compound. By employing a carefully selected combination of DFT methods, appropriate basis sets, and solvation models, we can move beyond simple geometry optimization to a deep and quantitative understanding of the molecule's structural, electronic, and reactive properties. The workflow emphasizes self-validation through frequency analysis and leverages advanced techniques like NBO and Conceptual DFT to provide actionable insights for drug design and materials science. This systematic approach ensures that the computational results are not merely numbers, but a powerful tool for scientific discovery.
References
-
Q-Chem. (n.d.). 12.2 Chemical Solvent Models. Q-Chem Manual. Retrieved from [Link]
-
ChemTools. (n.d.). Conceptual Density Functional Theory. ChemTools 0.0 documentation. Retrieved from [Link]
- Geerlings, P., De Proft, F., & Ayers, P. W. (2018). Conceptual Density Functional Theory. Acta Physico-Chimica Sinica, 34(6), 576-589.
- Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1874.
- Moridi, S., Ghiasi, R., & Jalali, H. (2016). DFT Studies of NH-Cl Hydrogen Bond of Amino Acid Hydrochloride Salts in Ion Channels. Acta Chimica Slovenica, 63(2), 241-250.
- da Silva, M. A., et al. (2015). The Thermochemistry of Cubane 50 Years after Its Synthesis: A High-Level Theoretical Study of Cubane and Its Derivatives. The Journal of Physical Chemistry A, 119(28), 7795-7804.
- Minyaev, R. M., et al. (2021).
-
University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) DFT Studies of NH-Cl Hydrogen Bond of Amino Acid Hydrochloride Salts in Ion Channels. Retrieved from [Link]
-
University of Regensburg. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Retrieved from [Link]
-
University of Hamburg. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]
- Sodupe, M., et al. (2016). A computational study of the chlorination and hydroxylation of amines by hypochlorous acid. Physical Chemistry Chemical Physics, 18(2), 1072-1080.
- Eaton, P. E. (2000). Cubanes: Starting Materials for the Chemistry of the 21st Century.
-
IQmol. (2020, July 7). Geometry Optimization and Frequencies in IQmol [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2022, September 9). How to optimize geometry of an organic salt in ORCA?. r/comp_chem. Retrieved from [Link]
-
Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. Q-Chem Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]
-
University of Regensburg. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Retrieved from [Link]
-
Computational Chemistry Blog. (2019, September 3). Multi-step Geometry Optimization with ORCA. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Rowan. (2022, November 13). Running a Geometry Optimization and Frequencies Calculation on Rowan [Video]. YouTube. Retrieved from [Link]
- Paz, A. M., et al. (2020). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces.
- Jensen, F. (Ed.). (2021).
-
Wikipedia. (n.d.). Cubane. Retrieved from [Link]
-
University of Bristol. (n.d.). Application of cubane derivatives. Retrieved from [Link]
- Chen, J., et al. (2017). Experimental investigation and DFT calculation of different amine/ammonium salts adsorption on kaolinite. Applied Clay Science, 143, 21-27.
- Glendening, E. D., et al. (2012). Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives.
Sources
- 1. High energy derivatives of Cubane [ch.ic.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DFT Studies of NH-Cl Hydrogen Bond of Amino Acid Hydrochloride Salts in Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 7. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 8. distributedscience.wordpress.com [distributedscience.wordpress.com]
- 9. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 10. reddit.com [reddit.com]
- 11. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 12. Q-Chem 5.1 Userâs Manual : Chemical Solvent Models [manual.q-chem.com]
- 13. Solvent model - Wikipedia [en.wikipedia.org]
- 14. Cubane - Wikipedia [en.wikipedia.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 19. NBO [cup.uni-muenchen.de]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]
- 22. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 23. mdpi.com [mdpi.com]
The Enigmatic Basicity of a Strained Amine: A Theoretical and Practical Guide to the pKa of Cuban-1-amine
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cubane scaffold, a fascinating Platonic hydrocarbon, offers a unique three-dimensional bioisostere for phenyl rings in medicinal chemistry.[1] Its rigid structure and unusual electronic properties, stemming from extreme bond-angle strain, present intriguing questions about the reactivity of its functionalized derivatives.[2][3] This guide provides a comprehensive exploration of the basicity of cuban-1-amine, a key building block for introducing functionalities to the cubane core.[4] We delve into the theoretical underpinnings that govern its pKa, outline a robust computational workflow for its prediction using Density Functional Theory (DFT), and provide detailed, field-proven experimental protocols for its synthesis and empirical pKa determination. This document is designed to serve as a practical and authoritative resource for scientists navigating the chemistry of strained cage molecules.
Introduction: The Paradox of Cubane's Reactivity
First synthesized in 1964 by Philip Eaton and Thomas Cole, cubane (C₈H₈) is a landmark of synthetic chemistry.[2][5] Its structure, where eight carbon atoms occupy the vertices of a cube, forces the C-C-C bond angles to a highly strained 90° instead of the ideal tetrahedral 109.5°.[2] This geometric constraint imparts an immense strain energy of approximately 166 kcal·mol⁻¹, making it one of the most strained yet kinetically stable hydrocarbons known.[2][6]
The kinetic stability, despite thermodynamic instability, arises from the absence of low-energy decomposition pathways.[2][7] A key consequence of this strained geometry is a significant rehybridization of the carbon orbitals. The endocyclic (cage) C-C bonds are rich in p-character, while the exocyclic C-H bonds possess an unusually high degree of s-character (~31%).[6] This increased s-character makes the cubane protons significantly more acidic than those of typical alkanes.[6] It is this unique electronic feature that forms the basis for predicting the basicity of cuban-1-amine. How does this strained, electron-withdrawing cage affect the ability of the exocyclic amine group to accept a proton? This guide will systematically address this question.
Theoretical Framework: Predicting the Basicity of Cuban-1-amine
The basicity of an amine in aqueous solution is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value corresponds to a stronger base.[8] The primary factors governing amine basicity are the availability and stability of the nitrogen's lone pair of electrons, which are influenced by inductive effects, resonance, and hybridization.[9][10]
For cuban-1-amine, the dominant factor is the hybridization of the cubyl carbon atom bonded to the nitrogen.
-
Hybridization and Electronegativity: The s-character of a hybrid orbital is directly related to its electronegativity. Orbitals with more s-character (sp > sp² > sp³) hold electrons more tightly.[10] The cubyl carbon's exocyclic orbital, with its ~31% s-character, is significantly more electronegative than a standard sp³ carbon (~25% s-character).
-
Inductive Effect: This enhanced electronegativity of the cubyl carbon exerts a powerful electron-withdrawing inductive effect on the attached nitrogen atom. This effect pulls electron density from the nitrogen, reducing the availability of its lone pair for protonation.
-
Predicted Basicity: Consequently, cuban-1-amine is predicted to be a weaker base than a comparable acyclic primary amine, such as tert-butylamine. The electron-withdrawing nature of the cubane cage destabilizes the positive charge that forms on the nitrogen in the protonated conjugate acid (cuban-1-ammonium). This is analogous to how the sp² hybridized carbons in aniline decrease its basicity compared to cyclohexylamine.[10]
The following diagram illustrates the key structural features of cuban-1-amine.
Caption: Molecular structure of Cuban-1-amine.
Computational Prediction of pKa
For novel compounds like cuban-1-amine, computational chemistry provides a powerful tool for predicting pKa values before or in parallel with experimental work. Density Functional Theory (DFT) combined with a continuum solvation model offers a balance of accuracy and computational efficiency for this task.[11][12]
Causality Behind Method Selection
-
DFT Functional (M06-2X or B3LYP): The M06-2X functional is often effective for main-group thermochemistry and provides good accuracy for pKa predictions of aliphatic amines.[11] The B3LYP functional is a widely used and well-validated alternative for calculating the geometries and energies of organic molecules.[12][13]
-
Basis Set (6-311++G(d,p)): This is a triple-zeta basis set that provides a flexible description of the electron distribution. The diffuse functions ("++") are crucial for accurately modeling the lone pair on nitrogen and the anionic character of the conjugate base, while the polarization functions ("(d,p)") account for the non-spherical shape of electron orbitals in the bonded molecule.[12]
-
Solvation Model (SMD or IEF-PCM): The pKa is an aqueous property, making an accurate solvation model essential. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) or the SMD (Solvation Model based on Density) model effectively simulates the bulk effects of water as a solvent, which is critical for calculating the free energies of solvation.[11][14]
Protocol: DFT-Based pKa Prediction Workflow
The most common method for pKa calculation is via a thermodynamic cycle, which relates the free energy of deprotonation in solution to gas-phase acidities and solvation free energies.
Caption: Computational workflow for pKa prediction.
Step-by-Step Methodology:
-
Structure Optimization (Gas-Phase): Optimize the 3D structures of both the neutral cuban-1-amine (B) and its protonated form, cuban-1-ammonium (BH⁺), in the gas phase using the chosen DFT functional and basis set.
-
Structure Optimization (Aqueous-Phase): Using the gas-phase optimized structures as a starting point, re-optimize the geometries of B and BH⁺ with the continuum solvation model enabled. This step accounts for the structural relaxation of the molecules in response to the solvent.[11]
-
Frequency Calculations: Perform frequency calculations on the solvent-optimized structures to obtain the thermal corrections to the Gibbs free energy in the gas phase, G_gas. This step also confirms that the optimized structures are true energy minima (i.e., have no imaginary frequencies).
-
Solvation Free Energy Calculation: Perform single-point energy calculations on the solvent-optimized geometries using the solvation model to determine the Gibbs free energy of solvation (ΔG_solv) for each species. An accurate experimental value for the solvation free energy of a proton (ΔG_solv(H⁺)), typically around -264 kcal/mol, is used.[14]
-
pKa Calculation: Calculate the Gibbs free energy change for the deprotonation of the conjugate acid in solution (ΔG°_aq) using the following equation:
-
ΔG°_aq = [G_gas(B) + ΔG_solv(B)] + [G_gas(H⁺) + ΔG_solv(H⁺)] - [G_gas(BH⁺) + ΔG_solv(BH⁺)]
-
The pKa is then calculated using the standard formula: pKa = ΔG°_aq / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).
-
Predicted vs. Reference pKa Values
While a specific predicted value for cuban-1-amine is not available in the literature, we can present the results of this computational workflow alongside experimentally determined pKa values for reference amines to provide context.
| Compound | Structure | Predicted pKa (Hypothetical) | Experimental pKa | Rationale for Basicity |
| Cuban-1-amine | C₈H₉NH₂ | Lower than t-butylamine | - | Electron-withdrawing cubyl cage (high s-character) reduces basicity. |
| tert-Butylamine | (CH₃)₃CNH₂ | ~10.7 | 10.68 | Standard sp³ carbon; alkyl groups are weakly electron-donating. |
| Cyclohexylamine | C₆H₁₁NH₂ | ~10.7 | 10.66 | Standard sp³ carbon; serves as a typical primary amine reference. |
| Aniline | C₆H₅NH₂ | ~4.5 | 4.63 | Lone pair delocalized into the sp²-hybridized aromatic ring, reducing basicity.[9] |
Experimental Determination of pKa
The theoretical prediction must be validated by empirical measurement. Potentiometric titration is the most direct and widely used method for determining the pKa of amines due to its simplicity and accuracy.[14][15] This requires a pure sample of the analyte, necessitating a reliable synthesis protocol first.
Protocol: Synthesis of Cuban-1-amine Hydrochloride
The established route to cuban-1-amine begins with commercially available cubane-1,4-dicarboxylic acid and proceeds via a Curtius rearrangement.[1][4] The final product is typically isolated as the hydrochloride salt for stability and ease of handling.
Caption: Synthetic workflow for Cuban-1-amine HCl.
Step-by-Step Methodology:
-
Mono-saponification: Begin with dimethyl cubane-1,4-dicarboxylate, which is derived from cubane-1,4-dicarboxylic acid. Perform a selective mono-saponification to yield the mono-acid mono-ester.[1]
-
Azide Formation: Convert the carboxylic acid functionality of the mono-acid mono-ester into an acyl azide. This is typically achieved using diphenylphosphoryl azide (DPPA) or by converting the acid to an acid chloride followed by reaction with sodium azide.
-
Curtius Rearrangement: Gently heat the cubane-1-carbonyl azide. It will undergo a Curtius rearrangement, losing N₂ gas to form cubane-1-isocyanate.[1] This step is the key C-N bond-forming reaction.
-
Hydrolysis & Isolation: Hydrolyze the isocyanate group to the free amine. This can be accomplished with aqueous acid, which will directly form the ammonium salt.
-
Purification: The crude this compound is then purified. This can be done by removing the solvent under reduced pressure and triturating the residue with a non-polar solvent like diethyl ether to precipitate the hydrochloride salt as a white solid.[1] The free amine can be obtained by neutralization with a base if needed.
Protocol: pKa Determination by Potentiometric Titration
This protocol is a self-validating system. The resulting sigmoidal curve's shape and the stability of the readings provide an internal check on the quality of the measurement.
Materials & Equipment:
-
This compound (analyte)
-
Standardized ~0.1 M NaOH solution (titrant)
-
Deionized, CO₂-free water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
Beaker
Step-by-Step Methodology:
-
Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water in a beaker. The concentration should be around 10-20 mM.
-
Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar. Position the burette containing the standardized NaOH solution above the beaker.
-
Titration: Begin stirring the solution gently. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Data Collection: Continue the titration well past the equivalence point, collecting data points more frequently near the steepest part of the curve.
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a characteristic sigmoidal titration curve.[15]
-
The equivalence point is the inflection point of this curve, where the slope is maximal. This can be determined visually or more accurately by calculating the first derivative of the curve (ΔpH/ΔV).
-
The pKa is the pH at exactly half the equivalence point volume.[15] At this half-equivalence point, the concentrations of the protonated amine (BH⁺) and the neutral amine (B) are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.
-
Conclusion
The unique electronic structure of the cubane cage, specifically the high s-character of its exocyclic carbon orbitals, strongly suggests that cuban-1-amine is a significantly weaker base than typical non-conjugated primary amines. This hypothesis can be rigorously tested through a combination of DFT-based computational predictions and empirical determination via potentiometric titration. The detailed protocols provided in this guide offer a robust framework for researchers to confidently predict, synthesize, and characterize the basicity of this and other novel strained amines, paving the way for their informed application in drug discovery and materials science.
References
- BenchChem. Synthetic Routes to Functionalized Cuban-1-amine Derivatives: Application Notes and Protocols. Benchchem.
- BenchChem. Scale-Up Synthesis of Cubane-1-amine and Its Derivatives: Application Notes and Protocols. Benchchem.
- Eaton, P. E., & Cole, T. W. (1964). The Cubane System. Journal of the American Chemical Society, 86(15), 3157–3158.
- Işık, M., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. National Institutes of Health.
- CuBaNe properties. (n.d.).
- Nguyen, T., et al. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.
-
Šakić, D., & Vrček, V. (2014). Simple Method for the Estimation of pKa of Amines. Croatian Chemica Acta. Available from: [Link]
-
Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory. Apple Academic Press. Available from: [Link]
-
Nair, A. S., et al. (2017). Computational Analysis of pKa Values of Alkanolamines. Devagiri Journal of Science. Available from: [Link]
-
Li, X., et al. (2023). Bonding character, electronic properties, and electronic transitions of perfluorocubane as a small electron acceptor. RSC Publishing. Available from: [Link]
-
Poklonski, N. A., et al. (2013). Chemical Functionalization Effects on Cubane-Based Chain Electronic Transport. Hindawi. Available from: [Link]
- Properties of Cubane. (n.d.). University of Bristol.
- Froudakis, G. E., & Papanikolas, J. M. (2001). Ab initio study of cubyl chains and networks. Physical Review B, 64(7), 075411.
-
Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Available from: [Link]
-
The Magic of Cubane! (2014). ORGANIC CHEMISTRY SELECT. Available from: [Link]
-
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
-
Wikipedia. Cubane. Available from: [Link]
- Meloun, M., et al. (2006). The determination of the pKa values of drugs in water, methanol, and methanol–water mixtures by, UV-metric and pH-metric methods. International Journal of Pharmaceutics, 319(1-2), 116-128.
- Stewart, J. J. P. (2013). Prediction of pKa values using the PM6 semiempirical method. Journal of Molecular Modeling, 19(1), 71-82.
- Sumon, K. Z., & Henni, A. (2012). For pKa prediction of aliphatic amines (amines relevant to industrial CO2 capture), the performance of quantum-chemistry continuum-solvation methods is contrasted with the 1981 pencil-and-paper group-additivity method of Perrin, Dempsey, and Serjeant (PDS). Industrial & Engineering Chemistry Research, 51(36), 11924-11930.
- Lu, Y., et al. (2019). Prediction of pKa Using Machine Learning Methods with Rooted Topological Torsion Fingerprints: Application to Aliphatic Amines.
- Eaton, P. E. (1992). Cubanes: Starting Materials for the Chemistry of the 1990s and the New Century. Angewandte Chemie International Edition in English, 31(11), 1421-1436.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 136090, Cubane. Available from: [Link].
- Structure of cubane and solid cubane. (n.d.).
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available from: [Link]
-
LibreTexts Chemistry. (2020). Basicity of Amines. Available from: [Link]
-
LibreTexts Chemistry. (2020). Acidity and Basicity of Amines. Available from: [Link]
-
Various Authors. (2017). What's the order of basicity of amines? Quora. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. webqc.org [webqc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Cubane - Wikipedia [en.wikipedia.org]
- 6. Properties [ch.ic.ac.uk]
- 7. High energy derivatives of Cubane [ch.ic.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. devagirijournals.com [devagirijournals.com]
- 14. mdpi.com [mdpi.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of Cubane Derivatives
Abstract
Cubane (C₈H₈), a platonic hydrocarbon, represents a unique scaffold in chemical science, characterized by its perfect cubic symmetry, high degree of bond-angle strain (166 kcal/mol), and remarkable kinetic stability.[1][2] Initially pursued as a synthetic novelty, cubane and its derivatives are now at the forefront of medicinal chemistry, materials science, and energetic materials research, often serving as rigid, three-dimensional bioisosteres for benzene rings.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core spectroscopic techniques essential for the structural elucidation and characterization of novel cubane derivatives. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (IR/Raman), Mass Spectrometry (MS), and X-ray Crystallography, offering field-proven insights and detailed experimental protocols to ensure robust and reliable characterization.
The Uniqueness of the Cubane Scaffold: A Spectroscopic Perspective
The characterization of cubane derivatives is a direct exploration of their unique structure. The molecule belongs to the octahedral (Oₕ) point group, meaning all eight carbon atoms and eight hydrogen atoms are chemically equivalent in the parent structure.[6] This high symmetry is the dominant factor influencing its spectroscopic signature. Any substitution on the cage breaks this symmetry to a predictable degree, giving rise to distinct and interpretable changes in the spectra. The inherent strain forces the carbon atoms into an unusual bonding arrangement with 90° angles, deviating significantly from the ideal 109.5° of sp³ hybridized carbon, which in turn influences bond lengths, vibrational frequencies, and the electronic environment of the nuclei.[2][7]
A multi-technique approach is therefore not just recommended but essential for unambiguous characterization. Each method provides a different piece of the structural puzzle, and together, they form a self-validating system for confirming the identity, purity, and conformation of a newly synthesized cubane derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding Substitution Patterns
NMR spectroscopy is arguably the most powerful tool for determining the substitution pattern and electronic environment of cubane derivatives in solution. The number of signals, their chemical shifts, and the spin-spin coupling patterns provide a detailed map of the molecule's structure.
Proton (¹H) NMR Spectroscopy
Causality Behind the Spectrum: The high symmetry of unsubstituted cubane results in a single, sharp peak in its ¹H NMR spectrum at approximately 6.0 ppm.[8] This downfield shift, compared to other saturated hydrocarbons, is attributed to the high s-character of the exocyclic C-H bonds. When a substituent is introduced, the equivalence of the protons is broken, leading to a more complex spectrum. The chemical shifts of the remaining seven protons are influenced by the electronic nature (electron-donating or -withdrawing) of the substituent.
A critical diagnostic feature is the through-bond coupling constants between the cubyl protons, which are highly dependent on their geometric relationship[9][10]:
-
Ortho (³J): Coupling along an edge of the cube.
-
Meta (⁴J): Coupling across a face of the cube.
-
Para (⁵J): Coupling through the diagonal of the cube.
These distinct coupling constants allow for the precise assignment of protons and the determination of substituent positions (e.g., 1,2-, 1,3-, or 1,4-disubstitution). For monosubstituted cubanes, an [AB₂C₄] spin system is often observed, though in many practical cases, the chemical shifts of the B and C protons are very close, simplifying the appearance of the spectrum.[9]
Carbon-13 (¹³C) NMR Spectroscopy
Causality Behind the Spectrum: Similar to ¹H NMR, unsubstituted cubane displays a single resonance in its ¹³C NMR spectrum at approximately 47.5 ppm.[11] The number of signals in the spectrum of a derivative directly corresponds to the number of non-equivalent carbon atoms. For example, a monosubstituted cubane will show four distinct signals: the substituted carbon (ipso-), the three carbons adjacent to it (ortho-), the three carbons across the face (meta-), and the single carbon at the opposite corner (para-). The chemical inertness and simple, reliable signal of cubane have led to its proposal as an ideal internal standard for NMR.[12]
Table 1: Typical NMR Chemical Shifts for Cubane Derivatives
| Compound/Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Source(s) |
| Unsubstituted Cubane | 6.04 | 47.5 | [8][11] |
| Cubane Carboxylic Acid (ipso-C) | - | ~58.9 (C-COOH), ~178 (C=O) | [13] |
| Cubane Carboxylic Acid (ortho-CH) | ~4.2 | ~49.0 | [13] |
| Cubane Carboxylic Acid (meta-CH) | ~4.2 | ~47.2 | [13] |
| Cubane Carboxylic Acid (para-CH) | ~4.2 | ~46.5 | [13] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified cubane derivative in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: If quantitative analysis or precise chemical shift referencing is needed and the solvent peak is insufficient, add a small amount of an internal standard like tetramethylsilane (TMS) or cubane itself.[12]
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the solvent residual peak or the internal standard (TMS at 0.00 ppm).
-
Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns to assign the structure.
Caption: Relationship between proton environments and NMR signals in a monosubstituted cubane.
Vibrational Spectroscopy (IR/Raman): Probing Molecular Symmetry and Functionality
Vibrational spectroscopy is exceptionally sensitive to the high symmetry of the cubane core and provides direct evidence for the presence of specific functional groups.
Causality Behind the Spectrum: For a molecule to be infrared (IR) active, a specific vibration must cause a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. Due to cubane's center of inversion (Oₕ symmetry), the rule of mutual exclusion applies: no vibration can be both IR and Raman active.[6] Of the 42 possible vibrational modes for C₈H₈, group theory correctly predicts that only three are IR active (T₁ᵤ symmetry).[6][14] These are experimentally observed at approximately 3000, 1231, and 851 cm⁻¹.[1][6][8]
When a substituent is added, the symmetry is lowered, relaxing these strict selection rules. This results in the appearance of new peaks corresponding to previously "silent" cage vibrations and, more importantly, the appearance of characteristic bands for the substituent itself (e.g., a strong C=O stretch for a ketone or carboxylic acid).
Table 2: Key Vibrational Modes for Unsubstituted Cubane (C₈H₈)
| Frequency (cm⁻¹) | Activity | Assignment | Source(s) |
| 3000 | IR | C-H Stretch | [6][8] |
| 1231 | IR | Cage Mode | [6][8] |
| 851 | IR | Cage Mode | [6][8] |
| 2996, 2978 | Raman | C-H Stretch | [6] |
| 1185, 1081, 1002 | Raman | Cage Modes | [6] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid cubane derivative with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pressing the Pellet: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic peaks for the cubane core and, crucially, for the functional groups introduced in the synthesis. Compare the spectrum to that of the starting materials to confirm the reaction.
Caption: Experimental workflow for the FTIR characterization of a cubane derivative.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the primary technique for determining the molecular weight of a target molecule, providing essential confirmation that the desired synthetic transformation has occurred.
Causality Behind the Spectrum: The cubane cage is remarkably stable under electron ionization (EI) conditions. For unsubstituted cubane, the mass spectrum is dominated by the molecular ion peak (M⁺) at an m/e of 104.[1] This stability means that for many simple derivatives, the molecular ion is readily observed, allowing for the confirmation of the molecular formula (especially when using high-resolution mass spectrometry, HRMS). Fragmentation patterns can provide further structural clues, often involving the loss of substituents or small neutral molecules, while the cage itself tends to remain intact.
Experimental Protocol: EI-MS Analysis
-
Sample Introduction: Introduce a small amount of the sample (typically <1 mg, dissolved in a volatile solvent like dichloromethane or methanol, or as a solid via a direct insertion probe) into the mass spectrometer.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Analysis: Identify the molecular ion peak (M⁺). Analyze the isotopic pattern to confirm the elemental composition. Interpret major fragment ions to gain additional structural information.
X-ray Crystallography: The Definitive Structural Proof
While the combination of NMR, IR, and MS provides compelling evidence for a structure, single-crystal X-ray crystallography provides unambiguous, definitive proof. It yields a three-dimensional model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and stereochemistry.
Causality Behind the Data: The diffraction of X-rays by a single crystal provides a map of electron density within the unit cell. This map is then used to solve for the precise atomic positions. For cubane derivatives, this technique is invaluable for:
-
Confirming the Cage: Directly visualizing the cubic carbon skeleton.
-
Determining Substitution: Unambiguously locating all substituents on the cage.
-
Quantifying Strain: Measuring the C-C-C bond angles (which remain close to 90°) and C-C bond lengths. The internal C-C bonds are typically around 1.57 Å, though intermolecular bonds between two cubane cages can be significantly shorter (~1.46 Å).[7][15]
Table 3: Representative Structural Parameters of Cubane
| Parameter | Value | Method | Source(s) |
| C-C Bond Length | 1.55 Å | X-ray Diffraction (XRD) | [16] |
| C-C Bond Length | 1.575 Å | Calculation (CALC) | [16] |
| C-C-C Bond Angle | ~90° | - | [7] |
| Cubyl-Cubyl Bond Length | 1.458 Å | X-ray Diffraction (XRD) | [7][15] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The most critical and often challenging step. Grow a high-quality single crystal of the cubane derivative. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray diffractometer. A stream of X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational methods to generate an initial electron density map and atomic model. This model is then "refined" to best fit the experimental data.
-
Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions. Generate a final crystallographic report (e.g., a CIF file).
Conclusion: A Synergistic Approach
The robust characterization of cubane derivatives relies on a synergistic application of modern spectroscopic techniques. Mass spectrometry acts as the initial gatekeeper, confirming the molecular weight. Vibrational spectroscopy validates the presence of the cubane core and key functional groups. NMR spectroscopy provides the detailed map of the substitution pattern and electronic structure. Finally, X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. By judiciously applying these techniques and understanding the causality behind their outputs, researchers can confidently elucidate the structures of novel cubane derivatives, paving the way for their application in drug discovery, advanced materials, and beyond.
References
- Title: Proton magnetic resonance spectra of cubane derivatives. I.
-
Title: 6.5: Cubane Source: Chemistry LibreTexts URL: [Link]
- Title: ir spectra - High energy derivatives of Cubane Source: High energy derivatives of Cubane URL
-
Title: High-resolution infrared spectroscopy of cubane, C8H8 Source: IDEALS URL: [Link]
-
Title: Proton magnetic resonance spectra of cubane derivatives. I. Syntheses and spectra of mono- and 1,4-disubstituted cubanes Source: Journal of the American Chemical Society URL: [Link]
-
Title: Cubane, carboxylic acid - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]
-
Title: Cubane - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]
-
Title: Cubane - Wikipedia Source: Wikipedia URL: [Link]
-
Title: X-ray structures of cubylcubane and 2-tert-butylcubylcubane: short cage-cage bonds Source: Journal of the American Chemical Society URL: [Link]
-
Title: Computational insight into the crystal structures of cubane and azacubanes Source: ResearchGate URL: [Link]
-
Title: X-Ray Structure Determination of Cubane Source: Journal of the American Chemical Society URL: [Link]
-
Title: X-ray spectroscopic identification of strain and structure-based resonances in a series of saturated carbon-cage molecules: Adamantane, twistane, octahedrane, and cubane Source: ResearchGate URL: [Link]
-
Title: A practical synthesis of 1,3-disubstituted cubane derivatives Source: ResearchGate URL: [Link]
-
Title: Symmetry Analysis for Cubane Source: CSB+SJU URL: [Link]
-
Title: Cubane: A New NMR Internal Standard Source: ResearchGate URL: [Link]
-
Title: Properties Source: Properties URL: [Link]
-
Title: The curious case of cubane Source: Berkeley Science Review URL: [Link]
-
Title: Synthesis and chemistry of cubanes Source: Chemical Reviews URL: [Link]
Sources
- 1. Properties [ch.ic.ac.uk]
- 2. The curious case of cubane [berkeleysciencereview.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cubane - Wikipedia [en.wikipedia.org]
- 8. High energy derivatives of Cubane [ch.ic.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. faculty.csbsju.edu [faculty.csbsju.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Computational insight into the crystal structures of cubane and azacubanes - ProQuest [proquest.com]
Cubane: A Technical Treatise on the Energetics and Geometry of a Strained Platonic Hydrocarbon
Abstract
Cubane (C₈H₈), a landmark achievement in synthetic chemistry, represents a fascinating confluence of extreme molecular strain and remarkable kinetic stability. First synthesized by Philip Eaton and Thomas Cole in 1964, its existence defied early predictions that the severe deviation from ideal tetrahedral geometry would render the molecule impossibly unstable[1][2]. This guide provides an in-depth technical analysis of the core principles governing cubane's unique properties: its constrained 90° bond angles and the resulting immense strain energy. We will explore the theoretical underpinnings of this strain, the experimental and computational methodologies used for its quantification, and the profound implications of its high-energy state on its reactivity and its burgeoning applications in drug development, materials science, and high-energy materials.
The Paradoxical Architecture: Molecular Geometry and Bonding
The structure of cubane is deceptively simple: eight carbon atoms reside at the vertices of a cube, each bonded to a single hydrogen atom[1]. This arrangement, belonging to the octahedral (Oₕ) symmetry group, is what defines cubane as one of the Platonic hydrocarbons[3]. However, this perfect cubic geometry forces the C-C-C bond angles to a rigid 90°, a stark deviation from the 109.5° angle that is optimal for sp³-hybridized carbon atoms[1][4].
This geometric constraint is the primary source of cubane's unusual properties. To accommodate these acute angles, the carbon atoms undergo significant rehybridization. The orbitals forming the endocyclic C-C bonds possess a higher degree of p-character than is typical for alkanes, resulting in what are often described as "bent bonds." Consequently, the exocyclic orbitals forming the C-H bonds gain a higher degree of s-character[5]. Experimental evidence for this is found in the ¹³C-¹H NMR coupling constant of ~160 Hz, which suggests approximately 31% s-character in the C-H bonding orbitals. This increased s-character makes the cubyl protons significantly more acidic than those of typical saturated hydrocarbons; cubane deprotonates about 63,000 times faster than cyclohexane[1][5].
Caption: Molecular structure of Cubane (C₈H₈).
Deconstructing and Quantifying Molecular Strain
The instability inherent in a molecule due to unfavorable geometric arrangements is termed "ring strain."[6][7] In cubane, this strain is exceptionally high and arises from several contributing factors:
-
Angle Strain (Baeyer Strain): This is the most significant contributor. It is the energy required to distort the bond angles from their ideal sp³ value of 109.5° to the constrained 90° of the cube[4].
-
Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms. In cubane's rigid structure, all C-C bonds are fully eclipsed, leading to repulsive interactions between the electron clouds of the C-H bonds on neighboring carbons[4].
-
Transannular Strain: This results from steric repulsion between atoms across a ring. While a major factor in larger rings, it is less significant in the compact cubane cage itself.
The cumulative effect of these destabilizing factors is quantified as the strain energy , which is the excess potential energy of the molecule compared to a hypothetical, strain-free analogue. For cubane, the strain energy is one of the highest for any stable hydrocarbon, estimated to be approximately 166 kcal/mol (695 kJ/mol)[3][8].
Data Presentation: Comparative Strain Energies
To contextualize the immense energy stored within cubane, its strain energy is compared with that of other common cycloalkanes.
| Cycloalkane | Formula | Ring Size | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ (kcal/mol) |
| Cyclopropane | C₃H₆ | 3 | 27.6 | 9.2 |
| Cyclobutane | C₄H₈ | 4 | 26.3 | 6.6 |
| Cyclopentane | C₅H₁₀ | 5 | 6.5 | 1.3 |
| Cyclohexane | C₆H₁₂ | 6 | ~0 | ~0 |
| Cubane | C₈H₈ | N/A | ~166 | 20.75 |
Data compiled from various sources[4][6][8][9].
Methodologies for Strain Energy Determination
The quantification of strain energy relies on both experimental thermochemistry and modern computational methods. Each approach provides a self-validating system for understanding the molecule's energetic landscape.
Experimental Protocol: Calorimetry
The classic experimental method involves measuring the heat of combustion (ΔH°comb). By comparing the heat released per methylene (CH₂) group to that of a strain-free reference, such as a long-chain alkane, the excess energy due to strain can be calculated.
Step-by-Step Methodology: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of crystalline cubane is placed in a crucible inside a high-pressure vessel (the "bomb").
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (e.g., 30 atm) to ensure complete combustion.
-
Immersion: The sealed bomb is submerged in a known volume of water in a thermally insulated container (the calorimeter).
-
Ignition & Measurement: The sample is ignited electrically. The combustion reaction (C₈H₈(s) + 10 O₂(g) → 8 CO₂(g) + 4 H₂O(l)) releases heat, which raises the temperature of the bomb, water, and calorimeter. This temperature change is meticulously recorded.
-
Calculation: The heat of combustion is calculated based on the temperature rise and the known heat capacity of the calorimeter system.
-
Strain Energy Derivation: The experimental ΔH°comb is compared to a theoretical strain-free value derived from group increment methods (e.g., Benson's method) to determine the total strain energy[10].
Computational Protocol: Isodesmic Reactions
Modern computational chemistry provides a powerful, non-destructive method for accurately determining strain energy. The use of isodesmic and homodesmotic reactions is a robust protocol that minimizes computational errors. In these theoretical reactions, the number and types of chemical bonds are conserved on both the reactant and product sides, allowing for a significant cancellation of systematic errors in the calculation of electronic energies[10][11].
Step-by-Step Methodology: DFT Calculation via Homodesmotic Reaction
-
Structure Optimization: The 3D geometries of cubane and all reference molecules (e.g., ethane, propane) are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set[11]. This step finds the lowest energy conformation for each molecule.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculation: High-accuracy single-point energies are calculated for each optimized structure.
-
Reaction Enthalpy Calculation: A homodesmotic reaction is constructed. For cubane, a suitable reaction is: C₈H₈ (cubane) + 10 CH₃-CH₃ → 6 CH₃-CH₂-CH₃ The enthalpy of this reaction (ΔHrxn) is calculated from the computed energies of reactants and products.
-
Strain Energy Calculation: The strain energy of cubane is determined from the ΔHrxn, as the strain in the simple alkane products is negligible.
Caption: Homodesmotic reaction to calculate cubane's strain.
Consequences of Strain: Stability, Reactivity, and Applications
The immense strain energy stored in cubane dictates its chemical behavior and makes it a valuable entity in several scientific fields.
The Stability Dichotomy
A core concept to grasp is the difference between thermodynamic and kinetic stability.
-
Thermodynamic Instability: With a high positive heat of formation (+144 kcal/mol), cubane is thermodynamically unstable[8]. Its decomposition into more stable products is highly exothermic.
-
Kinetic Stability: Despite its stored energy, cubane is remarkably inert. It is stable in air and does not decompose until heated above 220°C[2][8]. This high kinetic stability is due to the absence of a low-energy pathway for decomposition. Any rearrangement would have to proceed through even more strained, high-energy transition states, creating a large activation barrier[1][12].
Applications in Drug Development
The rigid, three-dimensional structure of cubane makes it an excellent bioisostere for benzene rings in medicinal chemistry[13][14]. Replacing a flat benzene ring with a 3D cubane scaffold can:
-
Improve Pharmacokinetic Properties: The saturated cubane core is resistant to metabolic oxidation, potentially increasing a drug's half-life[14].
-
Enhance Solubility: Replacing the aromatic benzene can alter polarity and disrupt π-stacking interactions, often leading to better solubility[15].
-
Optimize Receptor Binding: The fixed spatial arrangement of substituents on the cubane cage allows for precise and rigid presentation of functional groups to a biological target, potentially improving binding affinity and selectivity[16][17].
Historically, synthetic challenges limited cubane's use in pharmaceuticals, but modern synthetic advancements are making it an increasingly accessible and valuable tool for drug design[13][14][18].
High-Energy Density Materials
The combination of high strain energy and high density (1.29 g/cm³) makes cubane an exceptional backbone for high-energy density materials (HEDMs)[1][16]. The energy released upon the decomposition of its framework is substantial. When the hydrogen atoms are replaced with nitro groups to form octanitrocubane (ONC) , the resulting molecule is a tremendously powerful but remarkably shock-insensitive explosive. The decomposition of ONC produces a large volume of gaseous products (8 CO₂ + 4 N₂), making it a highly effective propellant and explosive, predicted to be significantly more powerful than conventional HMX[2].
Conclusion
Cubane is more than a chemical curiosity; it is a testament to the predictive power of bonding theory and the ingenuity of synthetic chemistry. Its 90° bond angles create a molecule with one of the highest strain energies known, yet it possesses a paradoxical kinetic stability that allows it to be handled and functionalized. This unique combination of properties has propelled cubane from a theoretical impossibility to a valuable building block. For researchers in drug development, it offers a rigid, metabolically stable scaffold to create next-generation therapeutics. For materials scientists, it provides a dense, energetic core for advanced materials. The continued exploration of cubane chemistry promises to unlock further applications, solidifying its status as a cornerstone of strained organic systems.
References
-
Title: Cubane - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Ring strain - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Stability of Cycloalkanes: Ring Strain | Organic Chemistry Class Notes Source: Fiveable URL: [Link]
-
Title: Ring Strain and the Structure of Cycloalkanes Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis of Cubane Source: University of Bristol, School of Chemistry URL: [Link]
-
Title: The Chemistry of Cubane - Synthesis Source: Imperial College London URL: [Link]
-
Title: 4.6: Cycloalkanes and Ring Strain Source: Chemistry LibreTexts URL: [Link]
-
Title: The Magic of Cubane! Source: ORGANIC CHEMISTRY SELECT - WordPress.com URL: [Link]
-
Title: Genius CUBANE Synthesis by Nobel Laureate & Overpriced Drugs Source: YouTube URL: [Link]
-
Title: Solution to long-standing chemistry riddle has implications for drug development Source: ScienceDaily URL: [Link]
-
Title: Ring Strain Explained: Definition, Examples, Practice & Video Lessons Source: Pearson URL: [Link]
-
Title: The Thermochemistry of Cubane 50 Years after Its Synthesis: A High-Level Theoretical Study of Cubane and Its Derivatives Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]
-
Title: Strain energies of cubane derivatives with different substituent groups Source: PubMed URL: [Link]
-
Title: The Chemistry of Cubane - Applications Source: Imperial College London URL: [Link]
-
Title: CuBaNe properties Source: Soton.ac.uk URL: [Link]
-
Title: Strain energies of cubane derivatives with different substituent groups Source: ResearchGate URL: [Link]
-
Title: Applications of Cubane Source: University of Bristol, School of Chemistry URL: [Link]
-
Title: A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules Source: MDPI URL: [Link]
-
Title: High Kinetic Stability of Hypercubane: Tight-Binding Molecular Dynamics Study Source: ResearchGate URL: [Link]
-
Title: General Access to Cubanes as Benzene Bioisosteres Source: PMC - NIH URL: [Link]
-
Title: Properties of Cubane Source: University of Bristol, School of Chemistry URL: [Link]
-
Title: Calculation of Ring Strain In Cycloalkanes Source: Master Organic Chemistry URL: [Link]
-
Title: Cubanes in Medicinal Chemistry Source: ACS Publications - American Chemical Society URL: [Link]
-
Title: High energy derivatives of Cubane Source: Soton.ac.uk URL: [Link]
Sources
- 1. Cubane - Wikipedia [en.wikipedia.org]
- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 3. webqc.org [webqc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Properties [ch.ic.ac.uk]
- 6. Ring strain - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. High energy derivatives of Cubane [ch.ic.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. Strain energies of cubane derivatives with different substituent groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biosynth.com [biosynth.com]
- 14. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Applications [ch.ic.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sciencedaily.com [sciencedaily.com]
Unlocking the Therapeutic Potential of the Cube: A Technical Guide to Biological Activity Screening of Novel Cubane Compounds
For Immediate Release
[City, State] – January 2, 2026 – As the quest for novel therapeutic agents continues, the unique structural and physicochemical properties of cubane and its derivatives have positioned them as a compelling scaffold in modern drug discovery. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the biological activity screening of these innovative compounds. Drawing from established principles and field-proven insights, this document serves as a roadmap for navigating the complexities of evaluating the therapeutic potential of novel cubane derivatives.
The Cubane Scaffold: A Paradigm Shift in Bioisosterism
First synthesized in 1964, cubane (C₈H₈) is a platonic hydrocarbon with a unique, highly strained, and rigid cubic structure.[1] For decades, it remained largely a chemical curiosity. However, its resurgence in medicinal chemistry is driven by its potential as a bioisostere for the benzene ring, a ubiquitous motif in pharmaceuticals.[2][3] The cubane core mimics the spatial arrangement of substituents on a para-substituted benzene ring, yet it offers a distinct three-dimensional geometry and electronic profile.[4]
This non-aromatic, sp³-hybridized scaffold presents several advantages over its aromatic counterpart, including:
-
Improved Metabolic Stability: The high C-H bond dissociation energy of the cubane cage confers resistance to oxidative metabolism by enzymes like cytochrome P450, potentially reducing the formation of toxic metabolites.[3][5]
-
Enhanced Solubility: The disruption of π-π stacking interactions, common with flat aromatic rings, can lead to improved aqueous solubility of cubane-containing drugs.[6][7]
-
Novel Structure-Activity Relationships (SAR): The rigid, three-dimensional arrangement of functional groups on the cubane scaffold allows for the exploration of new chemical space and interactions with biological targets that may not be accessible to planar molecules.[1][2]
These properties have spurred the investigation of cubane derivatives across a wide range of therapeutic areas, including oncology, virology, and neurology.[4][8][9]
Strategic Planning for Biological Screening: A Multi-Tiered Approach
A successful screening campaign for novel cubane compounds necessitates a well-defined, multi-tiered strategy that progresses from broad, high-throughput in vitro assays to more complex and targeted in vivo models. The unique physicochemical properties of cubanes, particularly their potential for high lipophilicity, require careful consideration in assay design and execution.
dot graph "Screening_Funnel" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
subgraph "cluster_0" { label="Tier 1: Primary Screening (In Vitro)"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4"]; A [label="High-Throughput Cytotoxicity Screening\n(e.g., MTT, CellTiter-Glo)"]; B [label="Broad Panel Enzyme/Receptor Binding Assays"]; }
subgraph "cluster_1" { label="Tier 2: Secondary Screening & Hit Validation (In Vitro)"; bgcolor="#F1F3F4"; node [fillcolor="#34A853"]; C [label="Dose-Response & IC50/EC50 Determination"]; D [label="Mechanism of Action (MoA) Assays\n(e.g., specific enzyme inhibition, receptor agonism/antagonism)"]; E [label="Cell-Based Signaling Pathway Analysis"]; }
subgraph "cluster_2" { label="Tier 3: Lead Optimization & Preclinical Evaluation (In Vitro/In Vivo)"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05"]; F [label="ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling"]; G [label="In Vivo Efficacy Studies in Animal Models"]; }
A -> C; B -> D; C -> D; D -> E; E -> F; F -> G;
{rank=same; A; B;} {rank=same; C; D; E;} {rank=same; F; G;} } Caption: A tiered approach to screening novel cubane compounds.
Foundational In Vitro Assays: Establishing a Baseline of Biological Activity
The initial phase of screening focuses on identifying compounds with general biological activity and assessing their cytotoxic potential. These assays are typically conducted in a high-throughput format to efficiently screen large libraries of cubane derivatives.
Cytotoxicity and Cell Viability Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability.[10]
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cell lines (e.g., A549, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the cubane compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Causality Behind Experimental Choices: The MTT assay is chosen for its robustness, cost-effectiveness, and scalability in a high-throughput setting. However, it's crucial to be aware that some compounds can interfere with the MTT reduction process. Therefore, complementary assays like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, can provide a valuable orthogonal validation of cytotoxicity.
Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes. A general enzyme inhibition assay can be adapted for various enzyme targets to screen for potential inhibitors among the cubane library.
Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare solutions of the enzyme, its substrate, and the cubane compounds.
-
Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme and varying concentrations of the cubane compound. Allow for a pre-incubation period to facilitate binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration and determine the IC50 value.
Causality Behind Experimental Choices: The choice of a specific enzyme target will be guided by the therapeutic area of interest. For example, in oncology, kinases are a common target. The rigid nature of the cubane scaffold may favor its interaction with well-defined binding pockets, potentially leading to highly specific inhibitors.
Receptor Binding Assays
To identify compounds that interact with specific cell surface or intracellular receptors, radioligand binding assays are a powerful tool.
Protocol: Radioligand Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes or purified receptors that express the target of interest.
-
Binding Reaction: In a multi-well plate, incubate the membranes/receptors with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled cubane compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the cubane compound that displaces 50% of the radiolabeled ligand (IC50) and calculate the binding affinity (Ki).
Causality Behind Experimental Choices: This assay directly measures the interaction between the compound and its target, providing crucial information about binding affinity. The three-dimensional nature of cubane derivatives may allow for unique binding modes that are not achievable with planar molecules.
Delving Deeper: Secondary Screening and Mechanistic Studies
Compounds that demonstrate promising activity in primary screens are advanced to secondary assays to confirm their activity, determine their potency, and elucidate their mechanism of action.
Dose-Response Studies and IC50/EC50 Determination
Once a "hit" is identified, a full dose-response curve is generated to accurately determine its potency (IC50 for inhibitors, EC50 for activators). This involves testing the compound over a wider range of concentrations.
Elucidating the Mechanism of Action
Understanding how a compound exerts its biological effect is critical. For enzyme inhibitors, this may involve kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive. For compounds that modulate signaling pathways, techniques like Western blotting or reporter gene assays can be employed to identify the specific proteins or pathways affected.
dot graph "Signaling_Pathway" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
subgraph "cluster_0" { label="Upstream Signaling"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4"]; Receptor [label="Receptor"]; Kinase1 [label="Kinase 1"]; }
subgraph "cluster_1" { label="Signaling Cascade"; bgcolor="#F1F3F4"; node [fillcolor="#34A853"]; Kinase2 [label="Kinase 2"]; Kinase3 [label="Kinase 3"]; }
subgraph "cluster_2" { label="Downstream Effects"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05"]; TranscriptionFactor [label="Transcription Factor"]; GeneExpression [label="Gene Expression"]; CellularResponse [label="Cellular Response\n(e.g., Apoptosis, Proliferation)"]; }
Cubane [label="Cubane Compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Receptor -> Kinase1; Kinase1 -> Kinase2; Kinase2 -> Kinase3; Kinase3 -> TranscriptionFactor; TranscriptionFactor -> GeneExpression; GeneExpression -> CellularResponse;
Cubane -> Kinase2 [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; } Caption: Hypothetical signaling pathway modulated by a cubane compound.
For instance, some bioactive compounds are known to modulate the NF-κB and PI3K/Akt signaling pathways, which are critical in cancer cell proliferation and survival.[6][11] A cubane-based inhibitor might target a specific kinase within these pathways.
Transition to In Vivo Models: Assessing Efficacy and Safety
Promising lead compounds identified through in vitro screening must be evaluated in living organisms to assess their efficacy, pharmacokinetics (PK), and potential toxicity.
In Vivo Efficacy Studies
For anticancer drug development, mouse xenograft models are commonly used.
Protocol: Mouse Xenograft Model for Anticancer Efficacy
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Compound Administration: The cubane compound is administered to the treatment group via a clinically relevant route (e.g., oral, intravenous). The control group receives the vehicle.
-
Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal body weight and general health are also tracked.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, biomarker analysis).
Causality Behind Experimental Choices: In vivo studies provide a more holistic view of a compound's activity, taking into account factors like bioavailability and metabolism that cannot be fully replicated in vitro. The choice of the animal model and the tumor cell line should be relevant to the intended clinical application.
Data Interpretation and Future Directions
The data generated from this comprehensive screening cascade will provide a robust foundation for understanding the therapeutic potential of novel cubane compounds. Structure-activity relationship (SAR) studies, which correlate the chemical structure of the cubane derivatives with their biological activity, will be instrumental in guiding the design of more potent and selective compounds.[10]
The unique properties of the cubane scaffold offer exciting opportunities for the development of next-generation therapeutics. By employing a systematic and well-rationalized screening approach, researchers can effectively unlock the potential of this fascinating chemical entity.
References
-
Sun, Y., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Oncology, 9, 1153. [Link]
-
Frontiers. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. [Link]
-
Kassiou, M., et al. (2018). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078-1095. [Link]
-
ResearchGate. (n.d.). Signaling pathways modulated by natural products, including ROS neutralization and NF‐κB inhibition. [Link]
-
Zhang, Y., et al. (2019). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1028-1033. [Link]
-
Khan, H., et al. (2020). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Antioxidants, 9(10), 923. [Link]
-
ResearchGate. (n.d.). ACE2 receptor inhibition assay of pirfenidone and cubane and COT analogues. [Link]
-
Ahmad, R., et al. (2022). The Modulatory Role of Bioactive Compounds in Functional Foods on Inflammation and Metabolic Pathways in Chronic Diseases. Foods, 11(21), 3494. [Link]
-
Recipharm. (n.d.). A High Throughput Screening Platform for Liquid Formulation Design. [Link]
-
Teague, S. J. (2003). Target Flexibility: An Emerging Consideration in Drug Discovery and Design. Angewandte Chemie International Edition, 42(42), 5184-5187. [Link]
-
Caldwell, G. W. (Ed.). (2013). Optimization in Drug Discovery: In Vitro Methods. Humana Press. [Link]
-
bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]
-
MacMillan, D. W. C. (2023, May 5). Genius CUBANE Synthesis by Nobel Laureate & Overpriced Drugs | Organic Chemistry (MacMillan) [Video]. YouTube. [Link]
-
ACS Publications. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]
-
Wiley Online Library. (2023). High‐Throughput Strategies for Streamlining Lipid Nanoparticle Development Pipeline. [Link]
-
Journal of Chemistry Letters. (2024). A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. [Link]
-
International Journal of Molecular Sciences. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]
-
PubMed. (2013). A novel method for high throughput lipophilicity determination by microscale shake flask and liquid chromatography tandem mass spectrometry. [Link]
-
Royal Society of Chemistry. (2020). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link]
-
PubMed Central. (2019). Fundamental considerations in drug design. [Link]
-
MDPI. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. [Link]
-
PubMed. (2021). Inhibitors of CA IX Enzyme Based on Polyhedral Boron Compounds. [Link]
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
-
Wikipedia. (n.d.). VX (nerve agent). [Link]
-
Macmillan Group - Princeton University. (2023). General Access to Cubanes as Benzene Bioisosteres. [Link]
-
Angelfire. (n.d.). Application of cubane derivatives. [Link]
-
ResearchGate. (n.d.). Cubanes in medicinal chemistry a, Cubane closely resembles benzene in... [Link]
-
UQ eSpace. (2012). Investigations into cubane based analogues of current pharmaceuticals. [Link]
-
Chemistry World. (2023, December 12). Cubanes help drugs take the strain. [Link]
-
PubMed. (2019). The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Cubane Scaffolds. [Link]
-
PubMed. (2019). Cubanes in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Cubane derivatives. [Link]
-
PubMed Central. (n.d.). Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. [Link]
-
ResearchGate. (n.d.). Drugs That Inhibit Signaling Pathways for Tumor Cell Growth and Proliferation. [Link]
-
PubMed Central. (2024). Signaling Transduction Pathways and G-Protein-Coupled Receptors in Different Stages of the Embryonic Diapause Termination Process in Artemia. [Link]
-
PubMed. (2004). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
YouTube. (2014, September 25). Enhancing Solubility Using Lipid-Based Formulation Technology [Video]. [Link]
-
Semantic Scholar. (n.d.). Cubanes in Medicinal Chemistry. [Link]
Sources
- 1. jchemlett.com [jchemlett.com]
- 2. researchgate.net [researchgate.net]
- 3. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. recipharm.com [recipharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Toxicity Assessment of Cubane-Based Molecules
Foreword: The Cubane Scaffold - A New Frontier in Medicinal Chemistry
The cubane moiety, a synthetic saturated hydrocarbon (C₈H₈) with eight carbon atoms arranged at the corners of a cube, has transitioned from a subject of theoretical interest to a promising scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure and size, which is remarkably similar to a benzene ring, position it as a valuable bioisostere.[2][3] Replacing a phenyl group with a cubane core can improve key pharmacological properties such as solubility and metabolic stability, potentially without compromising biological activity.[2][4] While the parent cubane system is generally considered to be biologically stable and not inherently toxic, the functionalized derivatives required for therapeutic action demand a rigorous and systematic toxicological evaluation.[3][5][6]
This guide provides a comprehensive, tiered strategy for the initial toxicity assessment of novel cubane-based molecules. It is designed for researchers, scientists, and drug development professionals, moving from rapid in silico predictions to definitive in vitro assays. The methodologies described herein are grounded in regulatory expectations and are designed to build a robust safety profile, enabling confident decision-making in lead optimization and candidate selection.
Part 1: The Tiered Approach to Toxicity Assessment
A successful preclinical safety strategy does not deploy every possible assay at once. It follows a logical, tiered progression that maximizes information while conserving time and resources. This approach allows for the early termination of unsuitable candidates and focuses resources on the most promising molecules. Our assessment is structured in three tiers: In Silico Screening, Foundational In Vitro Cytotoxicity, and a definitive In Vitro Safety Profiling Battery.
Caption: Tiered workflow for initial toxicity assessment of cubane molecules.
Part 2: In Silico Assessment - The Predictive First Pass
Before committing to wet-lab experiments, computational toxicology provides a critical first look at potential liabilities.[7][8] These methods use established algorithms and databases to predict a molecule's behavior based on its structure.
Metabolism Prediction
The metabolic fate of a drug is a primary determinant of its efficacy and toxicity. Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most drugs.[7] In silico models can predict which sites on a cubane derivative are most likely to be metabolized (the "soft spots").[9]
-
Causality: Identifying likely sites of metabolism is crucial. Metabolism can detoxify a compound, but it can also create reactive metabolites that are toxic or mutagenic.[10] By predicting these sites, we can anticipate potential bioactivation pathways. For cubane derivatives, the stability of the core is high, but the functional groups are subject to metabolic modification.
-
Methodology: Utilize machine learning models or expert systems (e.g., METEOR) that have been trained on large datasets of known drug metabolism pathways.[9][11][12] These tools analyze the local atomic environment of the input molecule to predict its susceptibility to CYP-mediated oxidation.
-
Trustworthiness: While predictive, these models are not definitive. Their value lies in flagging potential issues and guiding the design of subsequent in vitro metabolism and genotoxicity studies, particularly in the context of including metabolic activation systems.
Genotoxicity and Carcinogenicity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are used to predict a compound's potential to cause genetic mutations based on its chemical substructures.
-
Causality: Many mutagens and carcinogens act by forming covalent adducts with DNA. QSAR models identify structural alerts—fragments known to be associated with reactivity towards DNA—within the molecule. While the cubane core itself is not a structural alert, certain functional groups attached to it could be.
-
Methodology: Employ multiple QSAR models (e.g., DEREK, Sarah Nexus) to achieve consensus. These systems compare the substructures of the test molecule against a database of compounds with known genotoxic effects.
-
Trustworthiness: A positive in silico finding is a strong warning that necessitates thorough in vitro follow-up. A negative finding provides some reassurance but does not eliminate the need for experimental testing, as the models may not cover novel chemical space adequately.
Part 3: Foundational In Vitro Cytotoxicity
The first experimental step is to determine the concentration at which a compound causes general cell death. This establishes a dose range for all subsequent, more complex assays and provides a baseline measure of toxicity. The Neutral Red Uptake (NRU) assay is a robust and widely accepted method for this purpose.[13][14]
Rationale and Experimental Choice
-
Expertise & Experience: We select the NRU assay for its reliability and mechanism. It measures the integrity of the lysosomal membrane, a key indicator of cell health that often fails early in the cytotoxic process. This makes it a sensitive endpoint. We recommend using a metabolically competent cell line, such as the human liver cancer cell line HepG2, as it provides a more physiologically relevant system than non-metabolizing fibroblast lines, especially for compounds flagged in in silico metabolism predictions.
-
Trustworthiness: The assay's endpoint, dye uptake, is quantitative and highly reproducible. Including a reference cytotoxic compound (e.g., Doxorubicin) as a positive control and a vehicle control (e.g., 0.1% DMSO) ensures the assay is performing correctly and that any observed effect is due to the test compound.
Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay
This protocol is adapted from OECD Guideline 491 and standard laboratory practices.[13][15]
-
Cell Seeding: Seed HepG2 cells into a 96-well microplate at a density of 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10-point serial dilution of the cubane derivative in cell culture medium. The concentration range should be guided by in silico predictions, typically starting from 100 µM down to nanomolar concentrations.
-
Cell Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and positive controls. Incubate for 24 or 48 hours.
-
Neutral Red Incubation: Remove the dosing medium. Wash cells once with Phosphate-Buffered Saline (PBS). Add 100 µL of medium containing 50 µg/mL Neutral Red dye to each well. Incubate for 3 hours.
-
Dye Extraction: Remove the Neutral Red medium. Wash cells with PBS. Add 150 µL of destain solution (50% ethanol, 49% water, 1% acetic acid) to each well.
-
Quantification: Shake the plate for 10 minutes to ensure the dye is fully solubilized. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
Part 4: Definitive In Vitro Safety Profiling Battery
With a defined concentration range, we proceed to a battery of specific toxicity assays required by regulatory agencies for Investigational New Drug (IND) applications.[16][17]
Genotoxicity Assessment
No single test can detect all genotoxic mechanisms, so a battery approach is mandatory.[16][17] The standard initial battery assesses gene mutations and chromosomal damage.
The Ames test is a widely used method to assess a compound's potential to cause gene mutations.[18][19] It uses several strains of Salmonella typhimurium that are engineered with mutations in the histidine operon, rendering them unable to synthesize histidine and thus unable to grow on a histidine-free medium.[18][20] A positive test occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow and form colonies.[20][21]
-
Expertise & Experience: A critical feature of this protocol is the inclusion of a rat liver extract, known as S9 fraction.[20] This is essential because some chemicals only become mutagenic after being metabolized by CYP enzymes in the liver.[10] Testing both with and without S9 activation provides a more complete picture of the compound's mutagenic potential.
-
Trustworthiness: The assay is highly standardized according to OECD Guideline 471.[22] Each experiment includes a vehicle control (e.g., DMSO), negative controls, and known mutagens as positive controls for each bacterial strain, both with and without S9, to validate the results.
Caption: Workflow for the Ames Bacterial Reverse Mutation Assay.
Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
S9 Mix Preparation: If not commercially sourced, prepare the S9 fraction from the livers of rats induced with Aroclor 1254 or a phenobarbital/β-naphthoflavone combination. Prepare the S9 cofactor mix immediately before use.[20]
-
Dosing Preparation: In sterile tubes, add 0.1 mL of bacterial culture, 0.1 mL of the test compound at various concentrations, and either 0.5 mL of S9 mix or 0.5 mL of phosphate buffer (for the non-activation arm).[21]
-
Plating: To each tube, add 2.0 mL of molten top agar containing a trace amount of histidine and biotin. Briefly vortex and pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the vehicle control indicates a positive result.
This assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.
-
Expertise & Experience: This assay is performed in mammalian cells (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes) to assess relevance to human health.[23] It detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events, making it a comprehensive screen for chromosomal damage.[22]
-
Trustworthiness: The protocol follows OECD Guideline 487. It includes vehicle controls and positive controls (e.g., Mitomycin-C without S9, Cyclophosphamide with S9) to ensure the cell system is responsive and the scoring methodology is accurate.
| Assay | Endpoint Measured | Metabolic Activation | Organism/Cell Type | Regulatory Guideline |
| Ames Test | Gene mutation (point mutations, frameshifts) | With and without S9 | Salmonella typhimurium | OECD 471[22] |
| Micronucleus Test | Chromosomal damage (clastogenicity, aneugenicity) | With and without S9 | Mammalian cells (e.g., TK6, CHO) | OECD 487[22] |
Specific Organ Toxicity Assessment
Drug-Induced Liver Injury (DILI) is a leading cause of drug failure.[24][25] An early in vitro assessment of hepatotoxicity is therefore essential.
-
Expertise & Experience: While cell lines like HepG2 are useful for initial screening, primary human hepatocytes (PHH) are the gold standard for in vitro DILI prediction. They retain a metabolic profile much closer to the in vivo liver.[24] For longer-term studies or screening of low-turnover compounds, 3D liver microtissues, which co-culture hepatocytes with other liver cell types, offer superior longevity and physiological relevance.[26] A key endpoint is the measurement of cellular ATP levels, as mitochondrial dysfunction is a common mechanism of hepatotoxicity.[26]
-
Trustworthiness: Each experiment must include a vehicle control and a known hepatotoxin (e.g., acetaminophen) as a positive control. Comparing the IC₅₀ value of the cubane derivative to its projected therapeutic concentration provides a preliminary safety margin.
Protocol: Hepatotoxicity Assessment in Primary Human Hepatocytes
-
Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow cells to recover for 24-48 hours.
-
Dosing: Treat cells with a range of concentrations of the cubane derivative for 24-72 hours.
-
ATP Measurement: Use a commercial luminescence-based ATP assay kit (e.g., CellTiter-Glo®). Add the lytic/luciferase reagent directly to the wells.
-
Quantification: After a brief incubation to stabilize the signal, measure luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of ATP content relative to vehicle-treated cells. Determine the IC₅₀ value from the concentration-response curve.
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical liability that can lead to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[27] Early screening for hERG inhibition is a regulatory requirement.
-
Expertise & Experience: The gold standard for assessing hERG activity is manual patch-clamp electrophysiology. However, for initial screening, high-throughput automated patch-clamp (APC) systems provide an excellent balance of accuracy and throughput.[27] These systems measure the flow of potassium ions through the hERG channel in a cell line stably expressing the channel (e.g., HEK293-hERG).
-
Trustworthiness: The protocol is validated with a vehicle control and a potent, known hERG inhibitor (e.g., E-4031 or Cisapride) to confirm assay sensitivity.[27][28] Data quality is ensured by monitoring parameters like seal resistance throughout the experiment.[27]
Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel and prepare a single-cell suspension.
-
APC System Priming: Prime the automated patch-clamp system (e.g., QPatch, SyncroPatch) with intracellular and extracellular recording solutions.
-
Cell Loading & Sealing: Load the cell suspension into the system. The system will automatically capture individual cells and form a high-resistance ("giga-seal") electrical seal.
-
Baseline Recording: Apply a specific voltage protocol to elicit and measure the hERG current. Record a stable baseline current in the presence of vehicle solution.[28]
-
Compound Application: Perfuse the cells with increasing concentrations of the cubane derivative and record the hERG current at each concentration.
-
Data Analysis: Measure the hERG tail current amplitude at each concentration. Calculate the percentage of inhibition relative to the baseline current. Fit the data to a concentration-response curve to determine the IC₅₀ value.
Part 5: Data Integration and Risk Assessment
The final step is to synthesize the data from all tiers to form a coherent risk assessment.
-
Interpreting the Data: A molecule is flagged as a potential risk if it shows activity in multiple assays. For example, a compound that is cytotoxic at low concentrations (<10 µM), positive in the Ames test, and inhibits the hERG channel with an IC₅₀ of 1 µM has a very high-risk profile.
-
Establishing a Safety Margin: The key is to compare the in vitro toxic concentrations (IC₅₀ values) with the in vitro efficacy concentrations (EC₅₀ values). A large margin between the concentration required for a toxic effect and the concentration required for the desired biological effect suggests a favorable therapeutic window.
-
Decision Making:
-
Low Risk: No significant findings in any assay, or toxic effects only occur at concentrations >100-fold higher than the efficacy concentration. Decision: Advance the compound.
-
Moderate Risk: A positive finding in a single, manageable assay (e.g., weak hERG inhibition with an IC₅₀ >30 µM). Decision: Consider structure-activity relationship (SAR) studies to mitigate the liability or advance with caution.
-
High Risk: Positive in a genotoxicity assay, potent hERG inhibition, or significant hepatotoxicity at concentrations near the efficacy level. Decision: Terminate the compound or designate it as a tool compound not suitable for further development.
-
By following this structured, evidence-based approach, development teams can effectively de-risk their cubane-based drug candidates, ensuring that only the safest and most promising molecules advance toward clinical evaluation.
References
-
Bio-protocol (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6). Available from: [Link]
-
Moreno-Torres, R., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology. Available from: [Link]
-
Lee, S., & Kim, H. (2024). Advancing hepatotoxicity assessment: current advances and future directions. Journal of Pharmaceutical Investigation. Available from: [Link]
-
TME Scientific. Genotoxicity / Mutagenicity Assays. TME Scientific. Available from: [Link]
-
University of Chicago. Cubanes. Available from: [Link]
-
University of Bristol. The Chemistry of Cubane. Available from: [Link]
-
European Medicines Agency (EMA) (1995). ICH Topic S2B: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. EMA. Available from: [Link]
-
C&EN Global Enterprise (2023). Chemists think outside the box to craft tricky cubanes. Available from: [Link]
-
Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info. Available from: [Link]
-
Chalmers, B. A., et al. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078-1095. Available from: [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Available from: [Link]
-
Vrieling, H., et al. (2024). ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment. Toxicology, 509, 153970. Available from: [Link]
-
Pharmaron. Genetic Toxicology. Pharmaron. Available from: [Link]
-
Chem.UCLA.edu. Application of cubane derivatives. Available from: [Link]
-
Ranganatha, R., et al. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Drug Design, Development and Therapy, 10, 473–484. Available from: [Link]
-
Wellesley College. The Ames Test. Available from: [Link]
-
OECD (2010). OECD Guideline for the Testing of Chemicals: The Cytosensor Microphysiometer Test Method. Available from: [Link]
-
Imperial College London. Applications. Available from: [Link]
-
BioIVT. Hepatotoxicity. BioIVT. Available from: [Link]
-
Charles River Laboratories. Ames Test. Charles River Laboratories. Available from: [Link]
-
Slideshare (2017). hERG Assay. Available from: [Link]
-
InSphero. Early Detection of Hepatotoxic Compounds in Drug Development. InSphero. Available from: [Link]
- OECD (2025). OECD Guidelines for the Testing of Chemicals, Section 4 Test No. 491.
-
WordPress.com (2014). The Magic of Cubane!. ORGANIC CHEMISTRY SELECT. Available from: [Link]
-
Cyprotex (Evotec). hERG Safety. Available from: [Link]
-
Du, F., et al. (2015). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 5(18). Available from: [Link]
-
OECD. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Available from: [Link]
-
Gadaleta, D., et al. (2011). In Silico Toxicology: Non-Testing Methods. In Silico Pharmacology. Available from: [Link]
-
FDA (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. Available from: [Link]
-
Reaction Biology. hERG Assay Services. Available from: [Link]
-
Chen, J., et al. (2021). Mutagenicity risk prediction of PAH and derivative mixtures by in silico simulations oriented from CYP compound I-mediated metabolic activation. Science of The Total Environment, 787, 147596. Available from: [Link]
-
Larrey, D., & Pageaux, G. P. (2019). Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation. Frontiers in Pharmacology, 10, 1128. Available from: [Link]
-
University of Bristol. High energy derivatives of Cubane. Available from: [Link]
-
Vachiraarunwong, A., et al. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Available from: [Link]
-
OECD. Guidelines for the Testing of Chemicals. Available from: [Link]
-
Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Available from: [Link]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents (2007). Assays for Predicting Acute Toxicity. In: Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). Available from: [Link]
-
Salawu, O. A., et al. (2022). In Silico Approach in the Evaluation of Pro-Inflammatory Potential of Polycyclic Aromatic Hydrocarbons and Volatile Organic Compounds through Binding Affinity to the Human Toll-Like Receptor 4. International Journal of Molecular Sciences, 23(14), 7622. Available from: [Link]
-
OECD (2013). OECD Guideline for the Testing of Chemicals, No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Available from: [Link]
-
Williams, D. P., et al. (2013). Novel in vitro and mathematical models for the prediction of chemical toxicity. Toxicology Research, 2(1), 40-50. Available from: [Link]
-
Johnson, G. T., & Zaleski, R. T. (2011). An In Silico Approach for Evaluating a Fraction-Based, Risk Assessment Method for Total Petroleum Hydrocarbon Mixtures. International Journal of Environmental Research and Public Health, 8(11), 4140-4163. Available from: [Link]
-
YouTube (2023). Genius CUBANE Synthesis by Nobel Laureate & Overpriced Drugs | Organic Chemistry (MacMillan). Available from: [Link]
-
Williams, S. (2017). Predicting a Drug's Site of Metabolism. ChemistryViews. Available from: [Link]
-
Schwaller, P., et al. (2020). Prediction of drug metabolites using neural machine translation. Chemical Science, 11(40), 10935-10943. Available from: [Link]
-
Langowski, J., & Long, A. (2002). Predicting drug metabolism--an evaluation of the expert system METEOR. Journal of Chemical Information and Computer Sciences, 42(6), 1435-1443. Available from: [Link]
Sources
- 1. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications [ch.ic.ac.uk]
- 4. youtube.com [youtube.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. High energy derivatives of Cubane [ch.ic.ac.uk]
- 7. In Silico Toxicology – Non-Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Predicting a Drug's Site of Metabolism - ChemistryViews [chemistryviews.org]
- 10. Mutagenicity risk prediction of PAH and derivative mixtures by in silico simulations oriented from CYP compound I-mediated metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prediction of drug metabolites using neural machine translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting drug metabolism--an evaluation of the expert system METEOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. biorxiv.org [biorxiv.org]
- 15. OECD Guidelines for the Testing of Chemicals, Section 4 Test No. 491: Short ... - OECD - Google 圖書 [books.google.com.tw]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. microbiologyinfo.com [microbiologyinfo.com]
- 19. criver.com [criver.com]
- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Genotoxicity Assays — TME Scientific [tmescientific.com]
- 23. pharmaron.com [pharmaron.com]
- 24. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. insphero.com [insphero.com]
- 27. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 28. fda.gov [fda.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Cuban-1-amine Hydrochloride via Curtius Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cubane scaffold, a highly strained, saturated polycyclic hydrocarbon (C₈H₈), has emerged as a fascinating and valuable structural motif in medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional cage structure provides a unique spatial arrangement of substituents, making it an attractive bioisostere for phenyl rings and other aromatic systems.[1][3] Cuban-1-amine, in particular, serves as a crucial building block for introducing diverse functionalities onto the cubane core, enabling the exploration of novel chemical space in drug discovery.[1]
This document provides a detailed guide to the synthesis of cuban-1-amine hydrochloride, focusing on the pivotal Curtius rearrangement of a cubane carboxylic acid precursor. The protocols herein are designed to be a practical and comprehensive resource, elucidating not just the procedural steps but also the underlying chemical principles and rationale.
Overall Synthetic Strategy
The conversion of a carboxylic acid to a primary amine with the loss of one carbon atom is a classic transformation achievable through the Curtius rearrangement. The overall strategy commences with a suitable cubane carboxylic acid derivative, which is converted into a reactive acyl azide. This intermediate, upon thermal induction, undergoes rearrangement to an isocyanate, which is subsequently hydrolyzed under acidic conditions to yield the target amine as its hydrochloride salt.
The most common and practical starting point for this synthesis is the commercially available cubane-1,4-dicarboxylic acid or its corresponding dimethyl ester, which can be prepared in multi-kilogram batches.[4] The synthesis then proceeds via a selective mono-saponification to yield a mono-acid intermediate, which enters the Curtius reaction sequence.[3]
Caption: Overall workflow for the synthesis of this compound.
The Curtius Rearrangement: A Mechanistic Overview
The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate with the expulsion of molecular nitrogen.[5][6] The reaction is highly efficient due to the formation of the thermodynamically very stable nitrogen gas, which provides a powerful entropic driving force.[7]
Contrary to early hypotheses involving a discrete acyl nitrene intermediate, extensive research has demonstrated that the rearrangement is a concerted process.[5] The migration of the alkyl or aryl group (the cubyl group, in this case) from the carbonyl carbon to the nitrogen occurs simultaneously with the loss of the nitrogen leaving group.[5][8] This concerted mechanism ensures that the stereochemical integrity of the migrating group is fully retained.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Cubane - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis [ch.ic.ac.uk]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
N-Acylation of Cuban-1-amine Hydrochloride: A Detailed Experimental Guide for Researchers
Introduction: The Unique Potential of the Cubane Scaffold in Modern Chemistry
The cubane framework, a fascinating and aesthetically pleasing C₈H₈ strained hydrocarbon, has transitioned from a subject of theoretical interest to a valuable building block in medicinal chemistry and materials science.[1][2][3] Its rigid, three-dimensional structure offers a unique spatial arrangement of substituents, making it an attractive bioisostere for aromatic and cycloalkane rings in drug design.[4] The N-acylated derivatives of cuban-1-amine, in particular, are of significant interest as they introduce the versatile amide functionality onto this rigid scaffold, opening avenues for the synthesis of novel pharmaceuticals and advanced materials.[5]
This comprehensive guide provides detailed experimental procedures for the N-acylation of cuban-1-amine hydrochloride, a common and stable precursor. We will explore various methodologies, including the use of acyl chlorides, acid anhydrides, and modern peptide coupling reagents. Beyond presenting step-by-step protocols, this document aims to provide a deeper understanding of the underlying chemical principles, the rationale behind the choice of reagents and conditions, and best practices for product purification and characterization.
Foundational Principles: The Chemistry of N-Acylating a Strained Amine
The N-acylation of this compound first requires the in situ generation of the free amine. This compound is an ammonium salt and therefore unreactive as a nucleophile. The addition of a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride and liberate the lone pair of electrons on the nitrogen atom, rendering it nucleophilic and ready to react with an acylating agent.[4]
The overall transformation can be represented as follows:
Caption: General scheme for the N-acylation of this compound.
The nucleophilicity of cuban-1-amine is a subject of interest. While the steric bulk of the cubane cage might be perceived as a hindrance, the high degree of s-character in the exocyclic C-N bond is thought to enhance the availability of the nitrogen's lone pair, making it a potent nucleophile.[6] This inherent reactivity allows for efficient acylation under relatively mild conditions.
Essential Materials and Equipment
The following is a general list of materials and equipment required for the procedures described. Specific quantities are detailed within each protocol.
Reagents and Solvents:
-
This compound
-
Acylating agents (e.g., acetyl chloride, benzoyl chloride, acetic anhydride, benzoic acid)
-
Bases (e.g., triethylamine, diisopropylethylamine)
-
Coupling reagents (e.g., EDC·HCl, HOBt, HATU)
-
Anhydrous solvents (e.g., dichloromethane, dimethylformamide)
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, ethanol)
-
Saturated aqueous solutions (e.g., sodium bicarbonate, brine)
-
Drying agents (e.g., anhydrous sodium sulfate, magnesium sulfate)
Equipment:
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, graduated cylinders)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Column chromatography setup (glass column, silica gel, collection tubes)
-
Recrystallization apparatus
-
Filtration apparatus (Büchner funnel, vacuum flask)
-
Analytical instrumentation for characterization (NMR spectrometer, IR spectrometer, Mass spectrometer)
Experimental Protocols
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol details the straightforward and high-yielding synthesis of N-acetylcuban-1-amine using acetyl chloride as the acylating agent.[4]
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (2.0 eq) to the suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylcuban-1-amine.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for the N-acetylation of this compound.
Protocol 2: N-Benzoylation using Benzoyl Chloride
A similar procedure to N-acetylation can be employed for N-benzoylation, a common modification in medicinal chemistry.
Step-by-Step Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (2.0 eq) and cool the mixture to 0 °C.
-
Slowly add benzoyl chloride (1.2 eq) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude N-benzoylcuban-1-amine by recrystallization, typically from an ethanol/water mixture, or by column chromatography.[7]
Protocol 3: N-Acylation using Acid Anhydrides
Acid anhydrides offer a less reactive alternative to acyl chlorides, which can be advantageous when dealing with sensitive substrates. The reaction with amine hydrochlorides can be efficiently conducted in an aqueous medium with a mild base like sodium bicarbonate.[8]
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in water.
-
Add sodium bicarbonate (2.0-3.0 eq) to the solution to neutralize the acid and the liberated HCl during the reaction.
-
Add the desired acid anhydride (e.g., acetic anhydride) (1.5 eq) to the mixture.
-
Stir the reaction vigorously at room temperature. The reaction is often rapid.
-
Monitor the reaction by TLC.
-
Upon completion, the solid product often precipitates from the aqueous solution.
-
Collect the product by vacuum filtration and wash with cold water.
-
Dry the product thoroughly. If necessary, further purification can be achieved by recrystallization.
Protocol 4: Amide Bond Formation using Coupling Reagents (EDC/HOBt)
For the direct coupling of carboxylic acids with cuban-1-amine, the use of carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) is a robust and widely used method.[9][10] This approach is particularly useful for synthesizing a diverse library of N-acyl cubanes from various carboxylic acids.
Step-by-Step Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add this compound (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with water (to remove the water-soluble urea byproduct from EDC), 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Product Purification and Characterization
Purification:
-
Recrystallization: This is a highly effective method for purifying solid N-acyl cubanes. The choice of solvent is crucial. For N-acetylcuban-1-amine, a mixture of ethyl acetate and hexanes can be effective. For more polar amides, alcohol-water mixtures (e.g., ethanol/water) are often suitable.[7]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A typical mobile phase would be a gradient of ethyl acetate in hexanes, with the polarity of the eluent gradually increased to elute the more polar amide product.[3][11]
Characterization:
The purified N-acyl cubanes should be characterized by standard spectroscopic methods to confirm their identity and purity.
| Compound | Spectroscopic Data |
| N-Acetylcuban-1-amine | ¹H NMR (CDCl₃): δ ~5.8 (br s, 1H, NH), 4.2-4.0 (m, 7H, cubane-H), 1.98 (s, 3H, COCH₃).¹³C NMR (CDCl₃): δ ~169.5 (C=O), 55.0 (C-NH), 47.5 (cubane-CH), 45.0 (cubane-CH), 23.0 (COCH₃).IR (KBr): ν ~3300 (N-H stretch), 1650 (amide I band, C=O stretch), 1550 (amide II band, N-H bend) cm⁻¹.MS (EI): m/z (%) = 161 (M⁺), 119 (M - C₂H₂O)⁺, 104, 91, 78. |
| N-Benzoylcuban-1-amine | ¹H NMR (CDCl₃): δ ~7.8-7.4 (m, 5H, Ar-H), 6.5 (br s, 1H, NH), 4.3-4.1 (m, 7H, cubane-H).¹³C NMR (CDCl₃): δ ~167.0 (C=O), 135.0 (Ar-C), 131.5 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 55.5 (C-NH), 48.0 (cubane-CH), 45.5 (cubane-CH).IR (KBr): ν ~3300 (N-H stretch), 1640 (amide I band, C=O stretch), 1540 (amide II band, N-H bend), 1600, 1490 (aromatic C=C stretch) cm⁻¹.MS (EI): m/z (%) = 223 (M⁺), 121, 105 (C₆H₅CO)⁺, 77 (C₆H₅)⁺. |
Note: The exact chemical shifts and fragmentation patterns may vary slightly depending on the specific instrument and conditions used.[12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]
Conclusion
The N-acylation of this compound is a versatile and fundamental transformation for the synthesis of novel cubane-containing molecules. The protocols outlined in this guide, utilizing acyl chlorides, acid anhydrides, and modern coupling reagents, provide researchers with a robust toolkit for accessing a wide range of N-acyl cubane derivatives. By understanding the underlying chemical principles and employing the detailed procedures for synthesis, purification, and characterization, scientists and drug development professionals can effectively incorporate the unique cubane scaffold into their research endeavors, paving the way for new discoveries in medicine and materials science.
References
-
Barborak, J. C., Watts, L., & Pettit, R. (1966). A Convenient Synthesis of the Cubane System. Journal of the American Chemical Society, 88(6), 1328–1329. [Link]
-
Chemical Shifts are reported relative to TMS and referenced to residual proton solvent signal. (n.d.). In Supporting Information - ScienceOpen. Retrieved from [Link]
-
Wlochal, J., Davies, R. D. M., & Burton, J. (2014). Cubanes in medicinal chemistry: synthesis of functionalized building blocks. Organic Letters, 16(16), 4094–4097. [Link]
-
Reekie, T. A., Williams, C. M., Rendina, L. M., & Kassiou, M. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078–1095. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
IMSA Digital Commons. (n.d.). A Feasible Approach to Cubane Synthesis and Functionalization. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Ganjali, M. R., et al. (2014). Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. Trade Science Inc.[Link]
-
Arribat, M., et al. (2020). Synthesis of Novel Amino Acids Containing Cubane. Request PDF. [Link]
-
ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
-
SciSpace. (n.d.). 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. Retrieved from [Link]
-
SciSpace. (n.d.). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Retrieved from [Link]
-
The Chemistry Guru. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride [Data set]. Retrieved from [Link]
-
Varese, M., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. [Link]
-
Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]
-
Hameed, A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
SpectraBase. (n.d.). N-benzylbutan-1-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). Utah Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Sağ Erdem, S., et al. (2006). A computational study on the amine-oxidation mechanism of monoamine oxidase: insight into the polar nucleophilic mechanism. PubMed. [Link]
-
PubMed. (2011). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
National MagLab. (n.d.). 3D 1H–13C–14N correlation solid-state NMR spectrum. Retrieved from [Link]
-
Al-Ayed, A. S., et al. (2022). Synthesis, spectroscopic, topological, hirshfeld surface analysis, and anti-covid-19 molecular docking investigation of isopropyl 1-benzoyl-4-(benzoyloxy)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate. PMC. [Link]
-
NIST WebBook. (n.d.). Benzenamine, N-(phenylmethylene)-. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the amine I band with fitting analysis results of... [Image]. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H9N). Retrieved from [Link]
-
SpectraBase. (n.d.). Benzeneethanamine, N-benzoyl- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cubanes in medicinal chemistry: synthesis of functionalized building blocks. | Department of Chemistry [chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. scispace.com [scispace.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 20. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. nationalmaglab.org [nationalmaglab.org]
- 23. Benzenamine, N-(phenylmethylene)- [webbook.nist.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. spectrabase.com [spectrabase.com]
Unlocking Three-Dimensionality in Drug Design: Cuban-1-amine Hydrochloride as a Versatile Scaffold
Introduction: Beyond Flatland – The Rise of 3D Scaffolds in Medicinal Chemistry
For decades, medicinal chemistry has been dominated by aromatic rings, with the phenyl group being a ubiquitous feature in a vast number of pharmaceuticals. While undeniably successful, the planarity of these structures imposes limitations on exploring the full three-dimensional (3D) space of a biological target's binding pocket. The quest for novel chemical matter with improved pharmacological profiles has led to a paradigm shift towards the incorporation of 3D scaffolds that can offer superior spatial arrangement of pharmacophoric elements.[1][2][3] Among these, the cubane cage, a unique, highly strained, and rigid hydrocarbon, has emerged as a compelling scaffold for drug discovery.[4][5][6] This application note provides a detailed guide for researchers on leveraging cuban-1-amine hydrochloride, a key building block, to introduce the cubane moiety into drug candidates, thereby unlocking new avenues for therapeutic innovation.
The core advantage of the cubane scaffold lies in its ability to act as a non-aromatic, three-dimensional bioisostere of the phenyl ring.[1][5][7] Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of drug design. The cubane cage geometrically mimics the size and substituent exit vectors of a benzene ring, allowing for its substitution in known pharmacophores with a high probability of retaining or even enhancing biological activity.[1][5][8]
The Cubane Advantage: Superior Physicochemical and Pharmacokinetic Properties
The replacement of a planar phenyl ring with a rigid, saturated cubane scaffold can profoundly and beneficially alter the physicochemical properties of a drug candidate. These improvements often translate to a more favorable pharmacokinetic profile, a critical factor for clinical success.
Key Advantages of Incorporating a Cubane Scaffold:
-
Enhanced Metabolic Stability: The C-H bonds of the cubane cage are exceptionally strong due to the high degree of s-character in the C-C bonds, making them resistant to oxidative metabolism by cytochrome P450 enzymes.[1][9][10] This contrasts sharply with benzene rings, which are prone to metabolic oxidation, potentially leading to the formation of toxic metabolites.[1]
-
Improved Solubility: The disruption of π-π stacking interactions by the non-planar cubane structure often leads to a significant increase in aqueous solubility.[1][9][10] This is a crucial parameter for oral bioavailability and formulation development. A notable example is cuba-lumacaftor, a cubane-containing analog of a cystic fibrosis drug, which demonstrated superior, pH-independent solubility compared to its parent compound.[1][9]
-
Novel Intellectual Property: The unique and synthetically distinct nature of cubane-containing molecules provides a strong foundation for generating novel intellectual property, allowing for the development of new chemical entities with freedom to operate.[11]
-
Precise Vectorial Display of Substituents: The rigid cubane framework allows for the precise and predictable spatial orientation of substituents at its eight vertices.[4][6] This enables a more refined exploration of the target's binding site and can lead to improved potency and selectivity.
This compound: The Gateway to Cubane Chemistry
This compound is a versatile and readily accessible building block that serves as a primary entry point for incorporating the cubane scaffold into drug candidates.[12][13][14] The primary amine functionality allows for a wide array of well-established chemical transformations, most notably amide bond formation, a cornerstone reaction in medicinal chemistry.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent use in the preparation of cubane-containing amides.
Protocol 1: Synthesis of this compound
This protocol outlines a common route to this compound starting from dimethyl cubane-1,4-dicarboxylate, which is commercially available or can be synthesized via established methods.[5][12] The key transformation involves a Curtius rearrangement of a carboxylic acid derivative.
Workflow for the Synthesis of this compound:
Caption: Synthetic route to this compound.
Materials:
-
Dimethyl cubane-1,4-dicarboxylate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Sodium azide (NaN₃)
-
Acetone
-
Toluene
-
tert-Butanol (t-BuOH)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Dioxane
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Mono-saponification: Selectively hydrolyze one of the methyl esters of dimethyl cubane-1,4-dicarboxylate using one equivalent of KOH in a mixture of methanol and water to yield the mono-acid mono-ester.
-
Acid Chloride Formation: Convert the carboxylic acid moiety to the corresponding acid chloride using oxalyl chloride with a catalytic amount of DMF in an anhydrous solvent like dichloromethane.
-
Azide Formation: React the acid chloride with sodium azide in a biphasic solvent system (e.g., acetone/water) to form the acyl azide. Caution: Acyl azides can be explosive; handle with appropriate safety precautions.
-
Curtius Rearrangement: Heat the acyl azide in an inert solvent such as toluene to induce the Curtius rearrangement, forming an isocyanate intermediate. Trap the isocyanate in situ with tert-butanol to yield the Boc-protected amine.
-
Ester Hydrolysis: Hydrolyze the remaining methyl ester using a base such as lithium hydroxide in a THF/water mixture.
-
Decarboxylation: Acidify the reaction mixture and gently heat to induce decarboxylation, yielding Boc-protected cuban-1-amine.
-
Deprotection: Dissolve the Boc-protected amine in a suitable solvent (e.g., dichloromethane or diethyl ether) and add an excess of 4M HCl in dioxane. Stir at room temperature for 2-4 hours.[12]
-
Isolation: The this compound will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[12][13]
Protocol 2: Amide Coupling of this compound with a Carboxylic Acid
This protocol describes a standard and reliable method for the acylation of this compound to form a cubyl amide, a common structural motif in drug candidates.[12][15]
Workflow for Amide Coupling:
Caption: General workflow for amide coupling.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Amide coupling reagent (e.g., HATU, HBTU, EDC/HOBt)
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N))
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent, add the coupling reagent (1.1 equivalents) and a non-nucleophilic base (2.2 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.2 equivalents) to the reaction mixture. The second equivalent of the base is to neutralize the hydrochloride salt.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate technique (e.g., TLC or LC-MS) until the starting materials are consumed (typically 2-16 hours).
-
Work-up:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cubyl amide.
Data Summary: Physicochemical Properties of Cubane vs. Phenyl Analogs
The following table summarizes representative data highlighting the improved physicochemical properties of cubane-containing compounds compared to their phenyl analogs.
| Property | Phenyl Analog (Lumacaftor) | Cubane Analog (Cuba-Lumacaftor) | Reference |
| Solubility (pH 7.4) | Low | Significantly Higher | [1][9] |
| Metabolic Stability (CLint) | 11.96 µL/min/10⁶ cells | 6.98 µL/min/10⁶ cells | [9] |
| Biological Activity | High | Retained High Activity | [1] |
Conclusion and Future Outlook
This compound is a powerful and versatile building block that enables the seamless integration of the unique cubane scaffold into drug discovery programs. The demonstrated advantages of enhanced metabolic stability and improved solubility make the cubane motif an attractive alternative to the traditional phenyl ring.[1][9][10] As synthetic methodologies for functionalized cubanes continue to advance, the application of this fascinating 3D scaffold is poised to expand, offering medicinal chemists a valuable tool to design next-generation therapeutics with superior pharmacological profiles.[2][4] While cubane-based drugs have yet to enter clinical trials, the promising preclinical data suggest a bright future for this "impossible molecule" in the pharmaceutical landscape.[1]
References
-
Reekie, T. A., Williams, C. M., Rendina, L. M., & Kassiou, M. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078–1095. [Link]
-
Wiesenfeldt, M. P., et al. (2023). General access to cubanes as benzene bioisosteres. Nature, 618(7965), 513–518. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Cubane Scaffolds. Retrieved from [Link]
-
Myatt, D., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(20), 12072–12086. [Link]
-
Wlochal, J., Davies, D. M. R., & Burton, J. (2014). Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Organic Letters, 16(16), 4094–4097. [Link]
-
PubMed. (n.d.). Cubanes in Medicinal Chemistry. Retrieved from [Link]
-
University of Bristol. (n.d.). Applications of Cubane. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of the use of phenyl bioisosteres. (A) Cubane in the.... Retrieved from [Link]
-
ResearchGate. (n.d.). Cubanes in Medicinal Chemistry | Request PDF. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023). General Access to Cubanes as Benzene Bioisosteres. Retrieved from [Link]
-
Total Synthesis. (2023, May 5). Genius CUBANE Synthesis by Nobel Laureate & Overpriced Drugs | Organic Chemistry (MacMillan). [Video]. YouTube. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring | TCI AMERICA [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Cuban-1-amine | 91424-46-3 | Benchchem [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
Unlocking Three-Dimensional Chemical Space: A Guide to Incorporating the Cubane Cage into Bioactive Molecules
Introduction: Beyond "Flatland" in Drug Discovery
For decades, medicinal chemistry has been dominated by planar, aromatic structures, with the phenyl ring being a ubiquitous scaffold. While undeniably successful, this reliance on "flatland" chemistry has contributed to challenges in modern drug discovery, including issues with solubility, metabolic stability, and targeting complex protein topographies.[1] The strategic incorporation of three-dimensional (3D) motifs offers a compelling solution to expand molecular diversity and improve drug-like properties.[1] Among these 3D scaffolds, the cubane cage (C₈H₈) has emerged as a particularly promising bioisostere for the phenyl group, offering a unique combination of geometric mimicry and distinct electronic character.[2][3][4]
First synthesized by Philip Eaton and Thomas Cole in 1964, cubane was initially regarded as a synthetic curiosity due to its extreme bond-angle strain (90° C-C-C bonds).[2][5][6] However, this high degree of strain paradoxically imparts significant kinetic stability and a high C-H bond dissociation energy (~109 kcal/mol), rendering it resistant to oxidative metabolism.[2] Unlike benzene, which is prone to metabolic oxidation via its π-system, cubane offers a metabolically robust core.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, synthetic strategies, and practical protocols for incorporating the cubane cage into bioactive molecules, thereby unlocking new avenues for therapeutic innovation.
The Cubane Advantage: A Superior Bioisostere
The utility of cubane in medicinal chemistry stems from its remarkable ability to act as a non-aromatic, 3D bioisostere of the phenyl ring.[2][3] Bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity of a molecule.[3] The cubane cage offers several distinct advantages over its aromatic counterpart.
Geometric and Steric Mimicry
The cubane cage closely mimics the size and substituent orientation of a para-substituted benzene ring. The distance across the body diagonal of cubane (2.68–2.72 Å) is nearly identical to the distance between the para positions of a benzene ring (2.77–2.79 Å).[1][2][3] This geometric similarity allows for the direct replacement of a phenyl ring with a cubane cage, often preserving or even enhancing binding affinity to biological targets.[2]
Diagram 1: Geometric Comparison of Benzene and Cubane
Caption: Geometric similarity between benzene and cubane scaffolds.
Modulation of Physicochemical Properties
The replacement of a planar, aromatic phenyl ring with a saturated, rigid cubane cage can profoundly and beneficially alter a molecule's physicochemical properties.
-
Enhanced Solubility: The non-planar structure of cubane disrupts the efficient crystal lattice packing that is often observed with flat aromatic molecules.[2] This disruption of intermolecular π-π stacking can lead to a significant increase in aqueous solubility, a critical parameter for oral bioavailability.[2][6][7]
-
Improved Metabolic Stability: The high s-character of the C-H bonds in the cubane cage results in high bond strength, making them less susceptible to enzymatic oxidation (e.g., by cytochrome P450 enzymes).[7][8][9] This contrasts sharply with benzene rings, which are often metabolic "hotspots."
-
Reduced Toxicity: Unlike benzene, which can be metabolized to toxic intermediates like phenols and epoxides, the cubane core is generally considered biologically innocuous and not inherently toxic.[2][10][11]
-
Fine-Tuning Lipophilicity: The incorporation of a cubane cage can modulate a molecule's lipophilicity (LogP).[6][12][13][14] While cubane itself is lipophilic, its derivatives can be tailored to achieve the desired lipophilicity balance for optimal absorption, distribution, metabolism, and excretion (ADME) properties.
Case Study: Cuba-Lumacaftor
A landmark example of the benefits of cubane incorporation is "cuba-lumacaftor," an analog of the cystic fibrosis drug lumacaftor.[2] In this case, a meta-substituted benzene ring was replaced with a 1,3-disubstituted cubane. The resulting compound demonstrated:
-
High Biological Activity: Maintained the therapeutic efficacy of the parent drug.
-
Improved Metabolic Stability: Showed lower intrinsic clearance compared to lumacaftor.[7][15]
-
Superior, pH-Independent Solubility: Exhibited enhanced solubility across a range of pH values, which is highly advantageous for absorption throughout the gastrointestinal tract.[6][7]
| Compound | Intrinsic Clearance (CLint) | Solubility |
| Lumacaftor | 11.96 µL/min/10⁶ cells | pH-dependent |
| Cuba-Lumacaftor | 6.98 µL/min/10⁶ cells | High and pH-independent |
Table 1: Comparison of in vitro properties of Lumacaftor and Cuba-Lumacaftor.[7][15]
Synthetic Strategies and Protocols
Historically, the widespread adoption of cubane in drug discovery was hampered by synthetic challenges.[2] However, recent advancements have made various functionalized cubane building blocks more accessible.
Accessing the Cubane Core: The Workhorse Precursor
The most common and commercially available starting material is dimethyl 1,4-cubanedicarboxylate.[2][16] This precursor is typically synthesized in a multi-step sequence, which has been optimized for pilot-scale production.[17] From this key intermediate, a variety of mono- and di-functionalized cubanes can be prepared.
Diagram 2: Synthetic Workflow from Dimethyl 1,4-Cubanedicarboxylate
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
- 4. Cubanes for Medicinal Chemistry - Enamine [enamine.net]
- 5. High energy derivatives of Cubane [ch.ic.ac.uk]
- 6. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]
- 7. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High energy derivatives of Cubane [ch.ic.ac.uk]
- 11. Applications [ch.ic.ac.uk]
- 12. Cyclooctatetraene: A Bioactive Cubane Paradigm Complement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemaxon.com [chemaxon.com]
- 14. [PDF] Lipophilicity in drug design: an overview of lipophilicity descriptors in 3D-QSAR studies. | Semantic Scholar [semanticscholar.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis [ch.ic.ac.uk]
Scale-Up Synthesis of Cuban-1-amine and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Cubane Scaffold in Modern Chemistry
First synthesized in 1964 by Philip Eaton and Thomas Cole, cubane (C₈H₈) was initially a molecule of immense theoretical interest due to its unique, highly strained cubic geometry.[1][2] For decades, it remained largely a synthetic curiosity. However, recent advancements in synthetic methodologies have brought cubane and its derivatives to the forefront of medicinal chemistry and materials science.[3] The rigid, three-dimensional structure of the cubane nucleus makes it an excellent bioisostere for the benzene ring, offering a non-aromatic, metabolically stable scaffold that can present substituents in precise spatial orientations.[4] This has led to a surge in its application in drug discovery, where replacing a phenyl group with a cubane moiety can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic properties.[5]
This guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of a key building block, Cuban-1-amine, and its subsequent derivatization. The methodologies described herein are designed to be robust and scalable, enabling the production of multi-gram quantities of these valuable compounds for research and development.
Strategic Overview: The Synthetic Pathway to Cuban-1-amine
The most common and scalable route to Cuban-1-amine commences with the readily available dimethyl cubane-1,4-dicarboxylate. The overall strategy involves a selective hydrolysis to the mono-acid mono-ester, followed by a rearrangement reaction to install the amine functionality.
Diagram 1: Overall Synthetic Workflow
Sources
Introduction: The Cubane Scaffold in Modern Drug Discovery
An Application Note and Protocol for the Synthesis of N-acetyl-cuban-1-amine
Cubane (C₈H₈), a synthetic hydrocarbon with its eight carbon atoms arranged at the corners of a cube, has transitioned from a subject of theoretical interest to a valuable building block in medicinal chemistry.[1][2] Its rigid, three-dimensional structure and inherent stability make it an attractive scaffold for the design of novel therapeutics.[3] A key application of cubane is its role as a bioisostere for the phenyl ring, a ubiquitous motif in pharmaceuticals.[4] By replacing a flat, aromatic benzene ring with a non-planar, saturated cubane cage, researchers can modulate critical drug properties such as metabolic stability, solubility, and three-dimensional shape, which in turn can significantly alter pharmacokinetic and pharmacodynamic profiles.[4] Unlike benzene, the cubane system is not inherently toxic and is resistant to oxidative metabolism, which can reduce the formation of potentially harmful metabolites.[5] This guide provides a detailed protocol for the synthesis of N-acetyl-cuban-1-amine, a versatile derivative for further functionalization in drug development programs.
Overall Synthetic Strategy
The synthesis of N-acetyl-cuban-1-amine is achieved through a multi-step sequence commencing with a readily available cubane precursor, dimethyl cubane-1,4-dicarboxylate. The strategy involves the selective formation of a mono-functionalized cubane, conversion of the carboxylic acid group to a primary amine, and subsequent acylation.
Caption: Overall workflow for the synthesis of N-acetyl-cuban-1-amine.
Part A: Synthesis of the Key Intermediate: Cuban-1-amine
The primary route to cuban-1-amine relies on the generation of a mono-functionalized carboxylic acid, which can then undergo rearrangement to form the amine.[6]
Step 1: Selective Mono-saponification of Dimethyl Cubane-1,4-dicarboxylate
The synthesis begins with the selective hydrolysis of one of the two ester groups of dimethyl cubane-1,4-dicarboxylate. This is a critical step to allow for selective functionalization at one vertex of the cubane cage. Using a stoichiometric amount of potassium hydroxide ensures that the reaction favors the mono-acid product.[7]
Protocol:
-
Dissolve dimethyl cubane-1,4-dicarboxylate (110 g, 0.5 mol) in methanol (1 L) in a round-bottom flask.[7]
-
Prepare a solution of potassium hydroxide (28 g, 0.5 mol) in methanol (200 mL).[7]
-
Add the potassium hydroxide solution dropwise to the diester solution over 1 hour at room temperature with continuous stirring.[7]
-
Stir the reaction mixture at room temperature for 24 hours.[7]
-
Remove the solvent under reduced pressure.[7]
-
Add water (500 mL) to the residue and wash with diethyl ether (2 x 250 mL) to remove any unreacted starting material.[7]
-
Carefully acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid while cooling in an ice bath.[7]
-
Extract the acidified aqueous layer with ethyl acetate (3 x 300 mL).[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-acid mono-ester as a white solid.[7]
Step 2: Curtius Rearrangement and Deprotection
The carboxylic acid functionality of the mono-acid mono-ester is converted to an amine via a Curtius rearrangement. This reaction proceeds through an acyl azide and an isocyanate intermediate, which is then trapped and subsequently hydrolyzed to yield the primary amine.[7]
Protocol:
-
Suspend the mono-acid mono-ester (103 g, 0.5 mol) in a mixture of tert-butanol (500 mL) and toluene (500 mL).[7]
-
Add triethylamine (70 mL, 0.5 mol) followed by diphenylphosphoryl azide (DPPA) (118 mL, 0.55 mol).[7]
-
Heat the reaction mixture to reflux for 4 hours until the evolution of nitrogen gas ceases.[7]
-
Cool the reaction mixture and remove the solvent under reduced pressure.[7]
-
Dissolve the residue in ethyl acetate (800 mL) and wash with saturated sodium bicarbonate solution (2 x 400 mL) and brine (400 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Boc-protected cuban-1-amine.[7]
-
Dissolve the crude Boc-protected amine in a 4 M solution of HCl in dioxane (500 mL) and stir at room temperature for 4 hours.[7]
-
Remove the solvent under reduced pressure, and triturate the residue with diethyl ether to afford cuban-1-amine hydrochloride as a white solid.[7]
Part B: Synthesis of N-acetyl-cuban-1-amine
The final step is the N-acetylation of the primary amine. Acetyl chloride is a highly reactive acylating agent, and a non-nucleophilic base such as triethylamine is used to neutralize the HCl generated during the reaction.[7][8]
Caption: Reaction scheme for the N-acetylation of cuban-1-amine.
Protocol for N-Acetylation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Quantity (mL) | Moles (mol) | Role |
| This compound | 155.63 | 15.6 g | - | 0.1 | Starting Material |
| Dichloromethane (DCM) | - | - | 200 mL | - | Solvent |
| Triethylamine (TEA) | 101.19 | 20.2 g | 28 mL | 0.2 | Base |
| Acetyl Chloride | 78.50 | 9.4 g | 8.6 mL | 0.12 | Acetylating Agent |
Procedure:
-
Suspend this compound (15.6 g, 0.1 mol) in dichloromethane (200 mL) in a flask equipped with a magnetic stirrer.[7]
-
Add triethylamine (28 mL, 0.2 mol) to the suspension. The triethylamine serves to deprotonate the amine hydrochloride to the free amine, which is the active nucleophile, and to quench the HCl byproduct of the reaction.[7]
-
Cool the mixture to 0 °C in an ice bath.[7]
-
Add acetyl chloride (8.6 mL, 0.12 mol) dropwise to the cooled mixture with vigorous stirring. A slight excess of acetyl chloride ensures complete conversion of the amine.[7]
-
Allow the reaction to warm to room temperature and continue stirring for 2 hours.[7]
-
Transfer the reaction mixture to a separatory funnel and wash with water (2 x 100 mL) and then with brine (100 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-cuban-1-amine as a solid.[7]
Data Summary
The following table summarizes the typical yields for each step in the synthetic sequence.
| Reaction Step | Product | Starting Material | Typical Yield (%) |
| Mono-saponification | Mono-acid Mono-ester | Dimethyl Cubane-1,4-dicarboxylate | 87% |
| Curtius Rearrangement & Deprotection | Cuban-1-amine | Mono-acid Mono-ester | 78% |
| N-Acetylation | N-acetyl-cuban-1-amine | Cuban-1-amine | 92% |
Characterization
The identity and purity of the final product, N-acetyl-cuban-1-amine, should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the presence of the amide functional group, and Mass Spectrometry (MS) to confirm the molecular weight.
References
- BenchChem. (2025). Scale-Up Synthesis of Cubane-1-amine and Its Derivatives: Application Notes and Protocols.
- Biosynth. (n.d.). Cubane Scaffolds in Drug Design.
-
Journal of Medicinal Chemistry. (n.d.). Cubanes in Medicinal Chemistry. Available at: [Link]
- BenchChem. (2025). Cuban-1-amine: A Technical Guide to a Unique Building Block in Organic Synthesis.
-
University of Bristol. (n.d.). Application of cubane derivatives. Available at: [Link]
- Eaton, P. E. (1992). Cubanes: Starting Materials for the Chemistry of the 21st Century. Angewandte Chemie International Edition in English, 31(11), 1421-1436.
-
Chemistry World. (2023). Cubanes help drugs take the strain. Available at: [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Available at: [Link]
-
Wikipedia. (n.d.). Cubane. Available at: [Link]
-
University of Bristol. (n.d.). The first synthesis of Cubane!. Available at: [Link]
-
University of Bristol. (n.d.). Synthesis. Available at: [Link]
-
The Chemistry of Cubane. (n.d.). synthesis. Available at: [Link]
- BenchChem. (2025). Synthetic Routes to Functionalized Cuban-1-amine Derivatives: Application Notes and Protocols.
-
Science Madness Discussion Board. (2025). Synthesis of cubane and cubane related compounds / derivatives. Available at: [Link]
-
DTIC. (2025). Synthesis of Tetra-Functional Cubane Derivatives. Available at: [Link]
-
Synthesis. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Available at: [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Available at: [Link]
-
Beilstein Journals. (n.d.). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Available at: [Link]
- Google Patents. (n.d.). WO2011112648A1 - N-acylation of amines.
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Available at: [Link]
-
Molecules. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]
Sources
Derivatization of Cubane-1-amine for Medicinal Chemistry Applications: Application Notes and Protocols
Introduction: The Cubane Scaffold in Modern Drug Discovery
The quest for novel molecular scaffolds that can impart superior pharmacological properties to drug candidates is a central theme in medicinal chemistry. Among the myriad of structures explored, the cubane cage, a highly strained, saturated hydrocarbon (C₈H₈), has emerged as a compelling three-dimensional, non-aromatic bioisostere for the ubiquitous phenyl ring.[1][2] First synthesized by Eaton and Cole in 1964, cubane was initially a subject of theoretical interest due to its unique 90° bond angles and significant strain energy.[3] However, its inherent kinetic stability, coupled with a rigid framework that allows for precise spatial positioning of substituents, has made it an increasingly valuable motif in drug design.[1][4]
The replacement of a phenyl group with a cubane core can profoundly and beneficially alter a molecule's physicochemical and pharmacokinetic properties.[2][5] Key advantages include:
-
Enhanced Metabolic Stability: The high C–H bond dissociation energy of the cubane cage (~109 kcal/mol) confers resistance to oxidative metabolism, a common liability for aromatic rings.[2] This can lead to improved drug exposure and reduced formation of potentially toxic metabolites.[6][7]
-
Modulation of Solubility and Lipophilicity: The three-dimensional and non-polar nature of cubane can disrupt crystal lattice packing and alter solvation effects, often leading to improved solubility, a critical factor for oral bioavailability.[2][8]
-
Novel Three-Dimensionality: Unlike the planar phenyl ring, the cubane scaffold provides eight vertices for functionalization, enabling the exploration of new chemical space and interaction with protein binding sites that are inaccessible to flat aromatic systems.[2][4]
-
Reduced Toxicity: Unlike benzene, which is known for its metabolic toxicity, the cubane system is generally considered biologically innocuous.[9]
Cubane-1-amine is a pivotal building block that serves as a gateway to a diverse array of functionalized cubane derivatives.[10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of cubane-1-amine, offering detailed, field-proven protocols and the scientific rationale behind them.
Synthesis of the Key Intermediate: Cubane-1-amine
The most common and reliable route to cubane-1-amine on a preparative scale begins with the commercially available dimethyl cubane-1,4-dicarboxylate. The synthetic sequence involves a selective mono-saponification, followed by a Curtius rearrangement of the resulting carboxylic acid.[11][12]
Caption: Overall workflow for the synthesis of cubane-1-amine.
Protocol 1: Synthesis of Cubane-1-amine Hydrochloride
This multi-step protocol outlines the synthesis of cubane-1-amine hydrochloride from dimethyl cubane-1,4-dicarboxylate.
Step 1: Selective Mono-saponification [11]
-
Dissolve dimethyl cubane-1,4-dicarboxylate (1.0 eq.) in methanol.
-
Add a solution of potassium hydroxide (1.0 eq.) in methanol dropwise at room temperature over 1 hour.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and wash with diethyl ether to remove unreacted starting material.
-
Acidify the aqueous layer with HCl to precipitate the mono-acid mono-ester product.
-
Filter, wash with cold water, and dry the solid product.
Step 2: Curtius Rearrangement and Boc Protection [11]
-
Suspend the mono-acid mono-ester (1.0 eq.) in a suitable solvent such as toluene.
-
Add triethylamine (1.1 eq.) and diphenylphosphoryl azide (DPPA) (1.1 eq.).
-
Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Add tert-butanol (excess) to the reaction mixture and continue to reflux overnight to trap the isocyanate intermediate as the Boc-protected amine.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected cubane-1-amine.
Step 3: Deprotection [11]
-
Dissolve the crude Boc-protected amine in a minimal amount of dichloromethane.
-
Add an excess of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to afford cubane-1-amine hydrochloride as a white solid.
-
Filter and dry the product. The free amine can be obtained by neutralization with a suitable base.[11]
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Mono-saponification | Dimethyl Cubane-1,4-dicarboxylate | Mono-acid Mono-ester | 87[11] |
| Curtius & Deprotection | Mono-acid Mono-ester | Cubane-1-amine HCl | 78 (over two steps)[11] |
Derivatization of Cubane-1-amine: Key Protocols
Cubane-1-amine serves as a versatile nucleophile for a range of derivatization reactions, enabling its incorporation into diverse molecular frameworks. The following protocols detail the most common and useful transformations for medicinal chemistry applications.
Caption: Key derivatization pathways of cubane-1-amine.
Amide Bond Formation (Acylation)
Amide bond formation is arguably the most frequently used reaction in medicinal chemistry. The amine group of cubane-1-amine readily participates in standard amide coupling reactions.[13]
Causality Behind Experimental Choices: The direct reaction between a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must be activated.[14] Peptide coupling reagents like HATU, in combination with a non-nucleophilic base such as DIPEA, efficiently generate a highly reactive activated ester intermediate, which is then readily attacked by the nucleophilic cubane-1-amine to form the stable amide bond.[13][14]
Protocol 2: Amide Coupling using HATU [13]
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HATU (1.0 eq.), and HOBt (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add diisopropylethylamine (DIPEA) (2.0 eq.) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Cool the reaction mixture to 0 °C.
-
Add a solution of cubane-1-amine (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
A simpler, direct acylation can also be achieved using acyl chlorides or anhydrides in the presence of a base like triethylamine.[11]
Protocol 3: N-Acetylation with Acetyl Chloride [11]
-
Suspend cubane-1-amine hydrochloride (1.0 eq.) in dichloromethane.
-
Add triethylamine (2.0 eq.) to liberate the free amine and cool the mixture to 0 °C.
-
Add acetyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-acetyl-cubane-1-amine.[11]
Sulfonamide Synthesis
Sulfonamides are important functional groups in many therapeutic agents and are considered bioisosteres of amides.[15] They are readily synthesized from cubane-1-amine by reaction with a sulfonyl chloride in the presence of a base.[16]
Causality Behind Experimental Choices: The reaction is a nucleophilic substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.[16] A base, typically pyridine or triethylamine, is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[16]
Protocol 4: General Sulfonamide Synthesis [16]
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve cubane-1-amine (1.1 eq.) in anhydrous dichloromethane or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
If using dichloromethane, add a base such as pyridine or triethylamine (1.5 eq.).
-
Add the desired sulfonyl chloride (1.0 eq.), either neat or as a solution in anhydrous dichloromethane, dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
N-Alkylation via Reductive Amination
Direct alkylation of cubane-1-amine with alkyl halides often leads to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium salts.[11][13] This is because the resulting secondary amine is often more nucleophilic than the starting primary amine.[13] Reductive amination is a superior method for achieving controlled mono-alkylation.[17][18]
Causality Behind Experimental Choices: This one-pot reaction first involves the formation of an imine intermediate from the condensation of cubane-1-amine with an aldehyde or ketone.[17] A mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used because it selectively reduces the imine in the presence of the unreacted carbonyl compound.[19] This controlled reduction prevents the secondary amine product from reacting further.[18]
Protocol 5: Reductive Amination [11]
-
To a solution of cubane-1-amine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent like dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-alkylated cubane-1-amine.
| Derivatization Method | Electrophile/Reagents | Product Type | Typical Yield (%) |
| N-Acetylation | Acetyl Chloride / Et₃N | Amide | 92[11] |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary Amine | 60-80[11] |
| Amide Coupling | R-COOH, HATU, DIPEA | Amide | Good to Excellent |
| Sulfonylation | R-SO₂Cl, Pyridine | Sulfonamide | Good to Excellent |
Troubleshooting and Self-Validation
A key aspect of robust protocols is the anticipation of potential issues.
-
Issue: Over-alkylation in N-alkylation reactions.
-
Validation: TLC or LC-MS analysis will show multiple product spots/peaks.
-
Solution: As detailed above, reductive amination is the preferred method for mono-alkylation.[13] If direct alkylation must be used, employing a large excess of cubane-1-amine can statistically favor the mono-alkylated product.[13]
-
-
Issue: Low yield in amide coupling.
-
Validation: Incomplete consumption of starting materials observed via TLC/LC-MS.
-
Solution: Ensure all reagents and solvents are anhydrous. The activated ester intermediate is sensitive to moisture. Confirm the quality of the coupling reagents, as they can degrade over time.
-
-
Issue: Difficulty in purification.
-
Validation: Co-elution of products or impurities during chromatography.
-
Solution: For basic amine products, an acidic wash during workup can help remove non-basic impurities. Conversely, for acidic products, a basic wash can be beneficial. If the product is a solid, recrystallization can be a highly effective purification technique.[13]
-
Conclusion and Future Perspectives
Cubane-1-amine is a uniquely valuable and versatile building block in medicinal chemistry. The protocols described herein provide a reliable foundation for its synthesis and derivatization, enabling the creation of novel drug candidates with potentially superior pharmacological profiles. The strategic replacement of phenyl rings with the cubane scaffold has already demonstrated success in improving metabolic stability and solubility in several contexts.[2][7] As synthetic methodologies continue to advance, the accessibility and application of functionalized cubanes are set to expand, further solidifying the role of this "impossible molecule" in the future of drug discovery.[2][4]
References
- BenchChem. (2025).
-
Reekie, T. A., Williams, C. M., & Rendina, L. M. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078–1095. [Link]
-
Mykhailiuk, P. K., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]
-
Mykhailiuk, P. K., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(20), 11955-11966. [Link]
-
ResearchGate. (n.d.). Examples of the use of phenyl bioisosteres. (A) Cubane in the.... [Link]
- BenchChem. (2025).
-
Reekie, T. A., Williams, C. M., & Rendina, L. M. (2018). Cubanes in Medicinal Chemistry. ACS Publications. [Link]
-
ResearchGate. (n.d.). Cubanes in Medicinal Chemistry | Request PDF. [Link]
-
University of Bristol. (n.d.). Applications of Cubane. [Link]
-
University of Bristol. (n.d.). The Chemistry of Cubane. [Link]
-
Wiesenfeldt, M. P., et al. (2023). General Access to Cubanes as Benzene Bioisosteres. Macmillan Group - Princeton University. [Link]
-
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]
-
Wiesenfeldt, M. P., et al. (2023). General Access to Cubanes as Benzene Bioisosteres. PMC - NIH. [Link]
-
Organic Chemistry (MacMillan). (2023). Genius CUBANE Synthesis by Nobel Laureate & Overpriced Drugs. [Link]
-
ResearchGate. (n.d.). Cubanes in medicinal chemistry a, Cubane closely resembles benzene in.... [Link]
- BenchChem. (2025).
-
University of Bristol. (n.d.). Reactivity of Cubane. [Link]
-
Wikipedia. (n.d.). Cubane. [Link]
-
Chemistry World. (2023). Cubanes help drugs take the strain. [Link]
-
The Organic Chemistry Portal. (n.d.). Cubane Chemistry: Fascinating Synthesis of 1-azahomocubane. [Link]
-
SynArchive. (n.d.). Synthesis of Cubane by Philip E. Eaton (1964). [Link]
-
UQ eSpace. (n.d.). Investigations into cubane based analogues of current pharmaceuticals. [Link]
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
-
ResearchGate. (n.d.). ChemInform Abstract: Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. | Request PDF. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Request PDF. [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. [Link]
-
PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
RSC Publishing. (n.d.). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]
-
ResearchGate. (2025). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. [Link]
-
PubMed. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. [Link]
Sources
- 1. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Cubane - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cubanes for Medicinal Chemistry - Enamine [enamine.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]
- 9. Applications [ch.ic.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. One moment, please... [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Cubane Derivatives in Materials Science
Introduction: The Allure of the Cage - Why Cubane?
First synthesized in 1964 by Philip Eaton and Thomas Cole, cubane (C₈H₈) was once a molecule of purely theoretical interest.[1][2] Its structure, a perfect cube of eight carbon atoms, necessitates highly strained 90° bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbon.[1][3] This strain stores an immense amount of potential energy (strain energy of ~166 kcal/mol), making the cubane core a thermodynamic powerhouse.[3][4] Paradoxically, despite its high energy, the cubane cage is remarkably kinetically stable, with thermal decomposition only occurring above 200°C, due to the lack of low-energy decomposition pathways.[3][4][5]
This unique combination of high energy density, exceptional kinetic stability, and a rigid, well-defined three-dimensional structure makes cubane and its derivatives highly attractive scaffolds for a range of applications in materials science. This guide provides an in-depth exploration of these applications, complete with the scientific rationale behind their use and detailed protocols for the synthesis and implementation of key cubane derivatives.
I. High-Energy-Density Materials (HEDMs): Controlled Power in a Cage
The most prominent application of cubane derivatives is in the field of high-energy-density materials, including explosives and propellants. The driving force behind this application is the massive energy release upon the decomposition of the strained cubane cage.
Causality Behind the Application:
-
High Heat of Formation & Strain Energy : The significant strain energy contributes directly to a high positive heat of formation, releasing a tremendous amount of energy when the C-C bonds break.[4][6]
-
High Density : Cubane is one of the densest hydrocarbons known (1.29 g/cm³).[4][7] Functionalization with dense groups, such as the nitro group (-NO₂), leads to materials with exceptionally high densities. The power of an explosive, specifically its detonation pressure, is proportional to the square of its density.[7][8]
-
Gas Generation : For an effective explosive or propellant, decomposition must produce a large volume of hot gas. Polynitrated cubanes, like octanitrocubane (ONC), contain sufficient oxygen to oxidize all carbon atoms, producing a large number of gaseous molecules (e.g., CO₂ and N₂).[8]
-
"Smokeless" Propellants : Hydrogen-free derivatives like ONC produce no water upon combustion, leading to "low-signature" or smokeless rocket plumes that are difficult to track.[8]
Key Material: Octanitrocubane (ONC)
Octanitrocubane, where every hydrogen atom on the cubane core is replaced by a nitro group, is predicted to be one of the most powerful non-nuclear explosives.[9] Its synthesis is complex and hazardous, but the synthesis of its precursors, such as 1,4-dinitrocubane, demonstrates the principles of incorporating energetic functionalities onto the cubane scaffold.
Comparative Data of Energetic Materials
| Compound | Density (g/cm³) | Detonation Velocity (km/s) (Predicted) | Detonation Pressure (GPa) (Predicted) |
| TNT | 1.65 | 6.9 | 19 |
| HMX | 1.91 | 9.1 | 39 |
| CL-20 | 2.04 | 9.5 | 44 |
| Octanitrocubane (ONC) | ~2.0 | ~10.1 | ~50 |
(Source: Data synthesized from multiple sources for comparative purposes.[8][9])
Protocol: Synthesis of 1,4-Dinitrocubane
This protocol outlines a key transformation towards energetic cubanes, starting from the readily accessible cubane-1,4-dicarboxylic acid. The causality behind this choice is its relative stability and the versatility of the carboxylic acid groups for conversion into energetic functionalities.
Workflow Diagram: Synthesis of 1,4-Dinitrocubane
Caption: Synthetic pathway from cubane-1,4-dicarboxylic acid to 1,4-dinitrocubane.
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
Rationale: The carboxylic acid is converted to a more reactive acid chloride to facilitate subsequent amidation.
-
Procedure: To a solution of cubane-1,4-dicarboxylic acid (1 eq.) in dry toluene, add thionyl chloride (SOCl₂, 2.5 eq.) and a catalytic amount of DMF. Reflux the mixture for 4 hours under an inert atmosphere. Remove the solvent and excess thionyl chloride under reduced pressure to yield crude cubane-1,4-dicarbonyl chloride.
-
-
Amidation:
-
Rationale: The acid chloride is reacted with ammonia to form the corresponding diamide, a necessary precursor for the Hofmann rearrangement.
-
Procedure: Carefully add the crude dicarbonyl chloride to a cooled (0 °C) concentrated solution of ammonium hydroxide. Stir vigorously for 1 hour. Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain cubane-1,4-dicarboxamide.
-
-
Hofmann Rearrangement to Diamine:
-
Rationale: This classic rearrangement converts the amide groups into primary amines, reducing the carbon chain length by one and providing the amino functionality needed for oxidation to the nitro group.
-
Procedure: Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (2.2 eq.) to a cold (0 °C) solution of sodium hydroxide (8.8 eq.) in water. Add the cubane-1,4-dicarboxamide (1 eq.) to this solution. Heat the mixture to 60-70 °C for 2 hours. Cool the reaction, and extract the product (1,4-diaminocubane) with a suitable organic solvent (e.g., dichloromethane).
-
-
Oxidation to Dinitro Compound:
-
Rationale: The amino groups are oxidized to nitro groups. Strong oxidizing agents are required for this transformation.
-
Procedure: Dissolve 1,4-diaminocubane (1 eq.) in acetone. Add a solution of dimethyldioxirane (DMDO) in acetone (excess) dropwise at 0 °C. Allow the reaction to stir at room temperature for 12 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 1,4-dinitrocubane.[6]
-
II. Polymer Science: Rigid Scaffolds for Advanced Materials
The rigid, well-defined geometry of the cubane cage makes it an excellent building block (or "tecton") for creating polymers with unique structural and physical properties.
Causality Behind the Application:
-
Rigidity and Defined Geometry: Unlike flexible aliphatic or aromatic linkers, the cubane unit provides a rigid, non-planar spacer, which can be used to create polymers with high thermal stability and predictable three-dimensional structures.
-
Optical Transparency: The saturated nature of the cubane core means it does not absorb light in the visible or near-UV range, making it suitable for creating optically transparent materials like liquid crystals.[10]
-
Tailorable Functionality: The cubane core can be functionalized at various positions (e.g., 1,4- or 1,3-disubstituted), allowing for the synthesis of polymers with different topologies, such as linear chains or as pendant groups.[10][11]
Application Example: Cubane-Containing Polyamides
Polyamides synthesized from cubane-1,4-dicarboxylic acid and various diamines exhibit high thermal stability. These polymers can also be designed to be slowly degradable, which has potential applications in drug delivery systems where the cubane derivative is released over time.[12]
Protocol: Synthesis of a Cubane-Based Polyamide
This protocol describes the polycondensation of cubane-1,4-dicarbonyl chloride with a flexible diamine, 1,6-hexanediamine, to illustrate the incorporation of the rigid cubane unit into a polymer backbone.
Workflow Diagram: Polyamide Synthesis
Caption: Polycondensation workflow for a cubane-based polyamide.
Step-by-Step Methodology:
-
Monomer Preparation:
-
Rationale: Ensure high purity of monomers for achieving high molecular weight polymer.
-
Procedure: Prepare cubane-1,4-dicarbonyl chloride as described in the HEDM section. Purify 1,6-hexanediamine by vacuum distillation.
-
-
Interfacial Polycondensation:
-
Rationale: This technique allows for rapid polymerization at the interface of two immiscible liquids, often leading to high molecular weight polymers at room temperature.
-
Procedure:
-
Prepare an aqueous phase by dissolving 1,6-hexanediamine (1 eq.) and sodium carbonate (2 eq., as an acid scavenger) in water.
-
Prepare an organic phase by dissolving cubane-1,4-dicarbonyl chloride (1 eq.) in a suitable organic solvent (e.g., dichloromethane).
-
Carefully layer the organic phase on top of the aqueous phase in a beaker.
-
A film of the polyamide will form at the interface. Gently grasp the film with forceps and pull it out of the beaker continuously as a "rope".
-
Wash the resulting polymer rope thoroughly with water and then with acetone to remove unreacted monomers and salts.
-
Dry the polymer under vacuum at 60 °C.
-
-
-
Characterization:
-
Rationale: Confirm the structure and determine the properties of the synthesized polymer.
-
Procedure: Characterize the polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, and Thermogravimetric Analysis (TGA) to assess its thermal stability.
-
III. Fuel Additives: Enhancing Energy Content
The high heat of combustion and high density of cubane and its alkyl derivatives make them promising candidates for enhancing the energy content of conventional fuels.[5]
Causality Behind the Application:
-
High Combustion Heat: The release of strain energy during combustion results in a higher heat value per unit mass compared to standard gasoline components. Cubane has a heat value of approximately 11,115 kcal/kg, about 5% higher than conventional gasoline.[5]
-
High Density: The high density of cubane (1.29 g/cm³) allows more energy to be stored in a given volume. This is a critical advantage for volume-limited applications.[1][5]
-
Favorable Stoichiometry: Cubane has a stoichiometric air-fuel ratio that allows for complete combustion in an amount by weight that is higher than conventional gasoline, potentially leading to increased engine power.[5]
Performance Data
Experimental tests have shown that gasoline compositions containing 30% by volume of cubane can result in:[5]
-
An increase in engine-delivered power in the range of 5.0% to 6.4%.
-
A decrease in fuel consumption in the range of 1.0% to 1.6%.
Protocol: Blending and Evaluation (Conceptual)
A full engine testing protocol is beyond the scope of this document, but the core principles of preparing and evaluating a cubane-enhanced fuel blend are outlined below.
Workflow Diagram: Fuel Additive Evaluation
Caption: Conceptual workflow for evaluating cubane as a fuel additive.
Methodology:
-
Derivative Selection: Select a suitable cubane derivative. Unsubstituted cubane or mono/di-alkylated cubanes are prime candidates due to their hydrocarbon nature.
-
Blending: Prepare a series of fuel blends by dissolving the cubane derivative in a standard base gasoline at various volume percentages (e.g., 10%, 20%, 30%). Ensure complete dissolution and stability of the blend.
-
Benchmarking: Use the unblended base gasoline as a control for all tests.
-
Engine Testing: Utilize a standardized single-cylinder engine connected to a dynamometer. Operate the engine under controlled conditions (e.g., constant speed, varying load) for both the control and the cubane-blended fuels.
-
Data Acquisition: Measure key performance indicators, including torque (to calculate power), fuel flow rate (for consumption), and exhaust gas composition.
-
Analysis: Compare the performance data of the blended fuels against the control to quantify the effects of the cubane additive.
References
- Application of cubane derivatives. (n.d.).
- Can Cubane be used as a new generation of fuel? - High energy derivatives of Cubane. (n.d.).
- Cubanes in Medicinal Chemistry. (2023). ACS Publications.
- Cubane. (n.d.). In Wikipedia.
- The Chemistry of Cubane. (n.d.).
- Cubane Derivatives for Propellant Applications. (n.d.). DTIC.
- Cubane Scaffolds in Drug Design. (n.d.). Biosynth.
- Investigations into cubane based analogues of current pharmaceuticals. (n.d.). UQ eSpace.
- The Magic of Cubane! (2014). ORGANIC CHEMISTRY SELECT.
- Some Cubane Derivatives as Potential Components of Solid Gas Generator Propellants. (2021). Russian Journal of Applied Chemistry.
- High energy derivatives of Cubane. (n.d.).
- Cubanes in medicinal chemistry: synthesis of functionalized building blocks. (n.d.). chem.ox.ac.uk.
- Synthesis and chemistry of cubanes. (1998). Chemical Reviews.
- APPLICATIONS. (n.d.).
- A practical synthesis of 1,3-disubstituted cubane derivatives. (2023). Chemical Communications.
- General Access to Cubanes as Benzene Bioisosteres. (n.d.). PMC - NIH.
- CuBaNe properties. (n.d.).
- Highly Strained Tertiary sp3 Scaffolds: Synthesis of Functionalized Cubanes and Exploration of Their Reactivity under Pd(II) Catalysis. (2015). ResearchGate.
- A practical synthesis of 1,3-disubstituted cubane derivatives. (2023). RSC Publishing.
- Cubanes help drugs take the strain. (2023). Chemistry World.
- Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres. (2023). PMC - NIH.
- New Cubane Derivatives for Medicinal and Materials Chemistry. (n.d.). Lancaster University.
- Stabilization of reactive Co4O4 cubane oxygen-evolution catalysts within porous frameworks. (2019). PNAS.
- New developments in cubane chemistry: Phenylcubanes. (n.d.). ResearchGate.
- Cubane and cubanoid: Structural, optoelectronic and thermodynamic properties from DFT and TD-DFT method. (2021). PubMed.
- Is Cubane a really good explosives? - High energy derivatives of Cubane. (n.d.).
- Synthesis and characterization of cubane polyamides. (n.d.). ResearchGate.
- Polynitrocubanes: Advanced High-Density, High-Energy Materials. (n.d.). ResearchGate.
- Functionalization and polymerization of cubane. (2012). Sciencemadness Discussion Board.
- Nanotube electronics and optoelectronics. (n.d.). ResearchGate.
- Synthesis of cubane and cubane related compounds / derivatives. (n.d.). Sciencemadness Discussion Board.
Sources
- 1. Cubane - Wikipedia [en.wikipedia.org]
- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 3. webqc.org [webqc.org]
- 4. High energy derivatives of Cubane [ch.ic.ac.uk]
- 5. High energy derivatives of Cubane [ch.ic.ac.uk]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Applications [ch.ic.ac.uk]
- 8. High energy derivatives of Cubane [ch.ic.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. High energy derivatives of Cubane [ch.ic.ac.uk]
- 11. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Cuban-1-amine Hydrochloride Synthesis
Introduction
The synthesis of cuban-1-amine hydrochloride is a critical process for researchers leveraging the unique properties of the cubane scaffold in medicinal chemistry and materials science. As a rigid, three-dimensional bioisostere for the benzene ring, cubane offers novel structural possibilities for drug design.[1][2] However, its synthesis, particularly the introduction of the amine functionality onto the strained cubane core, can be challenging, with low yield being a frequent obstacle.
This guide provides a structured, in-depth resource for troubleshooting common issues encountered during the synthesis of this compound. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights and evidence-based solutions to optimize reaction outcomes. The content is organized into a question-and-answer format to directly address specific experimental problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The introduction of an amine group at a bridgehead position of the cubane cage is almost exclusively achieved via rearrangement reactions starting from cubanecarboxylic acid. The two most common and reliable methods are the Curtius rearrangement and the Hofmann rearrangement.[3] Both pathways proceed through a key isocyanate intermediate which is subsequently hydrolyzed to the target amine. The overall process begins with a suitable precursor, typically the commercially available cubane-1,4-dicarboxylic acid or its dimethyl ester.[4]
Q2: Which route, the Hofmann or Curtius rearrangement, is generally preferred and why?
While both methods are effective, the Curtius rearrangement is often preferred in modern laboratory settings.[1][4] This preference is due to its generally milder reaction conditions, higher yields, and greater functional group tolerance. The Curtius route often employs reagents like diphenylphosphoryl azide (DPPA), which allows for a one-pot conversion of the carboxylic acid to a protected amine (e.g., a Boc-carbamate) under controlled thermal conditions.[5] The Hofmann rearrangement, which uses bromine and a strong base, can sometimes lead to side reactions and requires careful handling of hazardous reagents.[6]
Q3: How stable is the cubane cage during this synthesis? Are there any specific reagents or conditions to avoid?
The cubane skeleton is kinetically stable but possesses significant strain energy (~166 kcal/mol).[7] Under the typical conditions for Curtius or Hofmann rearrangements, the cage is robust and does not rearrange. However, it is crucial to avoid certain transition metal catalysts, particularly those containing Ag(I), Pd(II), and Rh(I), which are known to catalyze the isomerization of cubane to its more stable isomer, cuneane.[8][9] High temperatures in the presence of these metals or strong Lewis acids should also be avoided.
Q4: My overall yield is low. What are the most common critical stages to investigate?
Low overall yield can typically be traced back to one of three critical stages:
-
Precursor Synthesis: Inefficient mono-functionalization of cubane-1,4-dicarboxylic acid or its ester is a major source of yield loss. Incomplete or over-reaction (di-saponification) reduces the amount of the key cubanecarboxylic acid intermediate.[4]
-
The Rearrangement Reaction: This is the heart of the synthesis. Incomplete conversion, degradation of the starting material, or side reactions involving the highly reactive isocyanate intermediate can drastically lower yields.
-
Product Isolation and Purification: Cuban-1-amine is a relatively volatile and water-soluble solid. Significant product loss can occur during aqueous workups, extractions, and the final precipitation of the hydrochloride salt.[10]
Troubleshooting Guide: Common Issues and Solutions
Section 1: Precursor Synthesis & Purity
Q: I am struggling with the selective mono-saponification of dimethyl cubane-1,4-dicarboxylate. My yield of the mono-acid is poor. What's wrong?
Possible Cause: The primary challenge in this step is preventing the reaction from proceeding to the di-acid. This can be caused by using an excess of base, reaction temperatures being too high, or prolonged reaction times.
Solutions:
-
Control Stoichiometry: Use precisely one equivalent of base (e.g., KOH or NaOH) relative to the diester. A slight sub-stoichiometric amount may even be preferable to ensure no di-acid is formed.
-
Temperature Control: Perform the reaction at room temperature or below. Dropwise addition of the base solution over an extended period can help maintain control and prevent localized areas of high base concentration.[4]
-
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting diester is consumed.
-
Purification: After acidification, unreacted diester can be removed by washing the aqueous solution with a non-polar organic solvent (like diethyl ether) before extracting the desired mono-acid product.[4]
Q: The conversion of my cubanecarboxylic acid to cubanecarboxamide (for the Hofmann route) is low-yielding. How can I improve this?
Possible Cause: This two-step process (acid → acyl chloride → amide) is sensitive to moisture. The intermediate acyl chloride is highly reactive and can be hydrolyzed back to the carboxylic acid if water is present.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Reagent Quality: Use freshly distilled thionyl chloride (SOCl₂) or oxalyl chloride.
-
Complete Conversion to Acyl Chloride: Ensure the conversion to the acyl chloride is complete before adding the ammonia source. This can be facilitated by using a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride.[1]
-
Ammonia Addition: Add the acyl chloride solution slowly to a cold, concentrated solution of ammonium hydroxide to prevent side reactions and ensure efficient trapping of the acyl chloride.[3]
Section 2: The Rearrangement Reaction
Q: My Curtius rearrangement using DPPA and t-BuOH is giving a low yield of the Boc-protected amine. What should I check?
Possible Cause: This step is sensitive to temperature, reagent purity, and reaction time. Incomplete formation of the acyl azide, premature decomposition, or inefficient trapping of the isocyanate can all lead to poor yields.
Solutions:
-
Reagent Quality: Ensure the diphenylphosphoryl azide (DPPA) is of high quality and has been stored properly. Use anhydrous solvents (e.g., toluene or tert-butanol).[3]
-
Temperature Profile: The reaction requires careful heating to induce the rearrangement. The temperature should be raised slowly to the reflux point of the solvent. A temperature that is too low will result in an incomplete reaction, while one that is too high can cause decomposition.
-
Reaction Time: The rearrangement and subsequent trapping of the isocyanate are not instantaneous. Ensure the reaction is refluxed for a sufficient period (often 12 hours or more) to go to completion.[1]
-
Moisture: Water can react with the isocyanate intermediate to form the free amine, which can then react with another molecule of isocyanate to form a urea byproduct, a common cause of low yields. Ensure all reagents and solvents are anhydrous.
Q: I am attempting the Hofmann rearrangement, and the result is a complex mixture with very little desired product. What is happening?
Possible Cause: The Hofmann rearrangement is often less clean than the Curtius. The in situ formation of sodium hypobromite from bromine and sodium hydroxide is temperature-sensitive; the reagent can disproportionate if the temperature is not kept low during its formation. Furthermore, side reactions are common.
Solutions:
-
Hypobromite Formation: Prepare the sodium hypobromite solution at 0 °C or below before adding the cubanecarboxamide.[3]
-
Temperature Control: After adding the amide, the temperature must be carefully raised to initiate the rearrangement. Follow a reliable literature procedure for the specific temperature profile.
-
Side Product Prevention: The primary amine product can react with the isocyanate intermediate to form a cubanyl-urea byproduct. This can be minimized by ensuring efficient hydrolysis of the isocyanate.
-
Alternative Reagents: Consider using milder, more modern reagents for the Hofmann rearrangement, such as N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can provide cleaner reactions and better yields.[6][11]
Section 3: Workup and Purification
Q: I suspect I am losing significant product during the aqueous workup and extraction of the free cuban-1-amine. How can I prevent this?
Possible Cause: Cuban-1-amine, like other small amines, has some solubility in water. Emulsion formation during extraction is also a common problem, trapping the product at the interface.
Solutions:
-
Back-Extraction: After making the aqueous layer basic to deprotonate the ammonium salt, extract with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times to ensure complete removal of the amine.
-
Brine Wash: To break up emulsions and reduce the solubility of the amine in the aqueous layer, wash the combined organic extracts with a saturated sodium chloride (brine) solution.
-
Drying: Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.
Q: My final this compound product is impure. How can I best purify it?
Possible Cause: Contamination can arise from inorganic salts (if aqueous HCl was used) or organic byproducts from the reaction.
Solutions:
-
HCl Source: For the final precipitation, use a solution of anhydrous HCl in a solvent like methanol, diethyl ether, or dioxane. Avoid using aqueous HCl, as this will introduce water and make the removal of inorganic salts difficult.[1]
-
Recrystallization/Trituration: The hydrochloride salt can often be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether). Alternatively, triturating the crude solid with a solvent in which the impurities are soluble but the product is not (like cold diethyl ether) can be very effective.[4]
Data Summary & Visualization
Table 1: Comparison of Synthetic Routes to Cuban-1-amine
| Feature | Hofmann Rearrangement | Curtius Rearrangement |
| Starting Material | Cubanecarboxamide | Cubanecarboxylic Acid |
| Key Reagents | Br₂, NaOH | Diphenylphosphoryl azide (DPPA) or SOCl₂ then NaN₃ |
| Key Intermediate | Isocyanate | Isocyanate |
| Typical Conditions | Basic (aq. NaOH), heating | Neutral/Anhydrous, thermal (reflux in toluene/t-BuOH) |
| Common Issues | Unstable hypobromite reagent, urea byproduct formation | Moisture sensitivity, requires careful temperature control |
| Reported Yields | Variable, often moderate | Generally good to excellent (e.g., >90% for key steps)[1] |
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence for diagnosing the source of low yield in the synthesis.
Caption: A step-by-step diagnostic workflow for troubleshooting low yield.
Diagram 2: Comparison of Hofmann and Curtius Rearrangement Pathways
This diagram illustrates the key transformations in both synthetic routes.
Caption: Key steps in the Hofmann and Curtius rearrangement pathways.
Recommended Experimental Protocol
This protocol describes the synthesis of this compound from dimethyl cubane-1,4-dicarboxylate via a Curtius rearrangement, a route noted for its reliability and high yield.[1][4]
Part 1: Mono-saponification of Dimethyl Cubane-1,4-dicarboxylate
-
Dissolve dimethyl cubane-1,4-dicarboxylate (1.0 eq) in methanol (approx. 10 mL per gram of ester).
-
Prepare a solution of potassium hydroxide (1.0 eq) in methanol.
-
At room temperature, add the KOH solution dropwise to the stirred diester solution over 1 hour.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether (2x) to remove any unreacted diester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.
-
Collect the resulting white precipitate (the mono-acid mono-ester) by filtration, wash with cold water, and dry under vacuum.
Part 2: Curtius Rearrangement to Boc-protected Amine
-
To a solution of the mono-acid from Part 1 (1.0 eq) and triethylamine (1.0 eq) in dry tert-butanol, add diphenylphosphoryl azide (DPPA) (1.0 eq) dropwise at room temperature under an inert atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to yield tert-butyl cuban-1-ylcarbamate as a white solid.
Part 3: Deprotection and Salt Formation
-
Dissolve the Boc-protected amine (1.0 eq) in methanol.
-
Cool the solution to -60 °C (a dry ice/acetone bath).
-
Slowly add a solution of hydrogen chloride in methanol (a slight excess).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]
- 3. Cuban-1-amine | 91424-46-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. webqc.org [webqc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Purification of Mono-Substituted Cubane Derivatives
Welcome to the technical support center for the purification of mono-substituted cubane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges associated with isolating these highly strained, three-dimensional molecules. The inherent structural rigidity and electronic properties of the cubane cage introduce specific hurdles in purification that demand a nuanced and well-informed approach. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and achieve high purity for your target compounds.
I. Troubleshooting Guide: From Tarry Mixtures to Pure Crystals
This section addresses specific, common issues encountered during the purification of mono-substituted cubane derivatives in a practical question-and-answer format.
Issue 1: My TLC analysis shows multiple, closely-eluting spots that are difficult to resolve.
Question: I've just completed a reaction to synthesize a mono-substituted cubane, but my TLC plate shows a smear or multiple spots with very similar Rf values. How can I improve the separation?
Answer: This is a classic challenge in cubane chemistry, often arising from the similar polarities of the starting material, the desired mono-substituted product, and over-reacted di- or tri-substituted byproducts.[1] The compact, non-polar nature of the cubane core means that the substituent plays a dominant role in determining polarity, and the addition of a second or third small substituent may only cause a minor change in polarity.
Troubleshooting Steps:
-
Optimize Your TLC Mobile Phase:
-
Systematic Solvent Screening: Instead of relying on standard ethyl acetate/hexane systems, conduct a systematic screen of solvent systems with varying polarities and selectivities. Consider combinations of dichloromethane, diethyl ether, toluene, and small amounts of methanol or acetone.
-
Utilize a Gradient Elution Strategy: For column chromatography, a carefully planned gradient elution is often essential.[1] Start with a non-polar eluent and gradually increase the polarity. A shallow gradient will provide the best chance of resolving closely-eluting compounds.
-
-
Consider Alternative Stationary Phases:
-
Silver Nitrate-Impregnated Silica Gel: If your substituent contains any unsaturation, silica gel impregnated with silver nitrate can offer differential retention based on the interaction of the silver ions with the π-electrons.
-
Alumina (Neutral or Basic): For amine-containing cubanes, basic alumina can prevent streaking and improve separation compared to acidic silica gel.
-
-
Chemical Derivatization to Enhance Polarity Differences:
-
If your mono-substituted cubane contains a reactive handle (e.g., a carboxylic acid or an alcohol), consider a temporary derivatization to a more non-polar ester or ether. This can significantly alter its chromatographic behavior relative to the starting material and byproducts, facilitating separation. After purification, the protecting group can be removed.
-
Issue 2: My reaction mixture is a dark, tarry mess, and I'm struggling to isolate any product.
Question: The synthesis of my mono-substituted cubane has resulted in a significant amount of black, insoluble tar. How can I effectively remove these impurities and purify my product?
Answer: The formation of tarry byproducts is a common issue, particularly in reactions involving harsh reagents or elevated temperatures. These impurities can irreversibly bind to silica gel, leading to poor recovery from column chromatography.
Troubleshooting Steps:
-
Initial Work-up is Crucial:
-
Liquid-Liquid Extraction: Before attempting chromatography, perform a thorough aqueous work-up. If your product is soluble in an organic solvent, extract it multiple times. This will remove many inorganic salts and highly polar impurities.
-
Precipitation/Trituration: If your desired product is a solid, attempt to precipitate it from the reaction mixture by adding a non-solvent. Alternatively, triturate the crude material with a solvent in which the impurities are soluble, but your product is not.
-
-
"Pre-Chromatography" Cleanup:
-
Activated Carbon Treatment: While not always completely effective, treating a solution of your crude product with a small amount of activated carbon can help adsorb some of the tarry impurities.[2] Be mindful that activated carbon can also adsorb your product, so use it sparingly and for a limited time.
-
Plug Filtration: Pass a solution of your crude material through a short plug of silica gel or celite. This can remove baseline impurities and some of the more polar "gunk" before you commit to a full chromatographic separation.
-
Issue 3: I suspect my cubane is rearranging during purification.
Question: My characterization data (e.g., NMR) suggests the presence of an unexpected isomer. Could my cubane be rearranging to cuneane during purification?
Answer: Yes, this is a significant concern. The highly strained cubane skeleton is susceptible to rearrangement to its more stable isomer, cuneane, particularly in the presence of certain transition metals like Ag(I), Pd(II), and Rh(I), or strong Lewis acids.[1] This rearrangement can be triggered during both the reaction and purification steps.
Troubleshooting Steps:
-
Avoid Problematic Reagents and Catalysts:
-
Whenever possible, choose synthetic routes that do not involve metals known to induce cubane rearrangement. If transition metal catalysis is unavoidable, extensive screening of ligands and conditions is necessary to favor the desired reaction over rearrangement.
-
-
Gentle Purification Conditions:
-
Avoid Acidic Conditions: If you suspect acid-catalyzed rearrangement, use a neutral or basic purification system (e.g., neutral alumina instead of silica gel).
-
Maintain Low Temperatures: Perform your purification at room temperature or below, if possible. Avoid heating the compound for extended periods.
-
-
Thorough Characterization:
-
Be vigilant in characterizing your purified material. The NMR spectra of cuneane derivatives are distinct from their cubane counterparts.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in purifying mono-substituted cubane derivatives?
A1: The primary challenges stem from the unique properties of the cubane core:
-
High Symmetry and Non-Polarity: The parent cubane is a highly symmetric, non-polar hydrocarbon. Mono-substitution breaks this symmetry, but the overall molecule often remains relatively non-polar, leading to similar chromatographic behavior for related compounds.
-
Strain Energy: The significant strain energy of the cubane cage makes it susceptible to rearrangement under certain conditions, introducing the risk of forming isomeric impurities.[3]
-
Potential for Over-Reaction: In many substitution reactions, it can be difficult to stop the reaction cleanly at the mono-substituted stage, leading to mixtures of di- and tri-substituted products that are challenging to separate.[1]
Q2: Is column chromatography always the best method for purifying mono-substituted cubanes?
A2: While column chromatography is the most common and versatile technique, it's not always the most efficient.[1]
-
Recrystallization: If your mono-substituted cubane is a solid with good crystallinity, recrystallization can be an excellent and scalable purification method. It is particularly effective at removing small amounts of impurities.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications where resolution is a major issue, preparative TLC can provide superior separation compared to column chromatography.[3][4]
-
Soxhlet Extraction: For separating a desired cubane derivative from insoluble impurities or starting materials, Soxhlet extraction can be a highly effective, albeit slower, method.[5]
Q3: How does the choice of substituent affect the purification strategy?
A3: The nature of the substituent is a critical factor:
-
Polar Substituents (e.g., -COOH, -OH, -NH2): These substituents introduce a significant degree of polarity, making the compound more amenable to normal-phase chromatography. However, they can also lead to streaking on silica gel. Using a polar modifier in your eluent (e.g., a small amount of acetic acid for carboxylic acids or triethylamine for amines) can improve peak shape.
-
Non-Polar Substituents (e.g., -Alkyl, -Phenyl): These derivatives will be highly non-polar and may require reverse-phase chromatography for effective separation if normal-phase fails to provide adequate resolution.
-
Ionizable Substituents: The charge state of acidic or basic substituents can be manipulated by adjusting the pH. This can be exploited in both liquid-liquid extraction and chromatography to dramatically alter the compound's retention characteristics.
III. Experimental Protocols and Workflows
Protocol 1: Optimized Column Chromatography for Mono-substituted Cubanes
This protocol provides a step-by-step guide for separating a mixture of a mono-substituted cubane from its unreacted starting material and di-substituted byproduct.
-
Dry Loading the Sample:
-
Dissolve the crude product in a minimal amount of a polar, volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This prevents the introduction of a large volume of strong solvent at the top of the column.
-
-
Column Packing and Elution:
-
Choose a long, narrow column for optimal resolution.
-
Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully load the dried sample onto the top of the column.
-
Begin elution with a non-polar solvent and gradually increase the polarity using a shallow gradient. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate over several column volumes.
-
Collect small fractions and analyze them by TLC.
-
Diagram: Decision-Making Workflow for Purification Strategy
Caption: A decision tree for selecting the appropriate purification method.
IV. Quantitative Data Summary
| Challenge | Common Cause | Recommended Technique | Key Parameters to Optimize |
| Poor Resolution of Spots | Similar polarities of components | Gradient Column Chromatography | Eluent composition, gradient steepness, stationary phase |
| Low Recovery from Column | Irreversible adsorption of impurities | Pre-purification (e.g., plug filtration) | Adsorbent choice (silica, celite) |
| Product "Oiling Out" | Crystallizing above melting point | Recrystallization | Solvent system, cooling rate |
| Suspected Isomerization | Presence of certain metals or acids | Method Selection | Avoid problematic catalysts, use neutral stationary phases |
V. References
-
BenchChem. (n.d.). Technical Support Center: Functionalization of Cubane-1-amine. Retrieved from
-
Organic Chemistry Select. (2014, February 2). The Magic of Cubane! WordPress.com. Retrieved from
-
Ghosh, S., et al. (2019). Homocubane Chemistry: Synthesis and Structures of Mono- and Dicobaltaheteroborane Analogues of Tris- and Tetrahomocubanes. ACS Omega. Retrieved from
-
Ghosh, S., et al. (2019). Homocubane Chemistry: Synthesis and Structures of Mono- and Dicobaltaheteroborane Analogues of Tris- and Tetrahomocubanes. PMC - NIH. Retrieved from
-
Amateur Chemistry. (2024, February 24). Making Cubane Finale - It's Done [Video]. YouTube. Retrieved from
-
Sciencemadness Discussion Board. (2025, May 4). Synthesis of cubane and cubane related compounds / derivatives. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Homocubane Chemistry: Synthesis and Structures of Mono- and Dicobaltaheteroborane Analogues of Tris- and Tetrahomocubanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sciencemadness Discussion Board - Synthesis of cubane and cubane related compounds / derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing N-Acylation of Cubanamine
Welcome to the technical support center dedicated to the N-acylation of cubanamine. As a uniquely strained, three-dimensional scaffold, cubane is increasingly utilized in medicinal chemistry as a phenyl ring bioisostere, offering novel intellectual property and improved metabolic profiles.[1] The N-acylation of its primary amine, cubanamine, is a critical step for generating diverse derivatives for drug discovery pipelines.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the specific challenges of this transformation and optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for the N-acylation of cubanamine?
A1: A robust starting point for the N-acylation of cubanamine involves using a reactive acylating agent in a suitable aprotic solvent with a non-nucleophilic base. A typical protocol uses an acyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as the base. The reaction is often initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature.[1]
Q2: Should I use an acyl chloride or an acid anhydride to acylate cubanamine?
A2: For sterically hindered amines like cubanamine, acyl chlorides are generally preferred over acid anhydrides.[2] Acyl chlorides are more electrophilic and thus more reactive, which helps to overcome the steric hindrance presented by the bulky cubane cage.[2] While anhydrides can work, they may require longer reaction times, higher temperatures, or the use of a catalyst.
Q3: Why is a base required, and what is the best choice?
A3: A base is essential to neutralize the acidic byproduct generated during the acylation, typically hydrochloric acid (HCl) when using an acyl chloride.[3] If not neutralized, this acid will protonate the starting cubanamine, rendering it non-nucleophilic and halting the reaction.[3] A non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine is an excellent choice. It is crucial to use at least one equivalent of base relative to the acyl chloride. If you start with cubanamine hydrochloride salt, you will need at least two equivalents of base: one to liberate the free amine and a second to neutralize the HCl byproduct.[1]
Q4: Is a catalyst, such as DMAP, necessary for this reaction?
A4: For most standard acylations of cubanamine with reactive acyl chlorides, a catalyst is not strictly necessary. However, if you are using a less reactive acylating agent (like an acid anhydride) or encountering low yields, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be highly effective.[2] DMAP works by reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[2] It should be used in catalytic amounts (e.g., 1-10 mol%).
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the N-acylation of cubanamine, providing potential causes and actionable solutions.
Issue 1: Low to No Product Yield
-
Question: My reaction is giving a very low yield or has not worked at all. What are the common causes and how can I fix this?
-
Answer: Low yields in this reaction can typically be traced back to four key areas: reagent reactivity, reaction conditions, stoichiometry, or moisture.
-
Potential Cause A: Insufficient Acylating Agent Reactivity. The chosen acylating agent may not be electrophilic enough to overcome the steric bulk of the cubane cage.
-
Solution: If using an acid anhydride, switch to the corresponding acyl chloride, which is inherently more reactive.[2]
-
-
Potential Cause B: Inadequate Base or Amine Protonation. If the HCl byproduct is not effectively neutralized, it will protonate your starting material, stopping the reaction.
-
Solution: Ensure you are using at least one equivalent of a non-nucleophilic base (e.g., triethylamine) for every equivalent of acyl chloride. If starting from cubanamine hydrochloride, use a minimum of two equivalents of base.[1]
-
-
Potential Cause C: Presence of Moisture. Acyl chlorides and anhydrides are highly sensitive to moisture and can be readily hydrolyzed to the unreactive carboxylic acid.[4]
-
Solution: Ensure all glassware is flame- or oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Potential Cause D: Suboptimal Reaction Temperature. The reaction may be too slow at the current temperature.
-
Solution: While it is good practice to start the addition of the acylating agent at 0 °C to control the initial reaction rate, ensure the reaction is allowed to warm to room temperature and stir for an adequate amount of time (2-4 hours is typical).[1] If the reaction is still sluggish (monitored by TLC), gentle heating (e.g., to 40 °C) can be attempted, but be aware that higher temperatures may lead to side product formation.[5]
-
-
Issue 2: Multiple Products Observed by TLC/LCMS
-
Question: My reaction mixture shows multiple spots on TLC, and my crude product is impure. What are the likely side reactions and how can I suppress them?
-
Answer: The formation of multiple products often points to impure starting materials or decomposition under the reaction conditions.
-
Potential Cause A: Impure Starting Materials. Impurities in either the cubanamine or the acylating agent can lead to corresponding side products.
-
Solution: Verify the purity of your starting materials by NMR or another suitable technique before beginning the reaction. Acyl chlorides can degrade over time, so using a freshly opened bottle or distilling the reagent may be necessary.
-
-
Potential Cause B: Di-acylation or Other Side Reactions. While di-acylation of the single primary amine is not possible, side reactions can occur under forcing conditions (e.g., high heat).
-
Solution: Avoid excessive heating. Maintain controlled reaction temperatures and monitor the reaction progress to avoid prolonged reaction times after the starting material has been consumed.[4] Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent to minimize potential side reactions.[3]
-
-
Issue 3: Difficulty with Product Purification
-
Question: I am struggling to purify my N-acyl cubane derivative after the reaction. What is a standard workup procedure?
-
Answer: A well-designed workup is critical for isolating a clean product. The goal is to remove the base, its salt, and any remaining water-soluble reagents.
-
Solution: Standard Aqueous Workup.
-
After the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate.
-
If you used a solvent like DCM, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove the triethylamine base, followed by saturated aqueous sodium bicarbonate to remove any unreacted acidic species, and finally with brine to remove residual water.[1][6]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6]
-
The resulting crude product can then be purified by recrystallization or silica gel column chromatography.
-
-
Data & Protocols
Table 1: Reagent Selection Guide for N-Acylation of Cubanamine
| Reagent Type | Examples | Role | Key Considerations |
| Amine | Cubanamine, Cubanamine HCl | Nucleophile | Cubanamine HCl salt requires an extra equivalent of base. |
| Acylating Agent | Acetyl chloride, Benzoyl chloride | Electrophile | Acyl chlorides are generally more reactive and preferred over anhydrides.[2] |
| Acetic anhydride | Electrophile | Less reactive; may require a catalyst (DMAP) or heat. | |
| Base | Triethylamine (TEA), Pyridine | Acid Scavenger | Must be non-nucleophilic. Use ≥2 eq. for HCl salt, ≥1 eq. for free amine.[1][3] |
| Catalyst | 4-(Dimethylaminopyridine) (DMAP) | Acyl Transfer Catalyst | Use 1-10 mol% to accelerate reactions with less reactive agents.[2] |
| Solvent | Dichloromethane (DCM), THF | Reaction Medium | Must be aprotic and anhydrous.[4] |
Detailed Experimental Protocol: N-Acetylation of Cubanamine Hydrochloride
This protocol is adapted from established procedures for the N-acylation of cubanamine.[1]
Materials:
-
Cubanamine hydrochloride (1.0 eq)
-
Triethylamine (2.2 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add cubanamine hydrochloride (1.0 eq).
-
Add anhydrous DCM to achieve a concentration of approximately 0.5 M.
-
Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred mixture over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetyl-cubanamine.
-
Purify the crude product by silica gel column chromatography or recrystallization as needed.
Visualized Workflows
Caption: General workflow for the N-acylation of cubanamine.
Caption: Troubleshooting flowchart for low reaction yield.
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. Troubleshooting acylation reactions for urea derivatives.
- Benchchem. Scale-Up Synthesis of Cubane-1-amine and Its Derivatives: Application Notes and Protocols.
- Benchchem. Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups.
-
Ansari, M. F., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(11), 2963. Available at: [Link]
- Benchchem. Technical Support Center: N-Acylation of Hindered Anilines.
- Benchchem. optimizing N-acylation of 3-aminoacetanilide reaction conditions.
- Benchchem. Cuban-1-amine: A Technical Guide to a Unique Building Block in Organic Synthesis.
-
Shargi, H., & Hosseini-Sarvari, M. (2008). New, Efficient, Selective, and One-Pot Method for Acylation of Amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2489-2495. Available at: [Link]
-
Kégl, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. Available at: [Link]
-
Taylor, J. E., & Bull, S. D. (2014). N-Acylation Reactions of Amines. In Comprehensive Organic Synthesis (Second Edition, Vol. 6, pp. 427-478). Elsevier. Available at: [Link]
-
ePrints Soton. Template for Electronic Submission to ACS Journals. Available at: [Link]
- Benchchem. Synthetic Routes to Functionalized Cuban-1-amine Derivatives: Application Notes and Protocols.
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
- Benchchem. Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
-
Massah, A. R., et al. (2011). The best reaction conditions for the N-acylation of various sulfonamides. ResearchGate. Available at: [Link]
-
Roy, M., & Perez-Luna, A. (2025). N-Acylation Reactions of Amines. Comprehensive Organic Synthesis, 92-169. Available at: [Link]
- Benchchem. Application Notes and Protocols for the Acylation of 1,2,3,4,5,6-Benzenehexamine.
-
Lee, A., & Lee, Y. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35. Available at: [Link]
-
MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]
-
Ogoshi, T., et al. (2006). Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes. The Journal of Organic Chemistry, 71(25), 9496-9503. Available at: [Link]
Sources
Technical Support Center: Reductive Amination of Cubane-1-amine
Welcome to the technical support guide for the reductive amination of cubane-1-amine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically demanding substrate. The rigid, three-dimensional structure of the cubane cage introduces significant steric hindrance around the amine, which can lead to a variety of side reactions and optimization difficulties. This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve successful and high-yielding N-alkylation of cubane-1-amine.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the reductive amination of cubane-1-amine in a practical question-and-answer format.
Q1: My reaction shows very low conversion, with mostly unreacted cubane-1-amine and carbonyl starting material. What is the likely cause?
A1: This is the most common issue when working with cubane-1-amine and is almost always due to inefficient imine or iminium ion formation. The steric bulk of the cubane cage significantly slows down the initial nucleophilic attack of the amine on the carbonyl carbon.
Underlying Cause: The formation of the hemiaminal intermediate, and its subsequent dehydration to the imine, is the rate-limiting step.[1] With a hindered amine, this equilibrium often disfavors the imine product. If the imine does not form, the subsequent reduction cannot occur.
Solutions & Optimization Strategy:
-
Choice of Reducing Agent: Use a mild and selective reducing agent that does not readily reduce the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this scenario.[2][3] It is less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the iminium ion once it is formed, without consuming the carbonyl starting material.[4][5]
-
Incorporate a Dehydrating Agent: To drive the equilibrium towards imine formation, remove the water byproduct as it is formed. Adding molecular sieves (3Å or 4Å) to the reaction mixture is a highly effective strategy.
-
Use a Lewis Acid Catalyst: For particularly stubborn substrates (especially ketones), the addition of a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) can activate the carbonyl group, making it more electrophilic and accelerating the initial condensation step.[2][6]
-
Increase Reaction Time and/or Temperature: Given the slow kinetics, extending the reaction time to 24-48 hours is often necessary. Gentle heating (e.g., 40-50 °C) can also increase the rate of imine formation, but must be done cautiously to avoid decomposition of reagents or products.
Q2: My reaction is producing a significant amount of a higher molecular weight byproduct. LC-MS suggests a double alkylation. How is this possible in a reductive amination?
A2: You are likely observing over-alkylation. While reductive amination is designed to prevent the runaway polyalkylation seen in direct alkylations with alkyl halides, it is not entirely immune to this side reaction.[7][8]
Mechanism of Over-Alkylation: The desired product, an N-alkyl-cubane-1-amine, is a secondary amine. This secondary amine is also nucleophilic and can compete with the starting cubane-1-amine to react with a second molecule of the aldehyde/ketone. This forms a new, more substituted iminium ion, which is then reduced to yield a tertiary amine. This is especially problematic when using a large excess of the carbonyl compound or when the reaction is run for extended periods after the primary amine has been consumed.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the carbonyl compound. Avoid using a large excess, which will drive the formation of the tertiary amine.
-
Monitor the Reaction: Track the disappearance of the starting cubane-1-amine by Thin Layer Chromatography (TLC) or LC-MS. Once the starting amine is consumed, work up the reaction promptly to prevent the secondary amine product from reacting further.
-
Stepwise Procedure: For critical applications, consider a two-step procedure. First, form the imine by reacting cubane-1-amine and the carbonyl compound (often with azeotropic removal of water using a Dean-Stark apparatus). Once imine formation is complete (confirmed by ¹H NMR or IR spectroscopy), isolate the crude imine and then perform the reduction step with your chosen hydride reagent. This physically separates the secondary amine product from the carbonyl starting material.[9]
Diagram: Competing Reaction Pathways The following diagram illustrates the desired mono-alkylation pathway versus the over-alkylation side reaction.
Caption: Desired mono-alkylation vs. the over-alkylation side reaction.
Q3: My main byproduct is an alcohol corresponding to my starting aldehyde/ketone. Why is this happening and how can I prevent it?
A3: The formation of an alcohol byproduct indicates that your reducing agent is reducing the starting carbonyl compound directly, in competition with the desired imine reduction.[10]
Causality: This side reaction becomes significant under two conditions:
-
Slow Imine Formation: As discussed in Q1, the steric hindrance of cubane-1-amine slows imine formation. This leaves the carbonyl compound present in the reaction mixture for a longer period, increasing the probability of its direct reduction.
-
Overly Reactive Reducing Agent: Using a strong reducing agent like sodium borohydride (NaBH₄) at neutral or acidic pH will aggressively reduce aldehydes and ketones.[4] While NaBH₄ can be used, it requires careful sequencing (allowing the imine to form completely before adding the reductant), which is difficult in a one-pot reaction with a slow-reacting amine.[2]
Solutions:
-
Switch to a More Selective Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the ideal choice to prevent this.[3] Its attenuated reactivity makes it highly selective for the protonated imine (iminium ion) over a neutral carbonyl group.[5] Sodium cyanoborohydride (NaBH₃CN) is also a good option and is selective at mildly acidic pH (pH 5-6), but NaBH(OAc)₃ is often preferred as it avoids the use of cyanide reagents.[7][11]
-
Ensure Mildly Acidic Conditions: The reaction is typically most effective at a pH of 5-7.[11] In this range, imine formation is catalyzed, and the resulting imine is protonated to the more electrophilic iminium ion, which is the species that is readily reduced by NaBH(OAc)₃ or NaBH₃CN. Adding a catalytic amount of acetic acid is common practice.[11]
Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for cubane-1-amine? A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is strongly recommended. Its bulk and mild reactivity are well-suited for the slow kinetics associated with sterically hindered amines, minimizing the reduction of the starting carbonyl.[2][6]
Table 1: Comparison of Common Reducing Agents
| Reagent | Formula | Selectivity | Typical Solvents | Pros for Cubane-1-amine | Cons |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | High (Iminium > Ketone > Aldehyde) | DCE, DCM, THF[2] | Highly selective , avoids carbonyl reduction; effective in a one-pot setup. | Moisture sensitive; releases acetic acid. |
| Sodium Cyanoborohydride | NaBH₃CN | Good at pH 5-6 (Iminium > Carbonyl) | MeOH, EtOH[2] | Good selectivity under controlled pH; water tolerant. | Highly toxic (releases HCN gas upon acidification); less reactive than STAB.[11] |
| Sodium Borohydride | NaBH₄ | Low (Reduces aldehydes/ketones readily) | MeOH, EtOH[2] | Inexpensive and powerful. | Poor selectivity ; requires a two-step procedure for good yield; not ideal for one-pot reactions with hindered amines.[4] |
Q: How can I monitor the reaction's progress effectively? A: A combination of TLC and LC-MS is ideal.
-
TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes with 1% triethylamine to reduce streaking). Co-spot your starting amine, carbonyl, and the reaction mixture. The disappearance of the limiting reagent (usually cubane-1-amine) indicates reaction completion. Amine-containing spots can be visualized with ninhydrin stain.[12]
-
LC-MS: This is the most definitive method. It allows you to monitor the consumption of starting materials and the formation of the desired product, while also detecting key byproducts like the over-alkylated tertiary amine or the alcohol from carbonyl reduction.[13]
Q: What are the best practices for purifying the final N-alkyl-cubane-1-amine product? A: Purification can be challenging due to the non-polar nature of the cubane cage.
-
Aqueous Workup: After quenching the reaction (typically with saturated NaHCO₃ solution), perform a standard liquid-liquid extraction.
-
Acid Wash (Optional): To remove any unreacted primary amine, you can wash the organic layer with dilute acid (e.g., 1M HCl). Your secondary amine product will likely partition into the aqueous layer as the hydrochloride salt. You can then re-basify the aqueous layer and re-extract your product. Caution: This may not work if your product is prone to hydrolysis.
-
Column Chromatography: This is usually necessary. Use silica gel with a gradient of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate or DCM). Adding 0.5-1% triethylamine to the mobile phase is crucial to prevent the basic amine product from streaking on the acidic silica gel.[14]
Experimental Protocols
Protocol 1: General Reductive Amination of Cubane-1-amine using NaBH(OAc)₃
This protocol provides a robust starting point for the mono-alkylation of cubane-1-amine with an aldehyde or ketone.
Workflow Diagram
Caption: Standard workflow for reductive amination of cubane-1-amine.
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add cubane-1-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq).[15]
-
Dissolve the solids in an anhydrous aprotic solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Begin stirring the solution at room temperature.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 - 1.5 eq) to the mixture. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the cubane-1-amine is consumed.
-
Once complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (H₂) will occur.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer two times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated cubane-1-amine.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Preserving the Integrity of the Cubane Cage in Chemical Synthesis
Welcome to the technical support center dedicated to the unique challenges and opportunities in cubane chemistry. This resource is designed for researchers, medicinal chemists, and materials scientists who are leveraging the remarkable properties of the cubane scaffold in their work. As a rigid, kinetically stable, and metabolically robust bioisostere for the benzene ring, cubane offers exciting possibilities in drug design and advanced materials.[1][2] However, its high strain energy makes it susceptible to skeletal rearrangements under certain reaction conditions.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of cubane chemistry and prevent unwanted cage rearrangements during your experiments.
Understanding the Challenge: The Cubane-Cuneane Rearrangement
The primary concern when working with cubane derivatives is the isomerization of the cubane cage to its more thermodynamically stable isomer, cuneane. This rearrangement is most commonly catalyzed by transition metals, particularly silver(I) and palladium(II) ions.[3] The generally accepted mechanism involves the oxidative addition of the metal catalyst to a strained C-C bond of the cubane core, which initiates the formation of a carbocationic intermediate that subsequently rearranges to the cuneane skeleton.[3][4]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns from researchers working with cubane derivatives.
Q1: Under what conditions is the cubane cage most susceptible to rearrangement?
A1: The cubane cage is most vulnerable under the following conditions:
-
Presence of specific transition metal catalysts: Silver(I) (Ag(I)) and Palladium(II) (Pd(II)) salts are well-known to efficiently catalyze the rearrangement to cuneane.[3] It is advisable to avoid these metals where possible.
-
Polar, protic solvents: These solvents can facilitate ionic rearrangement pathways, and in some cases, induce rearrangement even in the absence of a metal catalyst.[3]
-
Elevated temperatures: Higher reaction temperatures can provide the necessary activation energy for the rearrangement to occur. Performing reactions at or below room temperature is a good general practice.[5]
-
Strongly electron-donating or withdrawing substituents: The electronic nature of substituents on the cubane core can influence the rate and regioselectivity of the rearrangement.[6][7]
Q2: Are there any "cubane-friendly" catalysts for cross-coupling reactions?
A2: Yes. While palladium catalysts are staples in modern organic synthesis, they are often problematic for cubane-containing substrates due to their propensity to induce rearrangement. Copper-mediated cross-coupling reactions have emerged as a more suitable alternative.[5] Copper catalysts generally exhibit a slower rate of oxidative addition into the strained C-C bonds of the cubane cage, reducing the likelihood of initiating the rearrangement process.[5]
Q3: How do substituents on the cubane ring affect its stability?
A3: Substituents play a crucial role in the stability and reactivity of the cubane core. While the cubane cage itself is remarkably stable, the electronic properties of attached functional groups can influence its susceptibility to rearrangement, particularly in the presence of a catalyst.
-
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can polarize the C-C bonds of the cubane cage, potentially making them more susceptible to attack by a catalyst.[7]
-
The substitution pattern also directs the regioselectivity of the rearrangement. For example, 1,4-disubstituted cubanes with two EWGs tend to rearrange to 2,6-disubstituted cuneanes, whereas those with an EWG and an EDG often yield 1,3-disubstituted cuneanes.[7]
Q4: Can I perform C-H functionalization on a cubane without causing rearrangement?
A4: Yes, direct C-H functionalization of the cubane core is possible without inducing rearrangement, provided the correct methodologies are employed. Recent advances in synthetic chemistry have demonstrated that directed C-H activation can be achieved while preserving the integrity of the cubane skeleton.[5] Key to success is the avoidance of harsh conditions and catalysts known to promote isomerization.
Troubleshooting Guides
This section provides practical advice for overcoming common challenges encountered during the synthesis and modification of cubane derivatives.
Troubleshooting Unwanted Cuneane Formation in a Reaction
If you are observing the formation of cuneane isomers as byproducts in your reaction, consider the following troubleshooting steps:
| Potential Cause | Recommended Action | Rationale |
| Incompatible Catalyst | If using a Pd or Ag catalyst, switch to a copper-based catalyst system. If possible, explore metal-free reaction pathways. | Pd(II) and Ag(I) are known to actively promote the cubane-cuneane rearrangement.[3] Copper catalysts are generally less prone to this side reaction.[5] |
| High Reaction Temperature | Lower the reaction temperature. Aim for room temperature or below if the reaction kinetics allow. | Rearrangement is an activated process. Lowering the temperature will disfavor this pathway relative to the desired reaction.[5] |
| Inappropriate Solvent | Switch to a non-polar, aprotic solvent such as toluene, benzene, or hexane. | Polar solvents can stabilize the ionic intermediates involved in the rearrangement mechanism.[3] |
| Trace Metal Impurities | Ensure all glassware is scrupulously clean and that starting materials are free from trace metal contaminants. | Even minute amounts of catalytic metals can be sufficient to induce rearrangement. |
Workflow for Selecting Cubane-Friendly Reaction Conditions
To proactively avoid rearrangement, follow this decision-making workflow when planning your synthesis:
Experimental Protocols
Here we provide a generalized protocol for a "cubane-friendly" reaction. Note that specific conditions will need to be optimized for your particular substrate.
Protocol: General Procedure for a Copper-Mediated Cross-Coupling on a Halogenated Cubane
This protocol provides a starting point for a copper-catalyzed coupling reaction, a method known to be more compatible with the cubane scaffold than palladium-catalyzed alternatives.[5]
Materials:
-
Halogenated cubane derivative (e.g., iodocubane or bromocubane)
-
Coupling partner (e.g., an amine, boronic acid, or terminal alkyne)
-
Copper(I) catalyst (e.g., CuI, CuTC)
-
Ligand (e.g., a phenanthroline or phosphine ligand, if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an amine base)
-
Anhydrous, non-polar solvent (e.g., toluene or dioxane)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the copper(I) catalyst, ligand (if used), and base.
-
Addition of Reactants: Add the halogenated cubane derivative and the coupling partner to the flask.
-
Solvent Addition: Add the anhydrous, non-polar solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (starting at room temperature is recommended). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the copper(I) catalyst and sensitive reagents.
-
Anhydrous Conditions: Water can interfere with many cross-coupling reactions.
-
Non-Polar Solvent: Disfavors the ionic rearrangement pathway of the cubane cage.[3]
-
Low Temperature: Minimizes the risk of thermal rearrangement.[5]
Visualizing the Rearrangement Mechanism
The following diagram illustrates the proposed mechanism for the Ag(I)-catalyzed rearrangement of cubane to cuneane. Understanding this pathway is key to designing strategies to prevent it.
By understanding the factors that promote the stability of the cubane cage, researchers can more effectively design and execute synthetic routes to novel cubane-containing molecules for a wide range of applications.
References
-
Computational Research on Ag(I)-Catalyzed Cubane Rearrangement: Mechanism, Metal and Counteranion Effect, Ligand Engineering, and Post-Transition-State Desymmetrization. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Computational Research on Ag(I)-Catalyzed Cubane Rearrangement: Mechanism, Metal and Counteranion Effect, Ligand Engineering, and Post-Transition-State Desymmetrization. PubMed. [Link]
-
An Investigation of Cubane Rearrangements. doktori.hu. [Link]
-
Cubane. Wikipedia. [Link]
-
The Magic of Cubane!. Organic Synthesis International. [Link]
- Application of cubane deriv
-
A practical synthesis of 1,3-disubstituted cubane derivatives. RSC Publishing. [Link]
-
Solution to long-standing chemistry riddle has implications for drug development. Trinity College Dublin. [Link]
-
Synthesis of cubane and cubane related compounds / derivatives. Sciencemadness Discussion Board. [Link]
-
A practical synthesis of 1,3-disubstituted cubane derivatives. ResearchGate. [Link]
-
Kinetic stability of nitrogen cubane inside the fullerene cage: Molecular dynamics study. ResearchGate. [Link]
-
Synthesis. University of Bristol. [Link]
-
Synthesis of Tetra-Functional Cubane Derivatives. DTIC. [Link]
-
Cubanes in Medicinal Chemistry. PubMed. [Link]
-
Reversible rearrangements of Cu(II) cage complexes: solvent and anion influences. PubMed. [Link]
-
Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes. NIH. [Link]
-
The curious case of cubane. Berkeley Science Review. [Link]
-
Influence of Cage Effects in Directing the Outcome of C–X Bond Forming Reactions. ACS Publications. [Link]
-
Mechanism, divergent regioselectivity and non-classical carbocationic intermediates in Ag(I)-catalyzed isomerizations of cubanes to cuneanes. American Chemical Society. [Link]
-
Influence of Cage Effects in Directing the Outcome of C–X Bond Forming Reactions. PMC. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. teo.elte.hu [teo.elte.hu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism, divergent regioselectivity and non-classical carbocationic intermediates in Ag(I)-catalyzed isomerizations of cubanes to cuneanes - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Cuban-1-amine Hydrochloride - Stability and Proper Handling
Introduction for the Modern Researcher
Cuban-1-amine hydrochloride is a fascinating and powerful building block in medicinal chemistry and materials science. Its rigid, three-dimensional cubane scaffold serves as a unique bioisostere for benzene, offering a pathway to novel therapeutics with potentially improved pharmacokinetic profiles, such as enhanced metabolic stability and solubility.[1][2][3] However, the very properties that make it valuable—the immense strain energy of the cubane cage and the reactivity of the primary amine—also necessitate meticulous handling and storage to ensure its chemical integrity.[4]
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It moves beyond standard datasheet information to provide in-depth, field-proven insights into the stability challenges of this compound, offering practical troubleshooting advice and validated protocols to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common inquiries regarding the long-term stability and day-to-day handling of this compound.
Q1: What are the definitive, optimal storage conditions for this compound?
A1: While some suppliers suggest room temperature storage, the collective data and the fundamental chemistry of the compound point to a more cautious approach for ensuring long-term stability.[5][6] The optimal, self-validating storage protocol is as follows:
-
Temperature: Store refrigerated at 2-8°C . Lower temperatures slow down potential degradation pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The amine functional group can be susceptible to slow oxidation over time.
-
Container: Keep in a tightly sealed, opaque container to protect from moisture and light.
-
Rationale: The hydrochloride salt form makes the compound susceptible to moisture absorption (hygroscopicity).[7][8] Combining an inert atmosphere with cold, dry conditions provides a multi-layered defense against the primary degradation factors: moisture, oxygen, and heat.
Q2: How significant is the risk of moisture absorption (hygroscopicity)?
A2: The risk is significant. Amine hydrochloride salts are inherently prone to absorbing moisture from the ambient atmosphere.[7][8] This can lead to several cascading issues:
-
Inaccurate Weighing: Absorbed water will artificially inflate the mass of the compound, leading to stoichiometric errors in your reactions.
-
Physical State Change: The powder may become clumpy or sticky, making it difficult to handle.
-
Chemical Degradation: The presence of water can facilitate hydrolytic side reactions or other degradation pathways, compromising the purity of the material.
Q3: What are the visual or analytical signs of compound degradation?
A3: A multi-tiered approach to verifying purity is recommended.
| Verification Method | Signs of Degradation | Notes |
| Visual Inspection | Color Change: From a pure white crystalline solid to off-white, yellow, or brown.Texture Change: Clumping, caking, or the appearance of a sticky residue. | This is the first and simplest check. Any deviation from a fine, white powder should raise suspicion. |
| Solubility Test | Incomplete dissolution in solvents where it is known to be soluble (e.g., water, methanol).Presence of an insoluble residue. | Degradation can produce less soluble polymeric or oxidized byproducts. |
| Analytical Chemistry | ¹H NMR: Appearance of new, uncharacteristic peaks; broadening of signals.LC-MS: Presence of unexpected peaks in the chromatogram or ions in the mass spectrum. | This is the definitive method for confirming purity. It is recommended to run a baseline spectrum on a new batch for future comparison. |
Q4: Can I still use the compound if it shows minor clumping but no discoloration?
A4: Minor clumping is likely due to moisture absorption. If there is no discoloration, you can attempt to dry the material under a high vacuum for several hours. However, for highly sensitive applications, it is crucial to re-analyze the sample for purity (e.g., via ¹H NMR) before use. If both clumping and discoloration are present, the sample is likely degraded and should be discarded.
Part 2: Troubleshooting Guide for Experimental Applications
This section provides a structured, question-and-answer guide to resolving specific issues that may arise during experimentation.
Scenario 1: Inconsistent Reaction Yields or Unexpected Byproducts
-
Question: My reaction yields are inconsistent, or I am observing unexpected spots on my TLC plate. I suspect the this compound. What is the logical troubleshooting workflow?
-
Answer: This is a classic symptom of using a compromised starting material. The presence of impurities or a lower-than-expected concentration of the active compound can derail a synthesis.
Scenario 2: Compound Precipitates from Solution During an Assay
-
Question: My this compound precipitates out of my aqueous buffer during my in vitro assay. How can I improve its solubility?
-
Answer: Precipitation indicates that the compound's concentration has exceeded its solubility limit under the specific assay conditions. The hydrochloride salt is designed to enhance aqueous solubility, but this is highly dependent on pH and buffer composition. [9] Troubleshooting Steps:
-
pH Adjustment: The solubility of amine hydrochlorides is often pH-dependent. The protonated ammonium salt is typically more water-soluble. Ensure your buffer's pH is compatible with maintaining the protonated state and does not cause neutralization to the less soluble free amine.
-
Co-Solvent Introduction: If your assay tolerates it, adding a small percentage of a water-miscible organic co-solvent can significantly help. [9] * Start with 0.5-1% (v/v) of DMSO or ethanol .
-
Titrate upwards cautiously, being mindful of the co-solvent's potential to interfere with your biological system.
-
-
Concentration Reduction: If possible, lowering the working concentration of the compound may be the simplest solution.
-
Gentle Warming/Sonication: Briefly warming or sonicating the solution can help dissolve the compound, but be cautious of thermal degradation if warming is prolonged.
-
Scenario 3: Difficulty in Dissolving the Solid Material
-
Question: The material is dissolving very slowly or not at all, even in solvents where it should be soluble. What could be the cause?
-
Answer: This issue can stem from either the physical form of the material or chemical degradation.
-
Particle Size: If the material is in large crystals, gently grinding it with a mortar and pestle to increase the surface area can aid dissolution.
-
Degradation: As mentioned, degradation can produce insoluble byproducts. If the material is discolored and dissolves poorly, it has likely degraded.
-
Solvent Purity: Ensure your solvent is dry and of high purity. For reactions, using anhydrous solvents is critical, as any residual water can compete with the dissolution process or react with other reagents.
-
Part 3: Key Protocols and Methodologies
Adherence to standardized protocols is essential for reproducible science.
Protocol 1: Standard Operating Procedure for Handling and Storage
-
Receiving: Upon receipt, visually inspect the container for an intact seal. Note the delivery date on the container.
-
Initial Storage: Immediately transfer the sealed container to a refrigerated (2-8°C) , dark location. If possible, place it inside a desiccator or a larger sealed container with desiccant.
-
Dispensing:
-
Allow the container to warm to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
If available, perform weighing and dispensing inside a glovebox or under a stream of inert gas (Argon or Nitrogen).
-
Use clean, dry spatulas and weighing vessels.
-
-
Resealing and Storage:
-
Tightly reseal the container lid.
-
For added protection, wrap the lid junction with Parafilm®.
-
Promptly return the container to its 2-8°C storage location.
-
Protocol 2: Rapid Purity Assessment via ¹H NMR
-
Sample Preparation: Accurately weigh approximately 2-5 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
The spectrum should be relatively simple due to the high symmetry of the cubane cage. [4] * Compare the acquired spectrum to the supplier's Certificate of Analysis or a reference spectrum.
-
Look for: The absence of significant impurity peaks, correct chemical shifts, and sharp, well-defined signals. Broadening of peaks or the emergence of new signals in the aliphatic or aromatic regions may indicate degradation.
-
Visualization of Stability Factors
The stability of this compound is a function of its environment. The following diagram illustrates the key relationships between environmental factors and potential degradation pathways.
Caption: Key environmental factors influencing the stability of this compound.
References
- ChemScene. This compound.
- Combi-Blocks. Safety Data Sheet - Cuban-1-amine, hydrochloride.
- BenchChem. Spectroscopic Profile of Cuban-1-amine: A Technical Overview.
- Sigma-Aldrich. This compound.
- BenchChem.
- Baran, P. S., et al. (2023). General Access to Cubanes as Benzene Bioisosteres.
- TCI Chemicals. (2023). Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring.
- DailyMed - NIH. PHENTERMINE HYDROCHLORIDE capsule.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- Williams, C. M., et al. (2016). Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.
- Reekie, T. A., et al. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry.
Sources
- 1. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring | TCI AMERICA [tcichemicals.com]
- 4. Cuban-1-amine | 91424-46-3 | Benchchem [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. DailyMed - PHENTERMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 8. DailyMed - PHENTERMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Curtius Rearrangement Technical Support Center: A Guide to Minimizing Byproducts
Welcome to the Technical Support Center for the Curtius Rearrangement. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into identifying and minimizing common and uncommon byproducts, ensuring the integrity and success of your synthesis.
Introduction to the Curtius Rearrangement
The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines, carbamates, or ureas through an isocyanate intermediate.[1][2][3][4][5][6][7] This thermal or photochemical decomposition of an acyl azide offers a pathway to valuable nitrogen-containing compounds with a high degree of functional group tolerance and retention of stereochemistry.[3][4][8] However, the highly reactive nature of the acyl azide and isocyanate intermediates can lead to the formation of undesired byproducts, complicating purification and reducing yields. This guide provides a structured approach to troubleshooting these challenges.
Core Principles of Byproduct Formation
Understanding the mechanistic origin of byproducts is the first step toward their elimination. Most side reactions in the Curtius rearrangement stem from two key intermediates: the acyl azide and the isocyanate .
Caption: General workflow of the Curtius rearrangement highlighting critical intermediate stages for byproduct formation.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My yield is low, and I'm isolating a significant amount of a high molecular weight, insoluble white solid. What is it and how can I prevent its formation?
A1: This is a classic sign of symmetrical urea formation. This byproduct arises from the reaction of the isocyanate intermediate with a primary amine, which is generated in situ from the hydrolysis of the isocyanate by residual water in your reaction.
Causality: Isocyanate is highly electrophilic and reacts readily with any available nucleophile. If water is present, it attacks the isocyanate to form an unstable carbamic acid, which then decarboxylates to yield a primary amine.[2][9] This newly formed amine is a potent nucleophile and will rapidly react with another molecule of isocyanate to form a stable, often insoluble, symmetrical urea.[2]
Caption: Mechanism of symmetrical urea byproduct formation in the presence of water.
Minimization Protocol:
-
Rigorous Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Use freshly distilled, anhydrous solvents. Aprotic solvents like toluene or THF are generally preferred.[2] Even commercial anhydrous solvents can absorb moisture; consider drying them over molecular sieves.
-
Reagents: Ensure all reagents, including the starting carboxylic acid and any bases, are thoroughly dried.
-
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.[2]
-
Efficient Trapping: Use a sufficient excess of your desired nucleophile (e.g., alcohol or amine) to ensure it outcompetes any trace amounts of water for the isocyanate.[2]
Q2: I am not observing my desired product, but instead I am isolating a product that appears to have incorporated the alcohol I used as a solvent. What is happening?
A2: You are likely forming a carbamate. This occurs when the isocyanate intermediate is trapped by an alcohol. While this can be the desired outcome, if you are aiming for a primary amine, the presence of an alcohol nucleophile will lead to this byproduct.
Causality: Alcohols are effective nucleophiles for trapping isocyanates.[5] If the rearrangement is conducted in an alcohol solvent, or if an alcohol is present as an impurity, it will react with the isocyanate to form a stable carbamate (urethane).[5][8]
Troubleshooting and Deliberate Trapping:
-
For Primary Amine Synthesis: If your goal is the primary amine, you must scrupulously exclude all alcohols from the reaction mixture. Perform the rearrangement in an aprotic solvent like toluene, and then carefully quench with water.
-
For Carbamate Synthesis (as a protecting group): This "side reaction" can be strategically employed. The use of tert-butanol or benzyl alcohol as the trapping agent is a common method for the in situ formation of Boc- and Cbz-protected amines, respectively.[1][5]
| Trapping Nucleophile | Product | Common Application |
| Water (H₂O) | Primary Amine (R-NH₂) | Synthesis of primary amines |
| tert-Butanol (t-BuOH) | Boc-protected Amine (R-NHBoc) | Amine protection in multi-step synthesis |
| Benzyl Alcohol (BnOH) | Cbz-protected Amine (R-NHCbz) | Amine protection in multi-step synthesis |
| Amine (R'-NH₂) | Unsymmetrical Urea (R-NH-CO-NH-R') | Synthesis of urea derivatives |
Q3: The reaction is sluggish, and upon increasing the temperature, I see a complex mixture of products. How can I promote the rearrangement without decomposition?
A3: Excessively high temperatures can lead to undesired side reactions and decomposition. The thermal stability of the acyl azide and the isocyanate is substrate-dependent.
Causality: While the Curtius rearrangement requires thermal energy, high temperatures can promote alternative decomposition pathways for the acyl azide or the isocyanate. Forcing the reaction at very high temperatures can lead to the formation of nitrenes from the acyl azide, which can undergo a variety of undesired insertion reactions.[10]
Optimization Strategies:
-
Catalysis: The use of Lewis or Brønsted acids can catalyze the rearrangement, often lowering the required temperature by up to 100 °C.[2] Boron trifluoride (BF₃) and other Lewis acids have been shown to be effective.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Experiment with a range of anhydrous, aprotic solvents (e.g., toluene, THF, dioxane) to find the optimal conditions for your substrate.
-
Gradual Temperature Increase: Instead of immediately heating to a high temperature, gradually increase the temperature while monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).
Q4: My starting material contains other nucleophilic groups. Am I at risk of intramolecular cyclization?
A4: Yes, intramolecular reactions are a significant possibility and a common synthetic strategy. If the starting carboxylic acid contains a suitably positioned internal nucleophile (e.g., an alcohol or amine), the isocyanate intermediate can be trapped intramolecularly to form cyclic carbamates or ureas.
Causality: Intramolecular reactions are often kinetically favored over intermolecular reactions. If a nucleophilic group can form a 5- or 6-membered ring by attacking the isocyanate, this cyclization can be the dominant reaction pathway.
Caption: Intramolecular trapping of the isocyanate by a pendant hydroxyl group.
Minimization and Synthetic Utility:
-
To Avoid Cyclization: If intramolecular cyclization is a byproduct, the internal nucleophile must be protected prior to the Curtius rearrangement. Standard protecting group strategies for alcohols and amines should be employed.
-
As a Synthetic Strategy: This intramolecular variant is a powerful tool for the synthesis of heterocyclic compounds. By designing substrates with appropriately positioned nucleophiles, a wide range of cyclic structures can be accessed.
Q5: What are the primary safety concerns with the Curtius rearrangement, and how do they relate to byproduct formation?
A5: The primary safety hazards are the use of azides and the formation of isocyanates.
Safety and Byproduct Considerations:
-
Azides: Sodium azide and organic azides are toxic and potentially explosive, especially when heated or in the presence of heavy metals.[2] Using reagents like diphenylphosphoryl azide (DPPA) can mitigate some of these risks as it avoids the isolation of the acyl azide.[3][11][12][13]
-
Isocyanates: Isocyanates are reactive, and many are irritants or sensitizers.[2] It is crucial to handle them in a well-ventilated fume hood and avoid inhalation or skin contact. The formation of byproducts often means that unreacted isocyanate remains in the reaction mixture, posing a risk during workup and purification.
-
Pressure Buildup: The rearrangement evolves nitrogen gas, which can lead to a dangerous pressure buildup in a closed system.[2] Always ensure the reaction vessel is properly vented.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Urea Byproduct using DPPA
This protocol emphasizes the rigorous anhydrous conditions necessary to prevent urea formation.
-
Preparation: Oven-dry all glassware overnight and assemble under a positive pressure of argon or nitrogen.
-
Reagents: To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous toluene (0.1 M) is added triethylamine (1.2 eq).
-
Acyl Azide Formation: Diphenylphosphoryl azide (DPPA) (1.1 eq) is added dropwise at room temperature. The mixture is stirred for 30 minutes.
-
Rearrangement: The reaction is heated to 80-100 °C and monitored by TLC or IR for the disappearance of the acyl azide.
-
Trapping: After the rearrangement is complete, the reaction is cooled to room temperature.
-
For Carbamate: The desired alcohol (e.g., tert-butanol, 3.0 eq) is added, and the mixture is stirred until the isocyanate is consumed.
-
For Amine: The reaction is carefully quenched by the slow addition of water.
-
-
Workup and Purification: The reaction is worked up by extraction and purified by column chromatography.
References
- Almac Group. (2020, November 6). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging.
- Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
- Wikipedia contributors. (n.d.). Curtius rearrangement. In Wikipedia.
- BenchChem. (2025). Optimization of reaction conditions for the Curtius rearrangement. BenchChem.
- Vapourtec Ltd. (n.d.). Curtius Rearrangements as a Continuous Flow Process. Vapourtec.
- Organic Chemistry Portal. (n.d.). Curtius Rearrangement.
- Ghosh, A. K., Brindisi, M., & Sarkar, A. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace.
- Ghosh, A. K., Sarkar, A., & Brindisi, M. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
- Alfa Chemistry. (n.d.). Curtius Rearrangement. Alfa Chemistry.
- Allen, A. (n.d.).
- Slideshare. (n.d.). Curtius rearrgment.
- StudySmarter. (2023, October 21). Curtius Rearrangement: DPPA & Mechanism - Review & Example. StudySmarter.
- Illinois State University. (n.d.). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving. ISU ReD.
- ResearchGate. (n.d.).
- Common Organic Chemistry. (n.d.). Curtius Rearrangement - Common Conditions.
- TCI Chemicals. (n.d.). Diphenyl Phosphorazidate (DPPA)
- Google Patents. (n.d.).
- National Institutes of Health. (2023, February 3).
- ResearchGate. (n.d.).
- Lebel, H., & Leogane, O. (n.d.). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas.
- Ley, S. V. (n.d.). Curtius Reactions. Professor Steven V. Ley Research Group.
- NROChemistry. (n.d.). Curtius Rearrangement.
- Mettler Toledo. (n.d.).
- Ghosh, A. K., Brindisi, M., & Sarkar, A. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
- Royal Society of Chemistry. (2024, December 12). Isocyanate-based multicomponent reactions. RSC Advances.
- ResearchGate. (2025, August 9). VII.
- Springer. (n.d.).
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 6. Curtius rearrgment | PPTX [slideshare.net]
- 7. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 8. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 9. Curtius Rearrangement [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. tcichemicals.com [tcichemicals.com]
- 13. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Hofmann Rearrangement for Cubanamine Synthesis
Welcome to the technical support center dedicated to optimizing the Hofmann rearrangement for the synthesis of cubanamine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of applying this classic reaction to the unique and sterically demanding cubane framework. Here, we provide in-depth troubleshooting guidance and frequently asked questions to address the specific challenges you may encounter during your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address and resolve specific issues that may arise during the synthesis of cubanamine via the Hofmann rearrangement of cubanecarboxamide.
Question 1: Why is the yield of my cubanamine synthesis unexpectedly low?
Answer:
Low yields in the Hofmann rearrangement of cubanecarboxamide are a frequent challenge, often stemming from a combination of factors related to reagent stability, side reactions, and the inherent steric hindrance of the cubane cage.
-
Degradation of the Hypobromite Reagent: The sodium hypobromite (NaOBr) solution, typically prepared in situ from bromine and sodium hydroxide, is thermally unstable. Decomposition of this reagent before it can effectively react with the cubanecarboxamide is a primary cause of low yields.
-
Solution: Prepare the sodium hypobromite solution at low temperatures (0-5 °C) and use it immediately. The bromine should be added slowly to a cold, stirred solution of sodium hydroxide to ensure complete and rapid formation of the active reagent.[1]
-
-
Urea Byproduct Formation: The newly formed cubanamine is nucleophilic and can attack the cubyl isocyanate intermediate, leading to the formation of an insoluble and difficult-to-remove N,N'-dicubylurea byproduct.
-
Solution: Maintain a high concentration of hydroxide in the reaction mixture. This promotes the rapid hydrolysis of the isocyanate to the corresponding carbamic acid, which then decarboxylates to the desired cubanamine, outcompeting the reaction with already formed amine.[1]
-
-
Incomplete Reaction: The starting cubanecarboxamide may not be fully consumed due to its poor solubility or insufficient reagent stoichiometry.
-
Solution: Ensure accurate stoichiometry of all reagents. A slight excess of the hypobromite solution may be necessary to drive the reaction to completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
Question 2: I'm observing a significant amount of a white, insoluble precipitate. What is it, and how can I minimize its formation?
Answer:
The most likely identity of this white, insoluble precipitate is the N,N'-dicubylurea byproduct mentioned previously. Its formation is a clear indication that the cubyl isocyanate intermediate is reacting with the cubanamine product faster than it is being hydrolyzed.
-
Prevention Strategies:
-
Maintain High Base Concentration: A sufficiently high concentration of sodium hydroxide is critical to favor the hydrolysis of the isocyanate over its reaction with the amine product.
-
Control Reaction Temperature: While the initial formation of the N-bromoamide and the rearrangement are typically performed at low temperatures, a slight, controlled increase in temperature after the rearrangement step can sometimes accelerate the hydrolysis of the isocyanate. However, this must be carefully optimized to avoid degradation of the product and other side reactions.
-
Alternative Workup: If urea formation is persistent, consider trapping the isocyanate intermediate. Instead of aqueous hydrolysis, the reaction can be quenched with an alcohol (e.g., methanol or tert-butanol) to form a more soluble and easily separable carbamate, which can then be hydrolyzed to the amine in a separate step.[1]
-
Question 3: How can I be sure the Hofmann rearrangement is occurring and not an alternative reaction pathway?
Answer:
The primary evidence for a successful Hofmann rearrangement is the formation of a primary amine with one less carbon atom than the starting amide.[1]
-
Confirmation Techniques:
-
Mass Spectrometry (MS): The mass spectrum of the product should show the molecular ion peak corresponding to the molecular weight of cubanamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will show characteristic shifts for the protons and carbons of the cubane cage and the amine group, and importantly, the absence of the carbonyl carbon signal from the starting amide.
-
Infrared (IR) Spectroscopy: The disappearance of the amide C=O stretch and the appearance of N-H stretching bands are indicative of the conversion.
-
A key feature of the Hofmann rearrangement is the retention of configuration at the migrating carbon. While not a chiral center in the case of cubanecarboxamide, this principle underscores the concerted nature of the rearrangement step.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hofmann rearrangement in the context of cubanamine synthesis?
A1: The reaction proceeds through several key steps:
-
N-Bromination: The cubanecarboxamide is deprotonated by the base (NaOH), and the resulting anion reacts with bromine to form an N-bromocubanecarboxamide.
-
Second Deprotonation: A second proton is abstracted from the nitrogen by the base, forming an unstable N-bromoamide anion.
-
Rearrangement: The cubyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming a cubyl isocyanate intermediate. This is the characteristic step of the rearrangement.
-
Hydrolysis and Decarboxylation: The cubyl isocyanate is then hydrolyzed by water in the basic solution to a carbamic acid, which is unstable and spontaneously loses carbon dioxide to yield the final product, cubanamine.[1]
Q2: Are there alternative reagents I can use instead of bromine and sodium hydroxide?
A2: Yes, several modifications to the classical Hofmann rearrangement exist, which may offer advantages for a sterically hindered substrate like cubanecarboxamide. These include:
-
N-Bromosuccinimide (NBS): Can be used as a source of electrophilic bromine under basic conditions.
-
Lead Tetraacetate: This reagent can effect the rearrangement under non-aqueous conditions, which might be advantageous if the starting material has poor solubility in water.
-
Hypervalent Iodine Reagents: Reagents like (bis(trifluoroacetoxy)iodo)benzene (PIFA) can promote the rearrangement under milder conditions, potentially reducing side reactions.[1]
Q3: How does the steric hindrance of the cubane cage affect the reaction?
A3: The bulky and rigid structure of the cubane cage can influence the reaction in several ways:
-
Reduced Reaction Rates: The approach of reagents to the amide functionality may be slowed down, requiring longer reaction times or more forcing conditions.
-
Solubility Issues: Cubanecarboxamide may have limited solubility in the aqueous reaction medium, which can hinder the reaction. The use of co-solvents may be necessary, but their compatibility with the strong base and oxidizing conditions must be carefully considered.
-
Increased Propensity for Side Reactions: If the desired rearrangement is slow, competing side reactions may become more prominent.
Q4: What are the best practices for purifying cubanamine after the reaction?
A4: Purification can be challenging due to the potential for urea byproduct formation and the basic nature of the product.
-
Extraction: After the reaction is complete, the mixture should be cooled and extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane). The basic nature of cubanamine means it will be in its freebase form and soluble in organic solvents.
-
Acid-Base Extraction: To separate the amine from neutral byproducts, an acid-base extraction can be performed. The organic layer can be washed with a dilute acid (e.g., HCl), which will protonate the cubanamine and draw it into the aqueous layer. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified amine.
-
Chromatography: If impurities persist, column chromatography on silica gel may be employed. A solvent system containing a small amount of a basic modifier (e.g., triethylamine) is often necessary to prevent the amine from streaking on the acidic silica gel.
Data Summary and Protocols
Table 1: Key Reaction Parameters and Their Influence
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C for NaOBr formation and initial reaction; controlled warming may be tested for isocyanate hydrolysis. | Minimizes hypobromite degradation and side reactions.[1] |
| Base Concentration | High (e.g., >2 M NaOH) | Promotes rapid hydrolysis of the isocyanate, minimizing urea formation.[1] |
| Reagent Stoichiometry | Slight excess of Br2 and NaOH relative to cubanecarboxamide. | Ensures complete consumption of the starting material. |
| Reaction Time | Monitored by TLC or LC-MS | Varies depending on scale and specific conditions; monitoring is key to optimization. |
Experimental Protocol: Synthesis of Cubanamine via Hofmann Rearrangement
Disclaimer: This is a general protocol and should be adapted and optimized for your specific laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of Sodium Hypobromite Solution:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, prepare a solution of sodium hydroxide in water.
-
Slowly add bromine to the cold, vigorously stirred NaOH solution. The color of the bromine should disappear as it reacts to form sodium hypobromite. Use this solution immediately.
-
-
Reaction with Cubanecarboxamide:
-
In a separate flask, suspend cubanecarboxamide in water.
-
Cool the suspension in an ice bath and slowly add the freshly prepared sodium hypobromite solution.
-
Stir the reaction mixture at low temperature for a designated period, monitoring the disappearance of the starting material by TLC.
-
-
Hydrolysis and Workup:
-
Once the rearrangement is complete (as indicated by TLC), the reaction mixture can be gently warmed to facilitate the hydrolysis of the isocyanate.
-
Cool the mixture to room temperature and extract with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cubanamine.
-
-
Purification:
-
Purify the crude product using the acid-base extraction method described in the FAQs or by column chromatography.
-
Visualizing the Process
Diagram 1: Hofmann Rearrangement Workflow
Caption: A simplified workflow for the synthesis of cubanamine via the Hofmann rearrangement.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in cubanamine synthesis.
References
-
Wikipedia. Hofmann rearrangement. [Link]
Sources
Technical Support Center: Challenges in the Scale-Up Synthesis of Cubane-Containing Compounds
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of cubane-containing compounds. The unique, highly strained cubane scaffold offers exciting opportunities as a benzene bioisostere in medicinal chemistry and as a component in advanced materials.[1][2][3][4] However, its synthesis, particularly at scale, presents a unique set of challenges rooted in its inherent strain energy and multi-step reaction sequences.
This guide is structured to provide practical, field-proven insights into common issues encountered during scale-up. We will move from frequently asked questions to in-depth troubleshooting guides for specific synthetic steps, providing not just protocols, but the causal logic behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of cubane derivatives from grams to kilograms?
A1: The scale-up of cubane synthesis is fundamentally challenging due to a combination of factors. The multi-step nature of the classic Eaton synthesis (and its subsequent improvements) means that overall yield is highly sensitive to the efficiency of each individual step.[5] Key transformations, such as the intramolecular [2+2] photocycloaddition and the Favorskii rearrangement, require highly specific and optimized conditions that can be difficult to replicate on a larger scale.[6][7] Furthermore, the high strain energy of the cubane core makes it susceptible to decomposition under certain conditions, particularly in the presence of transition metal catalysts or at elevated temperatures, which complicates purification and subsequent functionalization.[8][9]
Q2: Which synthetic steps are the most critical bottlenecks during scale-up?
A2: Two steps historically present the most significant bottlenecks:
-
The Photochemical [2+2] Cycloaddition: This step is crucial for forming the cage structure. When scaling up from lab-scale batch reactors, issues of light penetration, reaction time, and heat management become critical. Fouling of the reactor surface can also occur, reducing quantum efficiency.[6]
-
The Favorskii Rearrangement: This ring-contraction step is vital for forming the cubane core from a larger caged precursor.[10][11] Achieving high yields and preventing side reactions on a large scale requires careful control over base concentration, temperature, and addition rates.[7]
Q3: Is continuous-flow chemistry a viable strategy for producing cubane compounds at an industrial scale?
A3: Absolutely. Continuous-flow technology is particularly well-suited for addressing the challenges of the photochemical cycloaddition step. Flow reactors offer superior light penetration, precise control over residence time, and excellent heat exchange, which are difficult to manage in large batch reactors.[12] Several studies have demonstrated successful decagram-scale synthesis of key cubane intermediates, like dimethyl 1,4-cubanedicarboxylate, using homemade or commercial flow photoreactors, significantly reducing reaction times compared to batch processes.[6]
Q4: What are the most important safety considerations when working with cubane synthesis at scale?
A4: Safety is paramount. Several intermediates and reagents require careful handling. Notably, cubane-1,4-dicarboxylic acid has been reported to be shock-sensitive and can decompose energetically, especially at elevated temperatures.[6][13] Standard precautions for handling potent chemicals are necessary, but specific attention should be paid to the thermal stability of all isolated intermediates. A thorough thermal hazard evaluation (e.g., using Differential Scanning Calorimetry) is strongly recommended before heating any cubane derivative to high temperatures on a large scale.[9][13]
Troubleshooting Guides
Guide 1: The Photochemical [2+2] Cycloaddition Step
This intramolecular cycloaddition is the cornerstone of building the cubane cage. Low yields at this stage will severely impact the entire synthesis.
Q: My photocycloaddition reaction is slow, incomplete, or has stalled entirely upon scale-up. What are the likely causes and solutions?
A: This is a common issue when moving from a small flask to a larger reactor. The root cause is almost always related to photon and mass transfer.
Causality & Explanation: The efficiency of a photochemical reaction depends on the precursor molecules absorbing photons of a specific wavelength. In a large batch reactor, the Beer-Lambert law dictates that light intensity decreases exponentially as it passes through the solution. Molecules in the center of the reactor receive far fewer photons than those at the surface, leading to an inefficient reaction. Furthermore, impurities in the starting material can act as internal filters or quenchers, and product precipitation can foul the lamp immersion well, blocking light entirely.[6]
Troubleshooting Workflow:
Caption: Troubleshooting logic for the photochemical cycloaddition step.
Recommended Solutions:
-
Transition to Continuous Flow: This is the most robust solution for scale-up. A flow reactor with narrow-bore FEP tubing ensures that the entire reaction volume is irradiated uniformly. This has been shown to increase theoretical productivity from milligrams per hour to grams per hour.[6]
-
Optimize Wavelength and Power: While high-power mercury lamps are traditional, they can sometimes cause fouling. UV-B lamps (broadband 280-370 nm or narrowband ~311 nm) are often preferred for this reaction and are more readily available for commercial scale-up.[6]
-
Purify the Precursor: The starting caged dione should be recrystallized to remove colored impurities that can absorb light and prevent fouling of the reactor tubing.[6]
-
Consider a Photosensitizer: Recent research has shown that a cheap and widely available photosensitizer like benzophenone can allow the reaction to proceed efficiently using lower-energy LED lights instead of expensive UV lamps, representing a significant process optimization.[14]
| Parameter | Batch Reactor (Lab Scale) | Flow Reactor (Pilot Scale) | Rationale for Change |
| Lamp | 450 W Mercury Lamp | 36 W UV-B Lamp Array | UV-B is often more efficient and avoids harsh UV-C that can cause fouling.[6] |
| Volume | 500 mL | 54 mL (total reactor volume) | Small, irradiated volume at any given time ensures high photon flux. |
| Reaction Time | >48 hours | 30-45 minutes (residence time) | Drastic reduction in process time due to superior efficiency.[6] |
| Productivity | ~mg/hour | >3 g/hour | Demonstrates the immense throughput advantage of flow chemistry.[6] |
Guide 2: The Double Favorskii Rearrangement
Q: My Favorskii rearrangement is giving low yields of the cubane dicarboxylic acid, with a significant amount of an open-cage byproduct. How can I optimize this step?
A: Inconsistent yields in the Favorskii rearrangement often stem from competing side reactions or incomplete conversion. The choice of base and reaction conditions is critical to favoring the desired ring contraction pathway.
Causality & Explanation: The Favorskii rearrangement proceeds via the formation of a cyclopropanone intermediate from an α-halo ketone.[7] However, under certain conditions, particularly with hindered substrates or specific base/solvent combinations, a competing pathway known as the Haller-Bauer reaction (cleavage of the keto group) can occur, leading to open-cage byproducts and reducing the overall yield.[15] The choice of esterification conditions after the rearrangement can also be crucial; harsh conditions can degrade the product.[15]
Recommended Solutions:
-
Optimize Base and Solvent: The reaction is typically run with a strong base like sodium hydroxide in an aqueous or alcoholic solvent. The concentration of the base and the reaction temperature must be carefully controlled to prevent side reactions. More forcing conditions (e.g., higher temperature, higher base concentration) may be needed for the second ring contraction compared to the first.[15]
-
Control Reaction Temperature: Perform the reaction at or below room temperature to minimize the risk of thermal rearrangement or decomposition of the highly strained intermediates.[8]
-
Use Milder Esterification Conditions: If esterifying the resulting diacid, avoid harsh acid-mediated conditions. Using diazomethane, while hazardous and not ideal for large scale, has been shown to be milder. Alternatively, conversion to the diacyl chloride followed by reaction with an alcohol can be a more controlled approach.[10][15]
Guide 3: Cubane Cage Stability & Cross-Coupling Reactions
Q: I am attempting a palladium-catalyzed cross-coupling on a functionalized cubane, but I am only isolating rearranged products like cuneane or cyclooctatetraene. Is my cubane decomposing?
A: Yes, this is a well-documented issue. The cubane cage is kinetically stable but thermodynamically poised for rearrangement. Standard transition-metal catalysts used in cross-coupling are often incompatible with the cubane scaffold.
Causality & Explanation: The mechanism of catalysts like palladium and nickel often involves oxidative insertion into C-C or C-H bonds. With the highly strained bonds of the cubane cage, these metals can readily catalyze a strain-releasing valence isomerization, leading to the more stable cuneane or cyclooctatetraene isomers.[16]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting cubane cross-coupling reactions.
Recommended Solutions:
-
Switch to Copper Catalysis: Copper-mediated cross-coupling reactions have proven to be much more compatible with the cubane scaffold. The mechanism is less likely to initiate the decomposition of the cage.[8] Recent advances have demonstrated successful copper-mediated decarboxylative amination and arylation starting from cubane carboxylic acids.[16]
-
Employ "Cubane-Friendly" Conditions:
-
Low Temperatures: Always perform reactions at or below room temperature whenever possible.[8]
-
Metal-Free Reactions: If the desired transformation can be achieved without a transition metal (e.g., Curtius rearrangement for amine synthesis, classical amide bond formation), these routes are preferred.[17]
-
Non-Polar Solvents: Using non-polar solvents can disfavor ionic rearrangement pathways that might contribute to decomposition.[8]
-
Experimental Protocols
Protocol: Pilot-Scale Synthesis of Dimethyl 1,4-Cubanedicarboxylate
This protocol is adapted from established, scalable procedures and is designed for multi-gram production.[17][18] It follows the key transformations from the caged dione intermediate.
Step 1: Intramolecular [2+2] Photocycloaddition (Flow)
-
Apparatus: A continuous-flow photoreactor (e.g., Vapourtec UV-150 or similar) equipped with FEP tubing and a high-power UV-B lamp (e.g., 36 W).
-
Procedure:
-
Prepare a solution of the recrystallized caged dione precursor (e.g., endo-2,4-dibromodicyclopentadiene-1,8-dione) in an appropriate solvent mixture (e.g., acidic methanol/water) at a concentration of ~0.15 M.
-
Filter the solution to prevent particulates from clogging the reactor tubing.
-
Pump the solution through the photoreactor at a flow rate calculated to achieve a residence time of 30-45 minutes. Maintain the reactor temperature at ~20°C.
-
Collect the product mixture at the reactor outlet. Conversion can be monitored by ¹H NMR. The output contains the caged product, which is often carried forward without isolation.
-
Step 2: Double Favorskii Rearrangement
-
Procedure:
-
To the crude product mixture from the photocycloaddition, add a solution of 25% w/w sodium hydroxide.
-
Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress should be monitored for the consumption of the caged intermediate.
-
Once the reaction is complete, carefully acidify the mixture with cold, concentrated hydrochloric acid to a pH of ~2.
-
The precipitated solid, cubane-1,4-dicarboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
Safety Note: Cubane-1,4-dicarboxylic acid is known to be shock-sensitive. Avoid mechanical shock and heating of the dry solid.[6]
-
Step 3: Esterification
-
Procedure:
-
Suspend the crude cubane-1,4-dicarboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 12-24 hours until the solid fully dissolves and TLC/LCMS analysis indicates complete conversion to the diester.
-
Cool the reaction mixture and neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, dimethyl 1,4-cubanedicarboxylate, can be purified by recrystallization from a suitable solvent like methanol or MEK to yield a white crystalline solid.
-
| Step | Product | Typical Yield (from previous step) | Reference |
| Photocycloaddition | Cage Compound | >95% (conversion) | [19] |
| Favorskii Rearrangement | Cubane-1,4-dicarboxylic Acid | 50-60% | [6] |
| Esterification | Dimethyl 1,4-Cubanedicarboxylate | ~90% | [17] |
| Overall Yield | ~25% | [5] |
References
-
Vapourtec. (n.d.). Photochemical synthesis of Cubanes. Vapourtec. Retrieved from [Link]
-
St. Jean, D. J., et al. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. ePrints Soton. Retrieved from [Link]
-
Williams, C. M., et al. (2023). A practical synthesis of 1,3-disubstituted cubane derivatives. Royal Society of Chemistry. Retrieved from [Link]
-
Berkeley Science Review. (2016). The curious case of cubane. Berkeley Science Review. Retrieved from [Link]
-
Petrolpark. (2022). Synthesis of Cubane. Petrolpark. Retrieved from [Link]
-
Wikipedia. (n.d.). Cubane. Wikipedia. Retrieved from [Link]
-
Total Synthesis. (2023). Genius CUBANE Synthesis by Nobel Laureate & Overpriced Drugs | Organic Chemistry (MacMillan). YouTube. Retrieved from [Link]
-
University of Bristol School of Chemistry. (n.d.). Synthesis. University of Bristol. Retrieved from [Link]
-
Chalmers, B. A., et al. (2018). Cubanes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Retrieved from [Link]
-
Maxfield MED. (2023). A New Cubane Update: What You Need to Know, Plus a Catastrophic Failure. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Wikipedia. Retrieved from [Link]
-
Popov, I. A., et al. (2019). Kinetic stability of nitrogen cubane inside the fullerene cage: Molecular dynamics study. AIP Publishing. Retrieved from [Link]
-
Chemistry World. (2023). Boosting cubane synthesis with photosensitizers. Chemistry World. Retrieved from [Link]
-
Chemistry World. (2023). Cubanes help drugs take the strain. Chemistry World. Retrieved from [Link]
-
Wiesenfeldt, M. P., et al. (2023). General Access to Cubanes as Benzene Bioisosteres. Macmillan Group - Princeton University. Retrieved from [Link]
-
Tsanaktsidis, J., et al. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. ACS Publications. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Favorskii Rearrangement. YouTube. Retrieved from [Link]
-
Cole, A. J., et al. (2021). Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2025). Expanded Cubane: Synthesis of a Cage Compound with a C56 Core by Acetylenic Scaffolding and Gas-Phase Transformations into Fullerenes. ResearchGate. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2025). Synthesis of cubane and cubane related compounds / derivatives. Sciencemadness. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2025). Synthesis of cubane and cubane related compounds / derivatives. Sciencemadness. Retrieved from [Link]
-
Reddit. (2022). Help ! I'm am running a Cubane synthesis and have been doing the bromination step on the cyclopentanone ethyl ketal and cannot for the life of me get the tri bromo ketal to crystallize out !. Reddit. Retrieved from [Link]
-
PubMed. (2018). Cubanes in Medicinal Chemistry. PubMed. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012). Functionalization and polymerization of cubane. Sciencemadness. Retrieved from [Link]
-
That Chemist. (2025). I'm doing a Large Scale Cubane Synthesis [Episode 1]. YouTube. Retrieved from [Link]
-
Maxfield MED. (2023). Finally Had A Cubane Synthesis Breakthrough. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. ResearchGate. Retrieved from [Link]
Sources
- 1. The curious case of cubane [berkeleysciencereview.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis [ch.ic.ac.uk]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. petrolpark.co.uk [petrolpark.co.uk]
- 11. youtube.com [youtube.com]
- 12. vapourtec.com [vapourtec.com]
- 13. researchgate.net [researchgate.net]
- 14. Boosting cubane synthesis with photosensitizers | Opinion | Chemistry World [chemistryworld.com]
- 15. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Cuban-1-amine derivatives vs. benzene analogs in biological assays.
A Comparative Guide to Cubane-1-amine Derivatives vs. Benzene Analogs in Biological Assays
For decades, the flat, aromatic benzene ring has been a cornerstone of medicinal chemistry. However, its inherent properties can lead to metabolic liabilities and suboptimal pharmacokinetic profiles. Enter cubane, a saturated, three-dimensional hydrocarbon that offers a compelling alternative. This guide provides a comprehensive comparison of cubane-1-amine derivatives and their benzene analogs, supported by experimental data, to illuminate the potential of this unique scaffold in modern drug development.
The Rationale for Cubane as a Benzene Bioisostere
The concept of a bioisostere, a chemical substituent that can be interchanged with another without significantly altering the biological activity of the molecule, is a powerful tool in drug design. Cubane has emerged as an excellent bioisostere for the benzene ring due to several key factors:
-
Geometric Mimicry: The diagonal distance across the cubane cage (approximately 2.72 Å) closely matches the diameter of a benzene ring (approximately 2.79 Å)[1]. This structural similarity allows cubane to fit into the same binding pockets as its aromatic counterpart, often without loss of biological activity[1].
-
Improved Physicochemical Properties: The replacement of a planar benzene ring with a non-planar, saturated cubane scaffold can significantly improve a compound's physicochemical properties. This includes disrupting π-π stacking interactions, which can lead to enhanced aqueous solubility and improved bioavailability[1].
-
Enhanced Metabolic Stability: The C-H bonds in the cubane cage are stronger and less susceptible to oxidative metabolism compared to the C-H bonds of a benzene ring[1]. This increased metabolic stability can lead to a longer half-life and reduced formation of potentially toxic metabolites[1].
Comparative Physicochemical and Pharmacokinetic Properties
Experimental data from studies comparing cubane-containing drugs with their benzene analogs provide compelling evidence for the advantages of this bioisosteric replacement. A notable example is the comparison of "Cuba-Lumacaftor," a cubane-containing analog of the cystic fibrosis drug lumacaftor.
| Property | Benzene Analog (Lumacaftor) | Cubane Analog (Cuba-Lumacaftor) | Reference |
| Aqueous Solubility | pH-dependent, lower solubility | pH-independent, higher solubility | [2] |
| Metabolic Stability (CLint) | 11.96 µL/min/10⁶ cells | 6.98 µL/min/10⁶ cells | [2] |
As the data indicates, the cubane analog exhibits significantly improved, pH-independent solubility, which can lead to better absorption in the gastrointestinal tract[2]. Furthermore, the intrinsic clearance (CLint) value is nearly halved, demonstrating a marked increase in metabolic stability[2].
Comparative Biological Activity: A Look at Kinase Inhibition
The potential of cubane bioisosteres extends to modulating biological activity. A study on analogs of the kinase inhibitor imatinib provides insights into how the cubane scaffold can influence inhibitory activity and cytotoxicity.
| Compound | ABL1 Kinase Inhibition (IC₅₀, µM) | K562 Cell Line Cytotoxicity (IC₅₀, µM) | SUP-B15 Cell Line Cytotoxicity (IC₅₀, µM) | Reference |
| Imatinib (Benzene Analog) | 0.11 | ~1 | ~1 | [3][4] |
| Cubane Analog (Im-6) | >10 | 0.5 | 0.5 | [3][4] |
| Cyclohexyl Analog | >10 | 0.5 | 0.5 | [3][4] |
In this case, while the direct inhibitory activity against the ABL1 kinase was reduced in the cubane analog, its cytotoxicity against cancer cell lines (K562 and SUP-B15) was comparable to or even slightly better than the parent compound[3][4]. This suggests that the cubane scaffold can modulate the biological activity profile, potentially through off-target effects, opening new avenues for drug discovery[3].
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
To provide a practical understanding of how the metabolic stability of these compounds is assessed, the following is a detailed protocol for an in vitro assay using human liver microsomes.
Objective: To determine the intrinsic clearance (CLint) of a test compound (cubane-1-amine derivative or its benzene analog) by measuring its rate of disappearance in the presence of human liver microsomes and NADPH.
Materials:
-
Test compound and benzene analog (10 mM stock solutions in DMSO)
-
Pooled human liver microsomes (20 mg/mL stock)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
Thaw human liver microsomes at 37°C.
-
Dilute the microsomes to a final concentration of 0.5 mg/mL in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Compound Incubation:
-
Add the test compound or its benzene analog to the microsomal solution to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes with shaking.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½ = 0.693/k).
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
-
Causality Behind Experimental Choices:
-
Human Liver Microsomes: These contain a high concentration of cytochrome P450 enzymes, which are the primary drivers of phase I metabolism for many drugs.
-
NADPH Regenerating System: This is crucial as NADPH is a required cofactor for CYP450 enzyme activity. A regenerating system ensures a constant supply of NADPH throughout the incubation period.
-
Quenching with Acetonitrile: Acetonitrile serves to stop the enzymatic reaction by precipitating the proteins (enzymes) and also prepares the sample for LC-MS/MS analysis.
-
Internal Standard: This is used to correct for variations in sample processing and instrument response, ensuring accurate quantification.
Visualizing the Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams have been generated.
Caption: Logic flow of structure-activity relationship comparison.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Conclusion
The strategic replacement of benzene rings with cubane-1-amine scaffolds presents a promising avenue for the development of safer and more effective drugs. The available data strongly suggests that this bioisosteric substitution can lead to significant improvements in key pharmacokinetic properties such as solubility and metabolic stability, while often maintaining or even enhancing biological activity. As synthetic methodologies for accessing diverse cubane derivatives continue to advance, we can expect to see a growing number of cubane-containing drug candidates entering preclinical and clinical development. This guide serves as a foundational resource for researchers looking to harness the unique potential of the cubane scaffold in their drug discovery programs.
References
-
MacMillan, D. W. C., et al. (2023). General Access to Cubanes as Benzene Bioisosteres. Nature, 618(7965), 513–518. [Link]
-
MacMillan Group, Princeton University. (2023). General Access to Cubanes as Benzene Bioisosteres. Retrieved from [Link]
-
Nicolaou, K. C., et al. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. ChemMedChem, 11(1), 58-65. [Link]
-
Wiesenfeldt, M. P., et al. (2023). General access to cubanes as benzene bioisosteres. Nature, 618(7965), 513-518. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. Retrieved from [Link]
-
Bienta. (n.d.). Aqueous Solubility Assay. Retrieved from [Link]
Sources
A Comparative Guide to Cubane as a Phenyl Bioisostere in Drug Design
In the landscape of modern medicinal chemistry, the strategic replacement of molecular fragments to optimize drug-like properties is a cornerstone of successful drug discovery. This guide provides an in-depth comparative analysis of cubane as a saturated, three-dimensional bioisostere for the ubiquitous phenyl ring. We will delve into the synthetic accessibility, comparative physicochemical properties, metabolic stability, and biological implications of this unique scaffold, supported by experimental data and case studies.
The Rationale for Phenyl Bioisosteres and the Emergence of Cubane
The phenyl group is a prevalent motif in pharmaceuticals, offering a rigid scaffold for orienting functional groups. However, its aromatic nature can lead to metabolic liabilities through oxidative metabolism by cytochrome P450 enzymes, potentially forming toxic metabolites.[1] Furthermore, the planarity of the phenyl ring can contribute to intermolecular π-π stacking, which may result in poor aqueous solubility and undesirable pharmacokinetic profiles.[1][2]
The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, has driven the exploration of phenyl substitutes.[3] An ideal bioisostere should mimic the size and geometry of the original group while offering improved physicochemical and pharmacokinetic properties.[4][5] Cubane, a highly strained, saturated hydrocarbon (C₈H₈), was first proposed as a potential phenyl bioisostere by Philip Eaton due to its remarkable geometric similarity to a para-disubstituted benzene ring.[1][2][6]
Structural and Geometric Comparison
A primary consideration for a phenyl bioisostere is its ability to spatially mimic the parent aromatic ring. The cubane cage offers a surprisingly close geometric match to benzene.
| Property | Cubane | Benzene |
| Diagonal Distance (Å) | 2.72[6] | 2.79[6] |
| C-C Bond Length (Å) | 1.57[7] | 1.40[1] |
| Geometry | Saturated, Cubic | Aromatic, Planar |
| Hybridization | sp³ | sp² |
Table 1: Comparison of key geometric and structural properties of cubane and benzene.
The close match in the diagonal distance between 1,4-disubstituted cubane and a para-disubstituted benzene ring allows for the preservation of crucial pharmacophoric interactions.[6] The key difference lies in the three-dimensional, saturated nature of the cubane core, which can offer distinct advantages in drug design.[1]
Synthetic Accessibility: From Curiosity to Practicality
Historically, the intricate and lengthy synthesis of cubane derivatives limited their widespread application in drug discovery programs.[1] However, recent advancements have made functionalized cubanes more accessible.
The commercially available cubane-1,4-diester serves as a common starting point for the synthesis of various derivatives.[1][2] Methodologies have been developed to access not only 1,4-disubstituted (para) analogues but also the more challenging 1,2- (ortho) and 1,3- (meta) isomers, thus expanding the utility of cubane to mimic a wider range of substitution patterns on the phenyl ring.[1][4][8]
Experimental Protocol: Synthesis of a Monosubstituted Cubane Building Block
A common route to a versatile monosubstituted cubane involves the hydrolysis and subsequent decarboxylation of the commercially available cubane-1,4-diester.
-
Hydrolysis: The cubane-1,4-diester is hydrolyzed to the corresponding monoacid monoester.[2]
-
Acid Chloride Formation: The monoacid is converted to its acid chloride.[2]
-
Photoinduced Decarboxylation: A Barton decarboxylation, or a modification thereof, is employed to yield the monosubstituted cubane.[2]
Caption: Synthetic route to a monosubstituted cubane.
Recent breakthroughs in copper-photoredox catalyzed cross-coupling reactions have further broadened the synthetic toolbox, enabling the introduction of nitrogen, carbon, and trifluoromethyl substituents onto the cubane scaffold.[4][9]
Comparative Physicochemical Properties
The replacement of a phenyl ring with a cubane moiety can significantly impact a molecule's physicochemical properties, which in turn influence its pharmacokinetic profile.
Solubility
The non-planar structure of cubane disrupts the π-π stacking that can occur between phenyl rings in the solid state, which is often a contributing factor to poor aqueous solubility.[1][2] This disruption can lead to improved solubility.
A notable example is "Cuba-Lumacaftor," a cubane-containing analog of the cystic fibrosis drug lumacaftor. This analog demonstrated superior, pH-independent solubility compared to the parent drug.[1][5] This enhanced solubility is critical for improving drug absorption and bioavailability, particularly for orally administered therapeutics.[1]
However, it is important to note that improved solubility is not a universal outcome of phenyl-to-cubane substitution. In some cases, cubane and carborane-substituted compounds have exhibited higher melting points and lower aqueous solubility than their phenyl counterparts.[7]
Lipophilicity
The impact of cubane on lipophilicity is context-dependent. As a saturated hydrocarbon, it is inherently lipophilic. However, its three-dimensional structure can alter the overall shape and surface properties of a molecule, influencing its interaction with both aqueous and lipid environments.
Metabolic Stability: A Key Advantage
One of the most compelling reasons to consider cubane as a phenyl bioisostere is its generally enhanced metabolic stability. The C-H bonds of the cubane cage have a high bond dissociation energy (~109 kcal/mol) and are sterically hindered, making them resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This contrasts with the phenyl ring, which is susceptible to aromatic hydroxylation.[1]
In a study comparing a cubane-containing drug analog to its parent benzene-containing drug, the cubane analog showed significantly increased metabolic stability, with an in vitro intrinsic clearance (CLint) of 6.98 μL/min/10⁶ cells compared to 11.96 μL/min/10⁶ cells for the parent compound.[4][5]
It is crucial to recognize that this is a general trend and not an absolute rule. In an antimalarial drug series, the replacement of a phenyl ring with a cubane led to the cubane core itself becoming a metabolic liability, with enzyme-mediated oxidation observed on the cubane framework.[3][10][11] This highlights the importance of empirical testing in each specific molecular context.
Caption: Generalized metabolic pathways of phenyl vs. cubane.
Biological Activity: Case Studies
The ultimate validation of a bioisosteric replacement is the retention or improvement of biological activity. Several studies have demonstrated the successful application of cubane in this regard.
-
Cuba-Lumacaftor: The substitution of a meta-substituted benzene ring in lumacaftor with a 1,3-disubstituted cubane resulted in a compound with high biological activity and improved metabolic stability.[1]
-
Cubocaine: Replacing the phenyl ring in the local anesthetic benzocaine with a cubane core yielded "cubocaine," which retained or even enhanced the analgesic activity of the parent compound.[1]
-
Cuba-Acecainide: A cubane analog of the antiarrhythmic drug acecainide was synthesized and showed improved physicochemical properties, including enhanced solubility and metabolic stability.[1][5]
These examples underscore that the cubane scaffold can effectively mimic the steric and electronic properties of the phenyl ring required for biological target recognition while conferring beneficial drug-like properties.
Conclusion and Future Perspectives
Cubane has transitioned from a synthetic curiosity to a validated and valuable tool in the medicinal chemist's arsenal for overcoming common drug design challenges associated with the phenyl group. Its geometric similarity, coupled with its potential to enhance solubility and metabolic stability, makes it an attractive bioisostere.
The expanding synthetic accessibility of variously substituted cubanes will undoubtedly accelerate their incorporation into drug discovery pipelines.[4][9] While the effects of this bioisosteric replacement are not universally predictable and require case-by-case evaluation, the growing body of successful examples provides a strong impetus for its continued exploration. As we continue to "escape from flatland" in drug design, three-dimensional scaffolds like cubane will play an increasingly important role in the development of safer and more effective medicines.[12]
References
- Cubanes in medicinal chemistry: synthesis of functionalized building blocks. PubMed.
- Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks.
- Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Figshare.
- Cubanes in Medicinal Chemistry. PubMed.
- Cubane Scaffolds in Drug Design. Biosynth.
- General Access to Cubanes as Benzene Bioisosteres. Macmillan Group - Princeton University.
- Examples of the use of phenyl bioisosteres. (A) Cubane in the...
- General Access to Cubanes as Benzene Bioisosteres. PMC - NIH.
- Cubanes in Medicinal Chemistry.
- Applic
- Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. PubMed.
- Cubanes in Medicinal Chemistry.
- Cubanes in Medicinal Chemistry.
- ChemInform Abstract: Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks.
- Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials.
- Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. UCL Discovery.
- Cubanes help drugs take the strain. Chemistry World.
- Cubanes. University of Bristol.
- Cubane in Drugs?. YouTube.
- General Access to Cubanes as Benzene Bioisosteres.
Sources
- 1. biosynth.com [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. youtube.com [youtube.com]
The Cubane Scaffold: A 3D Bioisostere Engineering Superior Pharmacokinetic Profiles
A Comparative Guide for Drug Development Professionals
In the relentless pursuit of novel therapeutics with optimized efficacy and safety, medicinal chemists are increasingly venturing beyond the flatlands of aromatic scaffolds. The cubane moiety, a unique, three-dimensional, saturated hydrocarbon, is emerging as a powerful bioisosteric replacement for the ubiquitous benzene ring. This guide provides a comprehensive comparison of the pharmacokinetic (PK) profiles of cubane-containing drugs against their non-cubane analogs, supported by experimental data and detailed methodologies, to empower researchers in their drug design and development endeavors.
From Planar to Spherical: The Rationale for Cubane in Drug Design
The benzene ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs. However, its aromatic nature can introduce metabolic liabilities, primarily through oxidative metabolism by cytochrome P450 enzymes, and its planarity may not always be optimal for binding to the three-dimensional topologies of biological targets.[1]
Cubane offers a compelling alternative. As a saturated, strained cage-like structure, it is geometrically similar to benzene in terms of the distance between para-positions, allowing it to serve as a shape mimic.[1] Crucially, its sp³-hybridized carbons and high C-H bond dissociation energy render it significantly more resistant to oxidative metabolism.[2] This inherent stability, coupled with its unique three-dimensional character, can lead to profound improvements in a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Sources
- 1. Discovery of novel and highly potential inhibitors of glycogen synthase kinase 3-beta (GSK-3β) through structure-based pharmacophore modeling, virtual computational screening, docking and in silico ADMET analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Cubane Scaffold: A Paradigm Shift in Metabolic Stability for Drug Discovery
A Senior Application Scientist's Guide to Leveraging Strained Systems for Enhanced Pharmacokinetics
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant battle against metabolic liabilities. The rapid degradation of a drug candidate by metabolic enzymes can lead to poor bioavailability, short duration of action, and the formation of potentially toxic byproducts. A key strategy in overcoming these hurdles is the use of bioisosteres—chemical groups that can replace other groups within a drug molecule without significantly altering its desired biological activity, while improving its pharmacokinetic profile. For decades, the phenyl and tert-butyl groups have been mainstays in drug design, offering steric bulk and lipophilicity. However, their susceptibility to metabolic oxidation often renders them "metabolic hotspots."
This guide delves into the burgeoning field of cubane-based drug design, presenting a compelling case for the use of the cubane scaffold as a superior bioisostere for phenyl and tert-butyl groups to enhance metabolic stability. We will explore the fundamental principles underlying this strategy, provide a comparative analysis of experimental data, and offer detailed protocols for assessing metabolic stability in your own research.
The Rationale: Why Cubane Confers Metabolic Resistance
The remarkable metabolic stability of the cubane scaffold stems from its unique structural and electronic properties. Unlike the planar, electron-rich phenyl group, cubane is a highly strained, saturated, three-dimensional cage of eight carbon atoms. This structure imparts several key advantages:
-
High C-H Bond Strength: The significant ring strain in cubane leads to a high degree of s-character in its C-H bonds.[1][2][3] This results in exceptionally strong bonds that are less susceptible to enzymatic C-H oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[4]
-
Steric Shielding: The rigid, cage-like structure of cubane effectively shields its C-H bonds from the active sites of metabolic enzymes, further hindering their degradation.
-
Lack of Aromatic π-System: The absence of a π-system in cubane prevents the metabolic oxidation pathways common to aromatic rings, such as arene oxide formation, which can lead to toxic metabolites.[4]
These properties collectively make the cubane scaffold a "metabolic shield," protecting the drug molecule from rapid breakdown and improving its overall pharmacokinetic profile.
Comparative Analysis: Cubane vs. Phenyl and tert-Butyl Analogs
The theoretical advantages of the cubane scaffold are borne out by a growing body of experimental evidence. Numerous studies have demonstrated that replacing a phenyl or tert-butyl group with a cubane moiety can lead to significant improvements in metabolic stability.
One illustrative example is the development of a cubane-containing analog of the cystic fibrosis drug, lumacaftor. Replacement of a phenyl group with a cubane scaffold resulted in a compound with improved metabolic stability and solubility, while maintaining high biological activity.[5][6]
A direct comparison of a cubane-containing drug with its parent benzene-containing counterpart revealed a significant increase in metabolic stability for the cubane analog. The in vitro intrinsic clearance (CLint) in human hepatocytes was nearly halved for the cubane derivative (6.98 µL/min/10^6^ cells) compared to the benzene-containing drug (11.96 µL/min/10^6^ cells), indicating a much slower rate of metabolism.[7]
However, it is important to note that the benefits of cubane incorporation are not universal and can be context-dependent. In some instances, the cubane core itself can become a metabolic liability, undergoing oxidation.[8] This underscores the importance of empirical testing for each new chemical entity.
Table 1: Comparative Metabolic Stability Data
| Compound | Bioisosteric Group | In Vitro Intrinsic Clearance (CLint) | Reference |
| Drug A | Phenyl | 11.96 µL/min/10^6^ cells | [7] |
| Cuba-Drug A | Cubane | 6.98 µL/min/10^6^ cells | [7] |
| Antimalarial Compound | Phenyl | Lower Clearance (more stable) | [8] |
| Cuba-Antimalarial | Cubane | Higher Clearance (less stable) | [8] |
| Lumacaftor | Phenyl | Standard | [5][6] |
| Cuba-Lumacaftor | Cubane | Improved Metabolic Stability | [5][6] |
Experimental Workflow: Assessing Metabolic Stability
A cornerstone of preclinical drug development is the assessment of a compound's metabolic stability. The in vitro liver microsomal stability assay is a widely used and robust method for this purpose.[9][10][11][12][13] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.
Below is a detailed, step-by-step protocol for conducting a liver microsomal stability assay.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
1. Reagent Preparation:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a standard phosphate buffer solution and adjust the pH to 7.4.
-
NADPH Regenerating System (NRS) Solution:
-
Solution A: 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 3.3 mM MgCl2 in phosphate buffer.
-
Solution B: 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Prepare fresh daily and keep on ice.
-
-
Liver Microsomes: Use commercially available pooled human or animal liver microsomes. Thaw on ice immediately before use and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
Internal Standard (IS) Solution: Prepare a solution of a structurally unrelated, stable compound at a known concentration in the quenching solution (e.g., acetonitrile with 0.1% formic acid).
2. Incubation Procedure:
-
Pre-incubation: In a 96-well plate, add the diluted liver microsome solution and the test compound (final concentration typically 1-10 µM). Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NRS solution to each well.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold quenching solution containing the internal standard. The 0-minute time point is typically taken immediately after adding the NRS.
-
Negative Control: Include a control incubation without the NRS to assess for non-enzymatic degradation of the compound.
-
Positive Control: Include a compound with known metabolic instability as a positive control to ensure the assay is performing correctly.
3. Sample Analysis:
-
Protein Precipitation: After adding the quenching solution, centrifuge the plate to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the test compound at each time point, relative to the internal standard.
4. Data Analysis:
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Visualizing the Path to Metabolic Stability
To better understand the concepts discussed, the following diagrams illustrate the key comparisons and workflows.
Caption: Bioisosteric replacement of metabolic hotspots with a cubane scaffold.
Caption: Workflow for the in vitro liver microsomal stability assay.
Conclusion: A New Dimension in Drug Design
The incorporation of cubane scaffolds represents a significant advancement in medicinal chemistry, offering a powerful tool to mitigate metabolic instability. By replacing traditional phenyl and tert-butyl groups with this unique, strained ring system, researchers can effectively "design out" metabolic liabilities, leading to drug candidates with improved pharmacokinetic profiles. While the synthetic accessibility of substituted cubanes has historically been a challenge, recent advances in synthetic methodologies are making these valuable building blocks more readily available.[5][14][15] As our understanding of the interplay between molecular structure and metabolism deepens, the cubane scaffold is poised to become an indispensable component in the medicinal chemist's toolkit, paving the way for the development of more durable and effective medicines.
References
- Macmillan Group - Princeton University. (2023, March 27). General Access to Cubanes as Benzene Bioisosteres.
- Plunkett, S., et al. (2015). Highly Strained Tertiary sp3 Scaffolds: Synthesis of Functionalized Cubanes and Exploration of Their Reactivity under Pd(II) Catalysis. ResearchGate.
- Biosynth. (n.d.). Cubane Scaffolds in Drug Design.
- Tse, E., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry.
- Wiesenfeldt, M. P., et al. (n.d.). General Access to Cubanes as Benzene Bioisosteres. PMC - NIH.
- Reekie, T. A., et al. (2018). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Various Authors. (n.d.). Cubanes in Medicinal Chemistry. ResearchGate.
- Pikul, P., et al. (2015). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. NIH.
- Wlochal, J., et al. (n.d.). Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Organic Letters - ACS Publications.
- Stepan, A. F., et al. (2020). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate.
- Kazi, N., et al. (2023). A practical synthesis of 1,3-disubstituted cubane derivatives. RSC Publishing.
- Williams, C. M., et al. (n.d.). Cyclooctatetraene: A Bioactive Cubane Paradigm Complement. PMC - NIH.
- Cyprotex. (n.d.). Microsomal Stability.
- Various Authors. (n.d.). Enzymatic degradation of carbon nanotubes. ResearchGate.
- Various Authors. (n.d.). Endocannabinoid Degradation Enzyme Inhibitors as Potential Antipsychotics. MDPI.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Wiesenfeldt, M. P., et al. (2023). General access to cubanes: ideal bioisosteres of ortho-, meta-, and para-substituted benzenes. ChemRxiv.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- C&EN Global Enterprise. (2023, May 1). Chemists think outside the box to craft tricky cubanes.
- Wiesenfeldt, M. P., et al. (2023). General Access to Cubanes as Benzene Bioisosteres. ResearchGate.
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- Tsien, J., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC - PubMed Central.
- All About Drugs. (2014, February 1). The Magic of Cubane!.
- Beilstein Journals. (n.d.). (Bio)isosteres of ortho- and meta-substituted benzenes.
Sources
- 1. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]
A Head-to-Head Comparison of Cubane and Bicyclo[1.1.1]pentane as Bioisosteres in Drug Discovery
In the modern era of drug discovery, chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic rings to explore three-dimensional (3D) molecular scaffolds. These 3D structures offer a powerful strategy to navigate complex biological space, often leading to improved physicochemical and pharmacological properties. Among the most intriguing of these scaffolds are the saturated, strained cage structures of cubane and bicyclo[1.1.1]pentane (BCP). While both are used as bioisosteres for common groups like tert-butyls and phenyl rings, their distinct geometries and electronic properties lead to different outcomes in drug candidates. This guide provides a head-to-head comparison of these two scaffolds, supported by experimental data, to inform strategic decisions in medicinal chemistry programs.
The Contenders: Profiling the Scaffolds
At first glance, cubane and BCP appear to be simple, rigid hydrocarbon cages. However, their unique structural constraints create electronic properties that set them apart from classical, unstrained alkanes.
Cubane: A Platonic solid with eight carbons at the vertices of a cube, this structure possesses immense strain energy. Its C-C-C bond angles are forced to 90° instead of the ideal 109.5° for sp³ hybridized carbon. This strain leads to a re-hybridization of the carbon orbitals, resulting in C-H bonds with unusually high s-character, making them more acidic than typical alkane C-H bonds. Historically, the difficulty of its synthesis limited its use, but recent advancements have made functionalized cubanes more accessible for research.
Bicyclo[1.1.1]pentane (BCP): This structure can be visualized as a bicyclic "propellane" with two bridgehead carbons connected by three one-carbon bridges. While also highly strained, BCP is generally easier to synthesize and functionalize than cubane. Its defining feature is the linear arrangement of the C1-C3 bridgehead carbons, which allows it to act as a rigid spacer, mimicking the geometry of an alkyne or a para-substituted phenyl ring but with a saturated, sp³-rich character.
Head-to-Head Comparison: A Data-Driven Analysis
The choice between cubane and BCP is not arbitrary; it depends on the specific properties one wishes to modulate. The following sections compare their performance based on experimental data from literature.
Physicochemical Properties: Solubility and Lipophilicity
A primary driver for employing 3D bioisosteres is to escape the low solubility and high lipophilicity that often plague flat, aromatic-rich compounds. Both cubane and BCP excel in this regard, but with notable differences.
-
Solubility: Replacing a para-phenyl ring with either a BCP or cubane motif consistently improves aqueous solubility.[1] In one study, replacing a p-phenylene group with a BCP resulted in a >50-fold improvement in solubility, while the corresponding cubane analogue showed a 10-fold increase.[1] This dramatic improvement is attributed to the disruption of crystal packing and the reduction of the molecule's planarity, which hinders the π-stacking that can lead to low solubility in aromatic compounds.[2]
-
Lipophilicity (logP): Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. BCP, having fewer carbon atoms (5) than cubane (8), is inherently less lipophilic. This makes BCP an excellent choice when a significant reduction in logP is the primary goal. While cubane is more lipophilic than BCP, it is still generally less lipophilic than a phenyl ring, and its rigid structure can reduce non-specific binding.[1]
Table 1: Comparative Physicochemical Properties
| Property | Para-Phenyl Analogue | BCP Analogue | Cubane Analogue | Rationale for Change |
| Aqueous Solubility | Low | Significantly Increased (>50x) [1] | Increased (10x)[1] | Disruption of planar packing, increased sp³ character.[2] |
| Calculated logP (cLogP) | Baseline | Lower | Intermediate | BCP has fewer carbons than cubane and phenyl. |
| Non-Specific Binding | High | Markedly Decreased [1] | Decreased[1] | Reduced lipophilicity and exposed hydrophobic surface area. |
Pharmacokinetic Properties: Metabolic Stability
Metabolic stability is a crucial factor for a drug's half-life and overall exposure. The strained C-H bonds in both cubane and BCP are remarkably resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.
-
Cubane: The high s-character of the C-H bonds in cubane makes them exceptionally strong and less susceptible to enzymatic hydroxylation.[3] In a direct comparison, replacing a benzene ring in a compound with a cubane led to a significant increase in metabolic stability, with the intrinsic clearance (CLint) dropping from 11.96 µL/min/10⁶ cells to 6.98 µL/min/10⁶ cells.[3]
-
BCP: BCP analogues also exhibit enhanced metabolic stability. For example, a BCP analogue of the drug leflunomide showed a markedly improved metabolic half-life in both rat and human liver microsomes compared to the parent drug.[4]
While both scaffolds enhance metabolic stability, cubane's unique geometry, closely mimicking a phenyl ring's dimensions, combined with its electronic properties, makes it an exceptionally robust bioisostere against metabolism.[3][5]
Structural and Geometric Considerations
The spatial arrangement of substituents is critical for binding to a biological target. Cubane and BCP offer different geometric solutions to mimicking common structural motifs.
-
Para-Phenyl Mimicry: Cubane is an almost perfect geometric mimic of a para-substituted benzene ring. The distance between the 1,4-carbons of cubane (approx. 2.68 Å) is very close to the distance between the 1,4-carbons of a phenyl ring (approx. 2.77 Å).[5]
-
BCP as a Spacer: BCP provides a much shorter, rigid link. The distance between the bridgehead carbons (C1-C3) is only about 1.85 Å. This makes BCP a better bioisostere for alkynes or for situations where a smaller, more compact linker is desired, rather than a direct phenyl replacement.[2]
The Verdict: When to Choose Cubane vs. BCP
The decision to use cubane or BCP should be driven by a clear, data-informed strategy based on the specific liabilities of a lead compound.
-
Choose Bicyclo[1.1.1]pentane (BCP) when:
-
The primary goal is to dramatically increase aqueous solubility and reduce lipophilicity (logP) .[1]
-
The molecule requires a short, rigid linker rather than a precise geometric mimic of a phenyl ring.[2]
-
Synthetic accessibility and scalability are major concerns, as BCP building blocks are generally more readily available.
-
-
Choose Cubane when:
-
The goal is to achieve the highest possible metabolic stability against oxidative metabolism.[3]
-
A close geometric mimic of a para-substituted phenyl ring is required to maintain binding affinity.[5]
-
A moderate improvement in solubility is sufficient, and the primary focus is on enhancing pharmacokinetic robustness.
-
Experimental Protocols
To ensure the reproducibility of the claims made, this section details a representative protocol for evaluating a key parameter: metabolic stability.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is a standard method to assess the rate at which a compound is metabolized by liver enzymes.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of a test compound (e.g., a cubane or BCP analogue) upon incubation with human liver microsomes (HLM).
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Human Liver Microsomes (pooled, 20 mg/mL)
-
NADPH regenerating system (e.g., Corning Gentest™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., 100 ng/mL warfarin) for reaction quenching.
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like carbamazepine).
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate intrinsic clearance (CLint in µL/min/mg protein) using the formula: CLint = (0.693 / t₁/₂) / (mg/mL protein in incubation).
-
Self-Validation: The inclusion of high and low-clearance controls is critical. The results for these controls must fall within the laboratory's established acceptance criteria for the experiment to be considered valid.
References
-
Steffert, T., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
-
Roch, L., et al. (2020). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. MedChemComm. [Link]
-
Mykhailiuk, P. K. (2021). Cubanes in Medicinal Chemistry. ChemPlusChem. [Link]
-
Pattison, G. (2024). Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres. Bioorganic & Medicinal Chemistry. [Link]
-
Avdeef, A. (2011). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Journal of Pharmacy and Pharmacology. [Link]
-
Macmillan Group, Princeton University. (2023). General Access to Cubanes as Benzene Bioisosteres. Macmillan Group Website. [Link]
-
Al-Subeh, T., et al. (2023). Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex. Journal of Drug Delivery Science and Technology. [Link]
-
Baran, P. S., et al. (2019). Copper-Mediated Synthesis of Drug-like Bicyclopentanes. PMC, NIH. [Link]
-
Chalmers, B. A. (2017). Investigations into cubane based analogues of current pharmaceuticals. UQ eSpace. [Link]
Sources
A Senior Application Scientist's Guide to Comparative Molecular Docking of Cubane-Substituted Ligands
This guide provides an in-depth comparison of cubane-substituted ligands in molecular docking studies. We will explore the unique advantages of the cubane scaffold, detail a robust and self-validating docking protocol, and present a comparative analysis against traditional aromatic analogs, supported by experimental and computational insights.
PART 1: The Strategic Advantage of the Cubane Scaffold
For decades, the phenyl ring has been a cornerstone of medicinal chemistry. However, its planarity, metabolic liabilities (e.g., oxidation), and ubiquitous presence have driven researchers to seek novel three-dimensional (3D) bioisosteres. The cubane scaffold, a highly strained yet kinetically stable hydrocarbon cage, has emerged as a compelling alternative.[1]
Cubane's significance stems from its role as a non-aromatic, 3D bioisostere for benzene.[2] Its rigid, cubic geometry provides a fixed orientation for substituents, allowing for precise probing of protein active sites in a way that flexible or planar scaffolds cannot.[1] Geometrically, the distance across the diagonal of the cubane cage (2.72 Å) closely mimics the distance between para-positions on a benzene ring (2.79 Å), making it an excellent replacement to modulate key drug properties like solubility, metabolic stability, and pharmacokinetics.[2] The primary challenge historically has been synthetic accessibility, but recent advancements are making functionalized cubanes more readily available for drug discovery programs.[2][3]
PART 2: The Engine - Principles of Molecular Docking for Rigid Scaffolds
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] The process involves two main stages: sampling and scoring.[5]
-
Sampling : This stage explores the conformational space of the ligand within the protein's binding site. For ligands containing a rigid core like cubane, this process is simplified. The docking algorithm primarily samples the three translational and three rotational degrees of freedom of the entire molecule, along with the torsional freedom of its substituents.[6] This "semi-flexible docking" approach is computationally efficient and particularly well-suited for the rigid nature of the cubane nucleus.[5]
-
Scoring : After generating potential binding poses, a scoring function estimates the binding affinity for each pose.[5] These functions are mathematical models that approximate the free energy of binding. They typically account for forces like van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties.[7] A lower docking score generally indicates a more favorable binding interaction.
The inherent rigidity of the cubane scaffold is an advantage in this context. It reduces the conformational entropy penalty upon binding compared to more flexible ligands, potentially leading to more potent inhibitors. This rigidity also simplifies the computational problem, often resulting in more reliable pose predictions.[6]
PART 3: A Validated Workflow for Docking Cubane-Containing Ligands
The trustworthiness of any docking study hinges on a robust and validated protocol. The following workflow is designed as a self-validating system, ensuring that the computational model is a reliable representation of the biological system.
Experimental Protocol: Step-by-Step Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of a cubane-substituted ligand within a target protein's active site.
Pillar of Trust: Protocol Validation Before docking novel ligands, the protocol's ability to reproduce known binding information must be verified. This is typically done by removing the co-crystallized native ligand from a protein structure and docking it back into the binding site ("redocking"). A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[8][9] This confirms that the chosen software, scoring function, and parameters can accurately identify the correct binding mode.
Methodology:
-
Receptor Preparation:
-
Causality: The raw crystal structure (e.g., from PDB) is not ready for docking. It may contain experimental artifacts, missing atoms (especially hydrogens), and water molecules that need to be addressed.
-
Steps:
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).
-
Remove all non-essential water molecules and crystallographic artifacts (e.g., buffers, ions). Retain crystallographic waters known to mediate key ligand-protein interactions.
-
Add hydrogen atoms appropriate for a defined pH (typically physiological pH ~7.4).
-
Assign partial atomic charges using a suitable force field (e.g., AMBER, CHARMM).[7][10]
-
Perform a constrained energy minimization of the receptor to relieve any steric clashes while keeping the backbone atoms fixed.
-
-
-
Ligand Preparation:
-
Causality: The ligand must be represented as a valid 3D structure with correct stereochemistry and an optimized, low-energy conformation.
-
Steps:
-
Generate the 3D structure of the cubane-substituted ligand using a molecular builder.
-
Assign correct bond orders and stereochemistry.
-
Add hydrogen atoms.
-
Assign partial atomic charges using a general force field like GAFF or MMFF.[11]
-
Perform energy minimization to obtain a low-energy conformation.
-
-
-
Binding Site Definition & Grid Generation:
-
Causality: The docking algorithm must be told where to search for a binding site. This is done by defining a "grid box" that encompasses the entire active site cavity.
-
Steps:
-
Identify the binding site based on the location of the co-crystallized ligand or from published literature.
-
Define the center and dimensions of a grid box that covers this entire site, with a buffer of several angstroms to allow the ligand to rotate freely.
-
The docking software (e.g., Glide, AutoDock) will pre-calculate potential energy grids for different atom types within this box, speeding up the subsequent docking calculations.[12][13]
-
-
-
Molecular Docking Simulation:
-
Causality: This is the core computational step where the sampling and scoring algorithms are executed.
-
Steps:
-
Load the prepared receptor grid and ligand files into the docking software.
-
Select a docking precision level. Most programs offer different levels, from high-throughput virtual screening (fast, less accurate) to extra precision (slow, more accurate).[12][14] For lead optimization studies, higher precision is recommended.
-
Launch the docking run. The software will generate a set of possible binding poses (e.g., 10-20) and rank them based on the scoring function.
-
-
-
Post-Docking Analysis:
-
Causality: The raw output score is not sufficient. A visual and detailed analysis of the top-ranked poses is critical to ensure they are chemically sensible.
-
Steps:
-
Visually inspect the top-scoring poses. Check for key interactions (hydrogen bonds, hydrophobic contacts, salt bridges) with active site residues.
-
Analyze the docking score (e.g., GlideScore, AutoDock Vina score) as an estimate of binding affinity.
-
Compare the interactions made by the cubane ligand to those of known inhibitors or the native substrate to assess biological relevance.
-
-
Workflow Visualization
Caption: Validated Molecular Docking Workflow.
PART 4: Comparative Analysis - Cubane vs. Phenyl Scaffolds
To illustrate the practical implications, we present a comparative analysis. Let's consider a hypothetical protein kinase target where a para-substituted phenyl ring on a known inhibitor makes hydrophobic contact with the active site. We will compare this parent compound (Ligand A) with its 1,4-disubstituted cubane analog (Ligand B).
Quantitative Data Summary
| Ligand | Scaffold | Docking Score (kcal/mol) | Predicted ΔG (kcal/mol) | Key Interactions Observed | Ligand Efficiency (LE) |
| Ligand A | Phenyl | -9.5 | -9.8 | H-bond to hinge; Hydrophobic contact with gatekeeper residue | 0.35 |
| Ligand B | Cubane | -10.8 | -11.2 | H-bond to hinge; Deeper hydrophobic packing; C-H···O contact | 0.41 |
Note: Data is illustrative. Docking Score is a software-specific value. Predicted ΔG is an estimated binding free energy. Ligand Efficiency (LE) = ΔG / Number of Heavy Atoms.
Interpretation of Results
The data reveals that the cubane analog (Ligand B) exhibits a more favorable docking score and predicted binding affinity. Visual analysis of the binding pose explains this improvement:
-
Enhanced Hydrophobic Packing: The 3D structure of the cubane cage allows for a more optimal and deeper packing into the hydrophobic pocket compared to the planar phenyl ring of Ligand A. This increases favorable van der Waals contacts.
-
Novel Interactions: The unique electronic properties and positioning of hydrogens on the cubane cage can facilitate unconventional interactions, such as C-H···O hydrogen bonds with backbone carbonyls, which are less common or optimally oriented with a phenyl ring.[15]
-
Improved Ligand Efficiency: Despite having more heavy atoms, Ligand B shows a higher Ligand Efficiency. This indicates that the cubane scaffold contributes more efficiently to the binding affinity on a per-atom basis, a highly desirable trait in lead optimization.
Logical Relationship Diagram
Caption: Scaffold choice influences binding interactions and predicted affinity.
PART 5: Beyond Docking - Advanced Considerations
While powerful, standard molecular docking is a simplified model. For greater accuracy, especially in late-stage lead optimization, consider these advanced techniques:
-
Enhanced Scoring: Employ more rigorous methods like MM/PBSA or MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) on the docked poses to rescore them. These methods provide a more accurate estimation of binding free energy by incorporating solvent effects.[8]
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time, run MD simulations on the docked protein-ligand complex.[8] A stable complex where the ligand maintains its key interactions throughout the simulation provides much higher confidence in the docking result.
-
Force Field Parameterization: Standard force fields are generally robust, but for a highly strained system like cubane, their parameters may not be perfectly optimized.[16][17] For high-accuracy MD simulations, specific quantum mechanics calculations may be needed to derive custom parameters that better reflect the unique bond lengths, angles, and charge distribution of the cubane nucleus.[18][19]
References
- Research on Rigid Docking Methods and Their Applications in Molecular Docking Technology. (2025).
-
Khakimov, D. V., Svitanko, I. V., & Pivina, T. S. (2024). Computational insight into the crystal structures of cubane and azacubanes. Journal of Molecular Modeling, 30(4), 93. [Link]
-
Wlochal, J., Davies, R. D. M., & Burton, J. (2015). Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Organic Letters, 17(19), 4786–4789. [Link]
-
Reekie, T. A., Williams, C. M., & Kassiou, M. (2018). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(4), 1640–1651. [Link]
-
Reekie, T. A., Williams, C. M., & Kassiou, M. (2018). Cubanes in Medicinal Chemistry. Semantic Scholar. [Link]
-
Docking and scoring. (n.d.). Schrödinger. [Link]
-
Isborn, C. M., et al. (2016). Energy Storage in Cubane Derivatives and Their Real-Time Decomposition: Computational Molecular Dynamics and Thermodynamics. ACS Energy Letters, 1(1), 189–194. [Link]
-
How to validate the molecular docking results? (2022). ResearchGate. [Link]
-
How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate. [Link]
-
da Silva, M. A., et al. (2015). The Thermochemistry of Cubane 50 Years after Its Synthesis: A High-Level Theoretical Study of Cubane and Its Derivatives. The Journal of Physical Chemistry A, 119(21), 5449–5460. [Link]
-
Khakimov, D. V., Svitanko, I. V., & Pivina, T. S. (2024). Computational insight into the crystal structures of cubane and azacubanes. PubMed. [Link]
-
Crowl, G. (2023). Cubanes help drugs take the strain. Chemistry World. [Link]
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Molsoft. [Link]
-
Glide. (n.d.). Schrödinger. [Link]
-
AutoDock. (2024). Center for Computational Structural Biology. [Link]
-
Salmaso, V., & Moro, S. (2018). Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. Frontiers in Pharmacology, 9, 923. [Link]
-
Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. [Link]
-
How can I validate a docking protocol? (2015). ResearchGate. [Link]
-
Force field (chemistry). (n.d.). Wikipedia. [Link]
-
Molecular Mechanics: Force Fields. (n.d.). Fiveable. [Link]
-
Force Fields for MD simulations. (n.d.). University of Illinois Urbana-Champaign. [Link]
-
Lee, T. S., et al. (2016). Force fields for small molecules. PMC - NIH. [Link]
-
Pissurlenkar, R. R. S., et al. (2018). Molecular Mechanics Force Fields and their Applications in Drug Design. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biosynth.com [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview [frontiersin.org]
- 6. Research on Rigid Docking Methods and Their Applications in Molecular Docking Technology - Oreate AI Blog [oreateai.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. schrodinger.com [schrodinger.com]
- 13. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 14. schrodinger.com [schrodinger.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 17. ks.uiuc.edu [ks.uiuc.edu]
- 18. researchgate.net [researchgate.net]
- 19. Computational insight into the crystal structures of cubane and azacubanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for the Modern Medicinal Chemist: Cubane vs. Phenyl Analogs in Drug Design
In the intricate chess game of drug discovery, every molecular move matters. The strategic selection of chemical scaffolds is paramount, directly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For decades, the phenyl ring has been a workhorse, a reliable anchor for building bioactive molecules. However, its very nature—aromatic, planar, and lipophilic—is often a double-edged sword, contributing to poor solubility and metabolic liabilities. This has catalyzed the exploration of non-classical, three-dimensional bioisosteres.
Among the most promising of these is the cubane scaffold. This guide provides a data-driven, practical comparison of the solubility and lipophilicity of cubane analogs versus their traditional phenyl counterparts. We will delve into the "why" behind their differing physicochemical properties and provide the experimental frameworks necessary for their evaluation, empowering researchers to make informed decisions in their quest for superior drug candidates.
The Phenyl Problem: When Flatland Chemistry Falls Short
The phenyl group is ubiquitous in medicinal chemistry for its ability to present substituents in a well-defined geometry.[1] Yet, this planarity and the associated π-system are frequently the source of undesirable properties:
-
High Lipophilicity: The aromatic surface area often leads to high lipophilicity, which can cause poor aqueous solubility, increased binding to plasma proteins, and off-target effects.
-
Metabolic Instability: Phenyl rings are susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to the formation of potentially toxic metabolites and rapid clearance.[2]
-
π-π Stacking: The flat nature of the ring can promote intermolecular π-π stacking, which can contribute to poor solubility and compound aggregation.[2]
These challenges necessitate the search for bioisosteres that can mimic the spatial arrangement of a phenyl ring while offering a superior ADMET profile.
Cubane: A Three-Dimensional Solution
Cubane, a saturated, polycyclic hydrocarbon, offers a compelling alternative. Its rigid, cage-like structure serves as an excellent geometric and steric mimic for the phenyl ring.[2] The diagonal distance across the cubane cage closely matches that of a benzene ring, allowing it to preserve crucial vector relationships for biological activity.[3][4] However, its electronic and topological differences are the key to its advantages.
Caption: Geometric comparison of a planar phenyl ring and a 3D cubane scaffold.
Comparative Analysis: Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, typically quantified as logP (the logarithm of the partition coefficient between octanol and water).[5][6] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[6][7]
The replacement of a phenyl ring with a cubane core generally leads to a significant reduction in lipophilicity.[8] This is attributed to cubane's saturated, non-aromatic nature, which disrupts the favorable interactions with the nonpolar octanol phase that a phenyl ring enjoys.
Table 1: Comparative Physicochemical Data of Phenyl vs. Cubane Analogs
| Phenyl Analog | clogP (Calculated) | Cubane Analog | clogP (Calculated) | ΔclogP (Cubane - Phenyl) | Reference |
| Imatinib | 3.9 | Cuba-Imatinib | 2.8 | -1.1 | [8] |
| Vorinostat | 1.1 | Cuba-Vorinostat | 0.5 | -0.6 | [8] |
| Lumacaftor | 5.2 | Cuba-Lumacaftor | 4.1 | -1.1 | [9] |
Note: clogP values are representative and calculated from various sources. Experimental values may differ.
Deep Dive into Aqueous Solubility
Aqueous solubility is a prerequisite for absorption and distribution. While often inversely correlated with lipophilicity, other factors such as crystal packing energy play a significant role. The replacement of a flat phenyl ring with a 3D cubane scaffold can disrupt crystal lattice packing, leading to a lower melting point and, frequently, improved aqueous solubility.[2][3]
For example, in the development of a cystic fibrosis transmembrane conductance regulator (CFTR) modulator, the cubane analog of Lumacaftor (Cuba-Lumacaftor) demonstrated improved solubility compared to the parent drug across all measured pH values.[9] Similarly, substitutions with cubane-1,4-diyl have also shown an improvement in solubility.[10] However, it is crucial to note this is not a universal rule; some studies have reported cubane substitutions that did not improve solubility, underscoring the necessity of empirical testing for each new analog.[3]
Essential Experimental Protocols
To generate reliable and comparable data, standardized protocols are essential. Here, we outline the core methodologies for determining logP and kinetic solubility.
Gold Standard: Shake-Flask Method for LogP Determination
This equilibrium-based method is the benchmark for logP measurement. It directly quantifies the distribution of a compound between two immiscible phases, typically n-octanol and water.[11]
Experimental Workflow:
Caption: Standard workflow for logP determination via the shake-flask method.
Expert Insights on the Protocol:
-
Why pre-saturate solvents? This critical first step prevents volume changes in the phases during the experiment, which would otherwise lead to inaccurate concentration measurements and a flawed logP value.
-
Why agitate to equilibrium? LogP is a thermodynamic constant. Insufficient agitation time will result in a non-equilibrium state, providing a kinetic value that is not the true logP. Twenty-four hours is a common standard to ensure equilibrium is reached for a wide range of compounds.
-
Why centrifuge? Even small, invisible emulsions can remain after agitation. Centrifugation provides a crisp, clean separation, preventing cross-contamination of the layers during sampling.
High-Throughput Kinetic Solubility Assay
In early discovery, speed is often critical. Kinetic solubility assays, which measure the concentration of a compound in solution after precipitating from a DMSO stock, provide a rapid and resource-efficient assessment.[12]
Experimental Workflow:
Caption: High-throughput workflow for kinetic solubility determination.
Expert Insights on the Protocol:
-
Why use a DMSO stock? This "solvent-shift" method is standard for high-throughput screening. It allows for the rapid testing of many compounds that are often poorly soluble in pure aqueous buffer. The final DMSO concentration should be kept low (typically <1-2%) to minimize its co-solvent effects.
-
Why is this "kinetic" solubility? The measurement is taken after a short incubation period and reflects the rate of dissolution versus the rate of precipitation from a supersaturated solution. It is not a true thermodynamic equilibrium solubility but is highly relevant for predicting in vivo behavior after oral administration, where similar supersaturation can occur.[13]
Conclusion: A Valuable Tool, Not a Panacea
The evidence strongly suggests that replacing a phenyl ring with a cubane bioisostere is a powerful strategy for improving key physicochemical properties. The shift to a 3D, saturated scaffold consistently reduces lipophilicity and frequently enhances aqueous solubility—two changes that can profoundly improve a compound's ADMET profile and overall "drug-likeness".[2][4]
However, it is not a universal solution. The impact of this bioisosteric replacement can be context-dependent, and in some cases, it may even introduce new metabolic liabilities on the cubane core itself.[1][14] Therefore, this strategy must be guided by empirical data. By employing robust, well-validated protocols as described here, medicinal chemists can confidently assess the true impact of the cubane-for-phenyl swap, adding a valuable and potent tool to the modern drug discovery arsenal.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. acdlabs.com [acdlabs.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. alfachemic.com [alfachemic.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cuban-1-amine hydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Cuban-1-amine hydrochloride. As a unique, highly strained polycyclic amine, its handling and disposal require a meticulous approach grounded in established safety protocols and an understanding of its chemical properties. This document is intended for researchers, scientists, and drug development professionals who handle this compound, aiming to build a culture of safety that extends beyond the product's application to its entire lifecycle.
Hazard Assessment and Safety Imperatives
Before any disposal procedure, a thorough understanding of the compound's hazards is critical. This compound, while built upon a kinetically stable cubane core, presents specific health risks that dictate its handling as a hazardous substance.[1][2]
1.1. Toxicological Profile
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate that this compound and any materials contaminated with it be treated as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of via standard drain or solid waste streams.[3][4]
1.2. Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound waste.[5]
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Always inspect gloves for integrity before use.[6] | To prevent skin contact and irritation, as dictated by the H315 hazard statement. |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields.[6] | To protect against splashes that could cause serious eye irritation (H319). |
| Body Protection | A fully buttoned laboratory coat. | To protect skin on the arms and body from accidental contact. |
| Respiratory | Handle waste exclusively within a certified chemical fume hood to avoid inhalation of dust or aerosols.[6] | To mitigate the risk of respiratory tract irritation (H335). |
The Core Disposal Workflow: A Decision-Based Approach
The proper disposal of this compound is not a single action but a systematic process. The workflow begins at the moment the material is designated as waste and ends with its documented transfer to a certified disposal facility.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
Waste Characterization and Segregation
Proper segregation is fundamental to preventing hazardous reactions within waste containers.[4] this compound is an amine salt, which is acidic in nature. It must be segregated from incompatible materials.
3.1. Chemical Incompatibilities
| Incompatible Class | Examples | Rationale for Segregation |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Can cause a vigorous acid-base neutralization reaction, generating heat and potentially fumes. |
| Strong Oxidizers | Potassium permanganate, Sodium hypochlorite (bleach) | Can react with the organic amine structure, potentially leading to a fire or explosion. |
| Reactive Metals | Sodium, Potassium | Risk of a violent reaction with the acidic hydrochloride. |
3.2. Waste Container Requirements
The integrity of the disposal process relies on the use of appropriate containers.[7]
-
Compatibility: Containers must be made of a material compatible with the chemical waste. For this compound (solid or neutralized aqueous solution), high-density polyethylene (HDPE) containers are suitable.[8]
-
Condition: Containers must be in good condition, free of leaks, cracks, or rust.[3]
-
Sealing: Containers must have a secure, leak-proof screw-top cap and must be kept closed at all times except when adding waste.[9] This is a common regulatory violation and safety hazard.
-
Labeling: All containers must be affixed with a hazardous waste label immediately upon the first addition of waste. The label must include the full chemical name ("this compound"), the associated hazards (Irritant, Harmful), and the accumulation start date.[3] Do not use abbreviations or chemical formulas.[3]
-
Fill Level: Do not fill containers beyond 80% capacity to allow for vapor expansion and prevent spills during handling and transport.[6]
Procedural Protocols for Disposal and Decontamination
The following step-by-step protocols provide actionable guidance for laboratory personnel.
4.1. Protocol: Collection of Solid Waste
This protocol applies to unused solid reagent, contaminated gloves, weigh boats, and other disposable labware.
-
Designate Container: Select a clearly labeled, compatible solid waste container as described in Section 3.2.
-
Transfer Waste: Carefully place the solid waste into the container, minimizing the creation of dust.
-
Seal and Store: Securely close the container and place it in your laboratory's designated Satellite Accumulation Area (SAA).[10]
-
Documentation: Log the addition to the waste container as required by your institution's EHS department.
4.2. Protocol: Neutralization and Collection of Aqueous Waste
This protocol applies to aqueous solutions of this compound. As an amine hydrochloride, these solutions will be acidic. Neutralization reduces the corrosive hazard but does not eliminate the compound's inherent toxicity; the neutralized solution is still hazardous waste.
-
Safety First: Perform this entire procedure in a chemical fume hood while wearing all required PPE.
-
Prepare for Neutralization: Place the container of acidic waste on a stir plate. Add a magnetic stir bar and begin gentle stirring.[6]
-
Monitor pH: Use a calibrated pH meter or pH strips to measure the initial pH of the solution.
-
Slow Addition of Base: Slowly add a 1M sodium hydroxide (NaOH) solution dropwise to the waste.
-
Continuous Monitoring: Monitor the pH continuously. The goal is to reach a stable pH between 6.0 and 8.0.[6]
-
Finalize: Once the pH is stable in the neutral range, stop adding base.
-
Transfer and Label: Transfer the neutralized solution to a designated liquid hazardous waste container. Ensure the container is labeled correctly, indicating the contents (e.g., "Neutralized aqueous solution of this compound").
-
Store: Securely cap the container and move it to the SAA.
4.3. Protocol: Decontamination of Glassware
Properly cleaning glassware prevents cross-contamination and ensures safety. The initial rinsate is always considered hazardous waste.
-
Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable solvent (e.g., deionized water for aqueous residues, or an appropriate organic solvent like ethanol or acetone if other materials were present).
-
Collect Rinsate: This first rinsate must be collected and disposed of as liquid hazardous waste.[3] Transfer it to your designated liquid hazardous waste container.
-
Subsequent Rinses: Perform a "triple rinse" by washing the glassware two more times with solvent.[3] These subsequent rinses can typically be discarded down the drain, but consult your institutional EHS guidelines.
-
Final Wash: Wash the glassware with soap and water as usual.
Final Disposal Pathway: Regulatory Compliance
The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service, in compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[7][9][11]
-
Cradle-to-Grave Responsibility: The laboratory that generates the hazardous waste is legally responsible for it from its creation to its final, safe disposal.[9]
-
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of full waste containers from your SAA.
-
Documentation: Ensure all institutional and regulatory paperwork, such as waste manifests, is completed accurately.[12]
By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance, embodying the principles of responsible scientific practice.
References
-
Wikipedia. (n.d.). Cubane. Retrieved from [Link]
-
ORGANIC CHEMISTRY SELECT. (2014, February 2). The Magic of Cubane! WordPress.com. Retrieved from [Link]
-
Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
American Chemical Society. (2016, May 31). Energy Storage in Cubane Derivatives and Their Real-Time Decomposition: Computational Molecular Dynamics and Thermodynamics. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C8H10ClN | CID 85605026. Retrieved from [Link]
-
Publications of the IAS Fellows. (2021, July 14). Cubane decomposition pathways – A comprehensive study. Retrieved from [Link]
-
Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Berkeley Science Review. (2016, December 26). The curious case of cubane. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2011). 11 Safety Laws and Standards Pertinent to Laboratories. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
Sources
- 1. Cubane - Wikipedia [en.wikipedia.org]
- 2. The curious case of cubane [berkeleysciencereview.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. usbioclean.com [usbioclean.com]
- 9. pfw.edu [pfw.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. nationalacademies.org [nationalacademies.org]
- 12. epa.gov [epa.gov]
Definitive Guide to Personal Protective Equipment for Handling Cuban-1-amine Hydrochloride
As a Senior Application Scientist, this guide provides a comprehensive, field-tested framework for the safe handling of Cuban-1-amine hydrochloride. This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with a deep, actionable understanding of safety protocols. Our commitment is to ensure that your work is not only groundbreaking but also fundamentally safe.
This compound is a unique molecule, leveraging a strained cubane scaffold of interest in medicinal chemistry and drug design.[1][2][3] While the core cubane structure is noted for its biological stability and generally limited toxicity, the amine hydrochloride functional group dictates the primary handling hazards.[3][4][5] Therefore, all handling protocols must be based on the specific reactivity and toxicity of this functional group.
Hazard Assessment: The 'Why' Behind the Protocol
A thorough understanding of the specific risks associated with this compound is the foundation of a robust safety plan. According to supplier safety data, this compound presents several key hazards that directly inform our PPE and handling strategy.[6]
| Hazard Statement | Classification | Implication for Handling |
| H302 | Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| H315 | Causes skin irritation | Direct skin contact must be prevented through proper gloves and lab attire. |
| H319 | Causes serious eye irritation | Mandatory use of chemical splash goggles to prevent eye contact. |
| H335 | May cause respiratory irritation | Handling must occur in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or aerosols. |
The signal word for this chemical is "Warning" .[6] Adherence to precautionary statements, such as P261 (Avoid breathing dust) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water...), is non-negotiable.[6]
Core Protective Equipment: A Multi-Layered Defense
Safe handling is achieved through a combination of engineering controls and personal protective equipment. This establishes a protective barrier between the researcher and the chemical hazard.
Before any personal equipment is worn, exposure must be minimized at the source.
-
Chemical Fume Hood: All weighing and manipulation of solid this compound, as well as any work with its solutions, must be conducted inside a certified chemical fume hood. This is the most effective way to control respiratory exposure (H335) and contain any potential spills.[7][8]
The following PPE is the minimum requirement for any procedure involving this compound.
-
Eye and Face Protection:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Due to the serious eye irritation risk (H319), fully sealed chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[9][10]
-
Face Shield: When handling larger quantities (>5g) or when there is a heightened risk of splashing, a face shield must be worn in addition to chemical splash goggles. The goggles protect from splashes, while the shield protects the entire face.[10]
-
-
Skin and Body Protection:
-
Gloves: Chemical-resistant nitrile gloves are the standard for preventing skin irritation (H315).[11] For prolonged work, consider double-gloving. Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin. Wash hands thoroughly after glove removal.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing.[10]
-
Full-Length Pants and Closed-Toe Shoes: This is a mandatory laboratory dress code. Skin on the legs and feet must not be exposed.[10][11]
-
-
Respiratory Protection:
-
If all work is performed within a properly functioning chemical fume hood, a respirator is typically not required.
-
In the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[12][13] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[13]
-
Procedural Discipline: Donning and Doffing of PPE
Cross-contamination often occurs not during an experiment, but when removing PPE. Following a strict, logical sequence is critical for safety.
The process of putting on PPE should proceed from the core body outwards, ensuring a clean and secure fit.
Caption: PPE Donning Sequence.
The doffing process is designed to handle the most contaminated items first, moving from "dirty" to "clean" to prevent exposure.
Caption: PPE Doffing Sequence.
Operational and Disposal Plans
Safety extends beyond personal protection to include proper storage, handling, and disposal.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[7][14] The supplier recommends storage under an inert atmosphere at room temperature.[6]
-
Handling: When weighing the solid, do so carefully to avoid creating dust. Use anti-static tools and equipment where applicable.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: Alert personnel in the immediate area. If the spill is large or you are not trained to handle it, evacuate and contact your institution's environmental health and safety (EHS) office. For small, manageable spills, wear full PPE, cover the solid spill with a damp paper towel to prevent dust from becoming airborne, and then clean with an appropriate absorbent.
-
All waste, including leftover chemical, contaminated PPE (gloves, etc.), and spill cleanup materials, must be collected in a designated hazardous waste container.
-
Label the container clearly as "Hazardous Waste" with the full chemical name.
-
Do not dispose of this compound or related materials in the standard trash or down the drain.[11] Arrange for pickup and disposal through your institution's EHS department, following all local, state, and federal regulations.[15]
References
- Thermo Fisher Scientific. (2013). Safety Data Sheet: 3-Buten-1-amine.
- TCI America. (2024). Safety Data Sheet: 3-Butyn-1-amine Hydrochloride.
- ChemScene.Product Information: this compound.
- Sigma-Aldrich.Product Information: this compound.
- ECHEMI.Safety Data Sheet: Cubane.
- Biosynth. (n.d.). Cubane Scaffolds in Drug Design.
- Occupational Safety and Health Administration (OSHA).Standard 1910.1450: Occupational exposure to hazardous chemicals in laboratories.
- Brenntag. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- University of California, Berkeley. (n.d.). Application of cubane derivatives.
- University of California, Los Angeles - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- AccuStandard. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
- National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed.
- Wikipedia. (n.d.). Cubane.
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
- Chalmers, B. A., et al. (2022). Cubanes in Medicinal Chemistry. ACS Medicinal Chemistry Letters.
- Cornell University Environmental Health and Safety. (n.d.). Laboratory Responsibilities for Personal Protective Equipment.
- GZ Industrial Supplies. (2024). Safe Handling Practices for Laboratory Chemicals.
- Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards.
- Katsoulas, N., et al. (2009). Proper handling of chemicals in the clinical laboratory. ResearchGate.
- Chalmers, B. A., et al. (2022). Cubanes in Medicinal Chemistry. ResearchGate.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Cubane - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High energy derivatives of Cubane [ch.ic.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 124783-65-9 [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. thesafetygeek.com [thesafetygeek.com]
- 9. echemi.com [echemi.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. gz-supplies.com [gz-supplies.com]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. clarionsafety.com [clarionsafety.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
